Product packaging for H2N-PEG2-CH2COOH(Cat. No.:CAS No. 134978-97-5)

H2N-PEG2-CH2COOH

Katalognummer: B1665980
CAS-Nummer: 134978-97-5
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: RUVRGYVESPRHSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Amino-PEG2-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4 B1665980 H2N-PEG2-CH2COOH CAS No. 134978-97-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVRGYVESPRHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139729-28-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139729-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10327018
Record name 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134978-97-5
Record name (2-(2-Aminoethoxy)ethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-3,6-dioxaoctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to H2N-PEG2-CH2COOH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2N-PEG2-CH2COOH, also known as 8-Amino-3,6-dioxaoctanoic acid or Amino-PEG2-acetic acid, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[][2] Its structure incorporates a primary amine group, a terminal carboxylic acid, and a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer.[][3] This unique combination of features allows for the covalent linkage of diverse molecules, such as proteins, peptides, antibodies, and small molecule drugs, thereby enabling the creation of complex and functional biomolecular conjugates.[][4] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key applications, complete with experimental insights.

Chemical Properties and Structure

The fundamental characteristics of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Quantitative Data Summary

The physical and chemical properties of this compound are presented in Table 1 for easy reference.

PropertyValueReferences
IUPAC Name 2-[2-(2-aminoethoxy)ethoxy]acetic acid[]
Synonyms Amino-PEG2-acetic acid, 8-Amino-3,6-dioxaoctanoic acid, AEEA[][2][5]
CAS Number 134978-97-5[6][7][8]
Molecular Formula C6H13NO4[6][7][8]
Molecular Weight 163.17 g/mol [6][7][8]
Appearance White to off-white solid/powder[][5]
Melting Point 124.0 - 128.0 °C[][5]
Boiling Point 323.8 ± 22.0 °C at 760 mmHg (Predicted)[][5]
Density 1.177 ± 0.06 g/cm³ (Predicted)[][5]
Solubility Slightly soluble in DMSO and Methanol[][5]
Purity ≥95%[]
Storage Store at -20°C under an inert atmosphere[][5]
SMILES C(COCCOCC(=O)O)N[][6]
InChI Key RUVRGYVESPRHSZ-UHFFFAOYSA-N[][3]
Chemical Structure

This compound is a bifunctional molecule featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a flexible, hydrophilic diethylene glycol spacer. This structure is fundamental to its utility as a crosslinker.

Caption: 2D structure of this compound.

Reactivity and Applications

The dual functionality of this compound is the cornerstone of its utility. The primary amine and the carboxylic acid can participate in various coupling reactions, typically orthogonally, to link two different molecules.

  • Amino Group Reactivity : The primary amine is nucleophilic and readily reacts with activated esters (like NHS esters), isothiocyanates, and aldehydes/ketones (via reductive amination).[][5]

  • Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to form a reactive ester, most commonly using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance stability and efficiency.[][9] This activated ester then efficiently reacts with primary amines to form a stable amide bond.[][5]

This heterobifunctional nature makes it an ideal linker in several advanced applications:

  • PROTACs : It is a commonly used PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][10] PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[10]

  • Antibody-Drug Conjugates (ADCs) : The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of ADCs.[4] The linker connects a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.[4]

  • Peptide Synthesis and Modification : It can be incorporated into peptides to add a flexible, hydrophilic spacer or to provide a point of attachment for other molecules.[5]

  • Surface Modification : It is used to modify surfaces of materials like nanoparticles to improve biocompatibility and provide functional handles for attaching biomolecules.

Experimental Protocols and Methodologies

General Synthesis Route

This compound is typically synthesized from commercially available starting materials. While several specific routes exist, a common strategy involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[][11] The synthesis involves multiple steps, including the introduction of a protected amine (or an azide (B81097) as a precursor) and subsequent oxidation of the terminal alcohol to a carboxylic acid.[11][12]

The diagram below illustrates a generalized synthetic pathway.

G A 2-[2-(2-chloroethoxy)ethoxy]-ethanol B Azide or Protected Amine Intermediate A->B 1. Azidation or Protected Amination C Amino Alcohol Intermediate B->C 2. Reduction or Deprotection D This compound C->D 3. Oxidation

Caption: Generalized synthesis workflow for this compound.

Detailed Methodological Steps (Illustrative Example):

A common synthesis strategy involves the following sequence[11][12]:

  • Azidation : 2-[2-(2-chloroethoxy)ethoxy]-ethanol is reacted with sodium azide (NaN₃) in a solvent like DMF to convert the chloride to an azide.

  • Reduction : The resulting azide is then reduced to a primary amine. This can be achieved through various methods, such as reaction with triphenylphosphine (B44618) (Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation.

  • Oxidation : The primary alcohol group of the amino alcohol intermediate is oxidized to a carboxylic acid using an oxidizing agent like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) under mildly basic conditions. This yields the final product, 2-(2-(2-aminoethoxy)ethoxy)acetic acid.

Protocol for Protein Bioconjugation

This protocol describes a general method for conjugating a molecule containing a primary amine (Molecule-NH₂) to a protein using this compound as the linker.

Step 1: Activation of the Linker's Carboxylic Acid

  • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester activated linker.

Step 2: Conjugation to the Target Protein

  • Prepare the target protein in a suitable amine-free buffer at a slightly alkaline pH (typically pH 7.5-8.5), such as phosphate-buffered saline (PBS).

  • Add the activated this compound-NHS ester solution dropwise to the protein solution. A molar excess of the linker (e.g., 10-20 fold) is typically used, but this should be optimized for the specific protein.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS-ester.

Step 3: Conjugation of the Second Molecule (Molecule-NH₂)

  • The protein is now functionalized with the linker, exposing a terminal primary amine. Purify the protein-linker conjugate using dialysis or size-exclusion chromatography to remove excess linker and quenching reagents.

  • Activate the second molecule (if it has a carboxyl group) using the EDC/NHS chemistry described in Step 1.

  • React the activated second molecule with the purified protein-linker conjugate under similar buffer and reaction conditions as in Step 2.

Step 4: Purification and Analysis

  • Purify the final protein-molecule conjugate using appropriate chromatography techniques (e.g., SEC, affinity chromatography).

  • Analyze the final product using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation ratio.

G A H2N-PEG2-COOH (Linker) C NHS-activated Linker A->C Activate Carboxyl B EDC / NHS D Protein E Protein-Linker Conjugate D->E React with Lysine -NH₂ F Molecule-X (e.g., Activated Drug) G Final Bioconjugate F->G React with Linker -NH₂

Caption: Workflow for a typical two-step bioconjugation reaction.

Conclusion

This compound is a versatile and valuable tool in modern biotechnology and drug development. Its well-defined structure, heterobifunctional reactivity, and the inclusion of a hydrophilic PEG spacer provide researchers with a robust linker for creating sophisticated bioconjugates. From developing next-generation ADCs and PROTACs to functionalizing surfaces and synthesizing complex peptides, the applications of this linker are extensive and continue to expand. A thorough understanding of its chemical properties and reaction methodologies is crucial for its successful implementation in research and development.

References

An In-depth Technical Guide to the Synthesis and Purification of H2N-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (H2N-PEG2-CH2COOH), a valuable bifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear, tabular format for easy comparison.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process involving the preparation of a Boc-protected intermediate, followed by deprotection of the amine group. This strategy ensures selective reactions and high purity of the final product.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Synthesis of Boc-NH-PEG2-CH2COOH cluster_1 Step 2: Deprotection to this compound Boc-NH-PEG2-OH Boc-NH-PEG2-OH Boc-NH-PEG2-CH2COOH Boc-NH-PEG2-CH2COOH Boc-NH-PEG2-OH->Boc-NH-PEG2-CH2COOH Oxidation This compound This compound Boc-NH-PEG2-CH2COOH->this compound Acidic Deprotection G Start Start Dissolve Dissolve Boc-NH-PEG2-OH in acetone Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Jones Add Jones reagent dropwise Cool->Add_Jones Stir Stir at room temperature Add_Jones->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with isopropanol Monitor->Quench Filter Filter and concentrate Quench->Filter Extract Extract with ethyl acetate Filter->Extract Dry Dry and evaporate solvent Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End G Start Start Dissolve Dissolve Boc-NH-PEG2-OH in DCM/water Start->Dissolve Add_TEMPO Add TEMPO and NaBr Dissolve->Add_TEMPO Cool Cool to 0°C Add_TEMPO->Cool Add_NaOCl Add aqueous NaOCl dropwise Cool->Add_NaOCl Stir Stir vigorously Add_NaOCl->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with saturated Na2S2O3 Monitor->Quench Separate Separate layers Quench->Separate Extract Extract aqueous layer Separate->Extract Dry Dry and evaporate solvent Extract->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End G Start Start Dissolve Dissolve crude product in mobile phase Start->Dissolve Filter Filter the sample Dissolve->Filter Equilibrate Equilibrate HPLC column Filter->Equilibrate Inject Inject sample onto the column Equilibrate->Inject Run_Gradient Run separation with a gradient Inject->Run_Gradient Monitor Monitor elution at 214/280 nm Run_Gradient->Monitor Collect Collect fractions containing the product Monitor->Collect Analyze Analyze fractions by analytical HPLC/LC-MS Collect->Analyze Pool Pool pure fractions Analyze->Pool Lyophilize Lyophilize to obtain pure product Pool->Lyophilize End End Lyophilize->End

An In-depth Technical Guide to Amino-PEG2-Acetic Acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG2-Acetic acid is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and therapeutic development. Its structure, featuring a primary amine and a terminal carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for covalently linking molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Specifications

Amino-PEG2-Acetic acid is a discrete PEG (dPEG®) reagent, meaning it has a defined molecular weight and spacer length, ensuring uniformity in conjugation applications.[1] Its key characteristics are summarized below.

PropertyValueReferences
Chemical Formula C6H13NO4[][3]
Molecular Weight 163.17 g/mol [][3]
Purity ≥95%[1][]
Appearance White to off-white crystalline powder or solid[][5]
Melting Point 124.0 to 128.0 °C[][]
Boiling Point 323.8 ± 22.0 °C (Predicted)[][]
Density 1.177 ± 0.06 g/cm³[]
Solubility Slightly soluble in DMSO and Methanol[][]
Storage Conditions Store at -20°C, keep in a dry place, and avoid sunlight[1][]

Applications in Bioconjugation

The dual functionality of Amino-PEG2-Acetic acid makes it an ideal linker for connecting a wide array of molecules. The primary amine is reactive towards activated esters (like NHS esters) and carbonyls, while the carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules.[][6] The hydrophilic PEG spacer enhances the solubility and can reduce the aggregation of the resulting conjugate.[6][7] This is particularly advantageous in the development of complex biologics like ADCs and PROTACs.[][7]

Experimental Protocols

The following are detailed methodologies for the two primary modes of conjugation using Amino-PEG2-Acetic acid.

Protocol 1: Activation of the Carboxylic Acid Moiety via EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid on Amino-PEG2-Acetic acid for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • Amino-PEG2-Acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-containing molecule for conjugation

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5, or hydroxylamine)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation.[8]

    • Prepare a stock solution of Amino-PEG2-Acetic acid in anhydrous DMSO or DMF.

    • Prepare a solution of the amine-containing molecule in the appropriate Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, dissolve the Amino-PEG2-Acetic acid in Activation Buffer.

    • Add EDC (typically 2-5 fold molar excess over the PEG linker).

    • Immediately add NHS or Sulfo-NHS (typically 1.2-2 fold molar excess over the PEG linker).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the freshly activated Amino-PEG2-NHS ester solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling.[8]

    • The molar ratio of the activated linker to the target molecule should be optimized, but a 10-20 fold molar excess of the linker is a common starting point for protein conjugation.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding the Quenching Buffer.

    • Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove excess linker and byproducts.

Protocol 2: Conjugation of the Amine Moiety with an NHS Ester

This protocol details the reaction of the primary amine on Amino-PEG2-Acetic acid with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

  • Amino-PEG2-Acetic acid

  • NHS ester-activated molecule (e.g., a payload or ligand with an NHS ester)

  • Reaction Buffer (e.g., PBS, pH 7.4-9.0)[9]

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Base (optional, for small molecule conjugation, e.g., TEA, DIPEA)[10]

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Dissolve the Amino-PEG2-Acetic acid in the Reaction Buffer.

    • Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous organic solvent like DMSO or DMF immediately before use, as the NHS ester is susceptible to hydrolysis.[8][10]

  • Conjugation Reaction:

    • Add the dissolved NHS ester-activated molecule to the solution of Amino-PEG2-Acetic acid. A 1:1 or 2:1 molar ratio of the NHS ester to the amine is a typical starting point.[9]

    • Ensure the final concentration of the organic solvent is low (typically <10%) to maintain the stability of protein substrates, if applicable.[8]

    • For small molecule conjugations in an organic solvent, a non-nucleophilic base like DIPEA can be added.[10]

    • Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[8] Reaction times for small molecules may extend up to 24 hours.[9]

  • Monitoring and Purification:

    • Monitor the reaction progress using LC-MS or TLC.[9]

    • Once complete, the final product can be purified by reverse-phase HPLC or other appropriate chromatographic techniques.

Visualization of Experimental Workflows

The following diagrams illustrate the role of Amino-PEG2-Acetic acid in the multi-step synthesis of Antibody-Drug Conjugates and PROTACs.

ADC_Synthesis_Workflow cluster_payload Payload Activation cluster_linker Linker Conjugation cluster_antibody Antibody Conjugation Payload Payload-COOH (e.g., Cytotoxic Drug) Activated_Payload Payload-NHS Ester Payload->Activated_Payload EDC, NHS Linker Amino-PEG2-Acetic acid Activated_Payload->Linker Amine Reaction (Protocol 2) Payload_Linker Payload-PEG2-Amine ADC Final ADC Payload_Linker->ADC EDC/NHS Coupling (Protocol 1) Antibody Antibody (with Lysine -NH2) Antibody->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Ligand 1 Attachment cluster_step2 Step 2: Ligand 2 Activation & Conjugation E3_Ligand E3 Ligase Ligand (with -NH2) Ligand_Linker E3-Linker-Amine E3_Ligand->Ligand_Linker EDC/NHS Coupling (Protocol 1) Linker Amino-PEG2-Acetic acid Linker->Ligand_Linker PROTAC Final PROTAC Ligand_Linker->PROTAC Amine Reaction (Protocol 2) POI_Ligand Protein of Interest (POI) Ligand (with -COOH) Activated_POI POI Ligand-NHS Ester POI_Ligand->Activated_POI EDC, NHS Activated_POI->PROTAC

Caption: Workflow for PROTAC synthesis via sequential coupling.

References

A Technical Guide to the Solubility of H2N-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-aminoethoxy)ethoxyacetic acid (H2N-PEG2-CH2COOH), a bifunctional PEG linker crucial in bioconjugation, drug delivery systems, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the known solubility profile, provides a detailed experimental protocol for solubility determination, and illustrates the compound's role in a key therapeutic pathway.

Core Concepts and Properties

This compound, also known as 8-Amino-3,6-dioxaoctanoic acid, is a hydrophilic linker possessing a terminal primary amine and a carboxylic acid group.[] These functional groups allow for covalent attachment to various molecules of interest, including proteins, peptides, and small molecule drugs.[][2] The polyethylene (B3416737) glycol (PEG) backbone confers desirable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules.[2][3][4][5]

Physicochemical Properties:

PropertyValueReference
IUPAC Name 2-[2-(2-aminoethoxy)ethoxy]acetic acid[]
Synonyms Amino-PEG2-acetic acid, 8-Amino-3,6-dioxaoctanoic acid[][6]
CAS Number 134978-97-5[]
Molecular Formula C6H13NO4[7]
Molecular Weight 163.17 g/mol [7]
Appearance White to off-white crystalline powder[][7]
Melting Point 124.0-128.0 °C[]
Boiling Point 323.8±22.0 °C at 760 mmHg[]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and manufacturing processes. The presence of both a carboxylic acid and an amino group, along with the ether linkages of the PEG chain, allows for interactions with a range of solvents.

Quantitative Solubility Data:

SolventSolubilityTemperature (°C)Reference
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified[]
MethanolSlightly SolubleNot Specified[]
WaterSolubleNot Specified[8]

Note: Quantitative solubility data for this compound is not widely available in the public domain. The information provided is based on qualitative descriptions from supplier technical data sheets. For precise applications, experimental determination of solubility in the specific solvent and conditions is highly recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and commonly used technique. This protocol provides a generalized workflow for determining the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This ensures that the analyzed sample represents the saturated solution.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC. A standard calibration curve of known concentrations should be used for accurate quantification.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Shake/Rotate at Constant Temperature A->B 24-72h C Centrifuge B->C D Filter Supernatant C->D E Quantify by HPLC D->E

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

Application in PROTAC Development: A Logical Workflow

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a critical role in connecting the target protein binder and the E3 ligase ligand, and its solubility and length can significantly impact the efficacy of the resulting PROTAC.

The following diagram illustrates the logical workflow of PROTAC synthesis and its mechanism of action, highlighting the role of the this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action A Target Protein Binder D PROTAC Molecule A->D Amide Bond Formation B This compound (Linker) C E3 Ligase Ligand C->D Amide Bond Formation G Ternary Complex (Target-PROTAC-E3) D->G E Target Protein E->G F E3 Ubiquitin Ligase F->G H Ubiquitination of Target G->H I Proteasomal Degradation H->I

References

An In-depth Technical Guide on the Stability of H2N-PEG2-CH2COOH at Various pH and Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical guide on the stability of H2N-PEG2-CH2COOH, a bifunctional PEG linker. Due to the limited availability of specific quantitative stability data for this particular molecule in the public domain, this guide is based on the general chemical principles of polyethylene (B3416737) glycol (PEG) stability, the behavior of similar bifunctional linkers, and established methodologies for stability testing. The provided data and degradation pathways should be considered representative and may not reflect the exact experimental results for this compound.

Introduction

This compound, also known as 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is a short-chain, hydrophilic, bifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a primary amine, a carboxylic acid, and a flexible diethylene glycol PEG spacer. Understanding the stability of this linker under various pH and temperature conditions is critical for its proper handling, storage, and application in research and pharmaceutical development, ensuring the integrity and performance of the resulting conjugates.

The stability of PEG linkers is generally influenced by factors such as the chemical nature of their end groups, the presence of susceptible linkages (e.g., esters, though absent in the backbone of this molecule), and environmental conditions like pH, temperature, light, and the presence of oxidative agents.[1] The ether linkages within the PEG backbone are typically stable to hydrolysis under a wide range of pH conditions. However, the overall molecule's stability can be affected by reactions involving the terminal amine and carboxylic acid groups and by the potential for oxidative degradation of the PEG chain.[1][2]

Data Presentation: Representative Stability Data

The following table summarizes hypothetical stability data for this compound in aqueous solutions at different pH values and temperatures over a 30-day period. These values are illustrative and based on the expected high stability of the ether backbone and the known behavior of similar small molecules. Actual stability should be confirmed experimentally.

pHTemperature (°C)Incubation Time (Days)Estimated % Purity RemainingPotential Degradation Products
2.0430>99%Minimal to none
2.02530>98%Trace oxidative impurities
2.05030~95%Oxidative impurities, potential for minor side reactions
7.0430>99%Minimal to none
7.02530>99%Trace oxidative impurities
7.05030~97%Oxidative impurities
10.0430>99%Minimal to none
10.02530>98%Trace oxidative impurities
10.05030~96%Oxidative impurities

Note: The primary anticipated degradation pathway under accelerated conditions (elevated temperature) in the presence of oxygen is oxidation of the polyethylene glycol chain, which can lead to the formation of various byproducts, including formaldehyde (B43269) and formic acid.

Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[3][4]

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Buffer solutions (pH 2, 7, 10)

  • HPLC system with UV or Charged Aerosol Detector (CAD)[5][6]

  • LC-MS system for identification of degradation products[7][8]

  • pH meter

  • Incubators/water baths

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl to achieve a final concentration of 0.5 mg/mL in 0.05 M HCl. Incubate at 50°C for 7 days.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.05 M NaOH. Incubate at 50°C for 7 days.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature (25°C) for 24 hours.

    • Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., pH 7) at 70°C for 7 days.

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often suitable. Since this compound lacks a strong chromophore, a detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer is recommended for sensitive detection and quantification.[5][9]

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Identification of Degradation Products:

    • Collect fractions of the degradation products from the HPLC.

    • Analyze the collected fractions or perform online analysis using LC-MS to determine the mass of the degradation products and propose their structures.[7][8]

Mandatory Visualization

G cluster_conditions Stress Conditions cluster_molecule This compound cluster_degradation Degradation Pathways cluster_products Potential Products Acid Acidic (e.g., HCl) Hydrolysis Hydrolysis of Ether Linkage (Generally Stable) Acid->Hydrolysis Base Basic (e.g., NaOH) Base->Hydrolysis Oxidant Oxidative (e.g., H2O2) Oxidation Oxidation of PEG Chain Oxidant->Oxidation Heat Thermal Heat->Oxidation SideReaction Side Reactions of Amine/Carboxyl Groups Heat->SideReaction Molecule This compound Molecule->Hydrolysis Molecule->Oxidation Molecule->SideReaction Parent Intact Molecule Hydrolysis->Parent Negligible Degradants Degradation Products (e.g., formaldehyde, formic acid) Oxidation->Degradants SideReaction->Degradants

Caption: Logical relationship of stability influencing factors.

G start Start: Prepare Stock Solution of This compound stress Incubate under Stress Conditions: - pH (2, 7, 10) - Temperature (4, 25, 50°C) - Oxidant (H2O2) start->stress sampling Withdraw Aliquots at Time Points (0, 1, 3, 7... days) stress->sampling analysis HPLC/LC-MS Analysis: - Quantify Parent Compound - Detect Degradation Products sampling->analysis data Data Interpretation: - Calculate % Purity - Identify Degradants analysis->data end End: Stability Profile Established data->end

Caption: Experimental workflow for stability testing.

G cluster_main Oxidative Degradation of this compound molecule This compound H2N-(CH2CH2O)2-CH2COOH intermediate Radical Intermediate on PEG Chain molecule->intermediate Initiation oxidant Oxidizing Agent (e.g., O2, H2O2, heat) oxidant->molecule scission Chain Scission intermediate->scission Propagation products Degradation Products - Formic Acid (HCOOH) - Formaldehyde (HCHO) - Other smaller fragments scission->products

Caption: Hypothetical oxidative degradation pathway.

References

The Lynchpin of Bioconjugation: A Technical Guide to Amine and Carboxyl Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and diagnostics. Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1][2] The true versatility of PEG linkers, however, lies in their terminal functional groups, which allow for covalent attachment to a wide array of biomolecules. This technical guide provides an in-depth exploration of two of the most fundamental and widely utilized functional groups in PEGylation: the amine (-NH2) and carboxyl (-COOH) groups. We will delve into their core functions, the chemistries that govern their reactivity, and provide detailed experimental protocols for their application.

Core Functions of Amine and Carboxyl Groups in PEG Linkers

The primary role of terminal amine and carboxyl groups on PEG linkers is to serve as reactive handles for conjugation to biomolecules. The choice between an amine- or carboxyl-terminated PEG linker is dictated by the available functional groups on the target molecule and the desired linkage chemistry.

Amine-Terminated PEG Linkers (-PEG-NH2): The primary amine group is a versatile nucleophile that readily reacts with a variety of electrophilic groups.[3][4] This makes amine-PEGs suitable for conjugating to:

  • Carboxylic acids: Forming stable amide bonds, a cornerstone of bioconjugation.[5][6]

  • Activated esters (e.g., NHS esters): A highly efficient method for labeling proteins and other molecules.[6][7]

  • Aldehydes and ketones: Through reductive amination, forming stable secondary amine linkages.[8]

  • Isothiocyanates: Yielding stable thiourea (B124793) bonds.[8]

Carboxyl-Terminated PEG Linkers (-PEG-COOH): The carboxyl group can be activated to react with nucleophiles, primarily amines.[9][10] This enables the conjugation of PEG to:

  • Primary amines (e.g., lysine (B10760008) residues on proteins): Forming stable amide bonds, often facilitated by carbodiimide (B86325) chemistry.[5][11]

  • Hydrazides: Creating hydrazone linkages, which can be designed to be pH-sensitive and cleavable.[5]

Quantitative Data on PEG Linker Reactivity and Properties

The efficiency and outcome of a PEGylation reaction are influenced by several factors, including the type of functional group, the architecture of the PEG linker (linear vs. branched), pH, and reactant concentrations. The following tables summarize key quantitative data to guide the selection and optimization of PEGylation strategies.

ParameterLinear PEGBranched PEGKey Insights
Hydrodynamic Radius Smaller for a given molecular weightLarger for a given molecular weight[12]Branched PEGs can offer a superior "stealth" effect, leading to reduced renal clearance and a longer in vivo half-life.[12][13]
Drug-to-Antibody Ratio (DAR) Potential Typically lowerPotentially higher due to multiple attachment points[12]Branched linkers can be advantageous for increasing the payload of a drug conjugate.[2]
Steric Hindrance MinimalCan be significantThe simpler structure of linear PEGs may be preferable to avoid interference with the biological activity of the conjugated molecule.[12][13]

Table 1: Comparison of Linear vs. Branched PEG Linker Properties.

ParameterValue/ConditionSignificance
Optimal pH for NHS Ester Reaction with Primary Amines 7.0 - 8.5[11]Maximizes the nucleophilicity of the amine while minimizing hydrolysis of the NHS ester.[11]
Optimal pH for EDC/NHS Activation of Carboxyl Groups 4.5 - 6.0[11][14]Promotes the formation of the O-acylisourea intermediate, which is crucial for the subsequent reaction with NHS.[14]
Half-life of NHS Ester at pH 8.6 ~10 minutes[11]Highlights the importance of timely execution of the coupling step to avoid loss of reactivity due to hydrolysis.[11]
Molar Excess of PEG-NHS Ester for IgG Labeling 20-fold[15]A common starting point to achieve a desirable degree of labeling (4-6 linkers per antibody).[15]
Molar Excess of EDC for Carboxyl Activation 2 - 10 fold[14]Ensures efficient activation of the carboxylic acid.[14]
Molar Excess of NHS/Sulfo-NHS 2 - 5 fold[14]Stabilizes the activated intermediate, improving the overall coupling efficiency.[14]

Table 2: Key Quantitative Parameters for Amine and Carboxyl PEGylation Reactions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of functionalized PEG linkers and their conjugation to proteins.

Synthesis of Amine-Terminated PEG

This protocol describes a two-step process for the conversion of a hydroxyl-terminated PEG to an amine-terminated PEG.[16][17]

Step 1: Synthesis of Mesylate-Terminated PEG

  • Dissolve the hydroxyl-terminated PEG and triethylamine (B128534) (4 molar equivalents per hydroxyl group) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution in an ice bath and add methanesulfonyl chloride (2 molar equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture and precipitate the product by adding the filtrate to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Step 2: Synthesis of Azido-Terminated PEG

  • Dissolve the mesylate-terminated PEG in anhydrous dimethylformamide (DMF).

  • Add sodium azide (B81097) (10 molar equivalents per mesylate group) and stir the mixture at 80°C for 24 hours.

  • Cool the reaction mixture and precipitate the product by adding it to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Step 3: Reduction to Amine-Terminated PEG

  • Dissolve the azido-terminated PEG in a mixture of tetrahydrofuran (B95107) (THF) and ultrapure water.

  • Add ammonium (B1175870) chloride (4 molar equivalents per azide group) and zinc dust (2 molar equivalents per azide group).[17]

  • Reflux the mixture with stirring for 72 hours.[17]

  • Cool the reaction, add 1 M NaOH, and extract the product with DCM.

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate under vacuum to obtain the amine-terminated PEG.

Protein PEGylation using an Amine-Reactive PEG-NHS Ester

This protocol outlines the conjugation of a PEG-NHS ester to a protein, targeting primary amine groups.[15][18][19]

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.2-7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[9][20]

Protein PEGylation using a Carboxyl-Terminated PEG and EDC/NHS Chemistry

This protocol describes a two-step process for conjugating a carboxyl-terminated PEG to a protein's primary amines.[11][14][21]

Materials:

  • Carboxyl-terminated PEG

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling buffer (e.g., 0.1 M PBS, pH 7.2-7.4)

  • Protein to be PEGylated

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Activation of Carboxyl-PEG:

    • Dissolve the carboxyl-terminated PEG in the activation buffer.

    • Add EDC (2-10 fold molar excess) and NHS (2-5 fold molar excess) to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester.

  • Conjugation to Protein:

    • Exchange the protein into the coupling buffer.

    • Add the freshly prepared NHS-activated PEG ester solution to the protein solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques to confirm successful PEGylation.

Mandatory Visualizations

experimental_workflow_amine_reactive cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer conjugation Mix and Incubate (pH 7.2-8.0) protein->conjugation peg_nhs PEG-NHS Ester in DMSO/DMF peg_nhs->conjugation quenching Quench Reaction conjugation->quenching purify Purify (Dialysis/SEC) quenching->purify analyze Characterize purify->analyze

Caption: Workflow for amine-reactive PEGylation.

experimental_workflow_carboxyl_reactive cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis carboxyl_peg Carboxyl-PEG activated_peg NHS-Activated PEG carboxyl_peg->activated_peg EDC/NHS edc_nhs EDC + NHS (pH 4.5-6.0) conjugation Mix and Incubate (pH 7.2-8.0) activated_peg->conjugation protein Protein in Coupling Buffer protein->conjugation quenching Quench Reaction conjugation->quenching purify Purify (Dialysis/SEC) quenching->purify analyze Characterize purify->analyze

Caption: Workflow for carboxyl-reactive PEGylation.

signaling_pathway_adc cluster_extracellular Extracellular Space cluster_cell Target Cell adc Antibody-Drug Conjugate (ADC) receptor Cell Surface Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug Released Drug lysosome->drug Linker Cleavage target Intracellular Target (e.g., DNA, Tubulin) drug->target Binding apoptosis Apoptosis target->apoptosis Cell Death

Caption: ADC mechanism of action.

Conclusion

Amine and carboxyl groups are fundamental to the broad applicability of PEG linkers in bioconjugation. A thorough understanding of their respective chemistries, reaction conditions, and the impact of linker architecture is paramount for the successful design and synthesis of PEGylated therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to harness the full potential of PEGylation to create more effective and safer biopharmaceuticals. The choice between an amine- or carboxyl-terminated PEG linker, as well as between a linear or branched architecture, will ultimately depend on the specific application, the nature of the biomolecule, and the desired therapeutic outcome.

References

An In-depth Technical Guide to Surface Modification using H2N-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of H2N-PEG2-CH2COOH, a heterobifunctional linker, in surface modification. This molecule is instrumental in the fields of bioconjugation, drug delivery, and biosensor development, offering a versatile platform for creating biocompatible and functionalized surfaces. This guide details the chemistry, application, and characterization of surfaces modified with this linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research and development setting.

Introduction to this compound

This compound, also known as 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other. The two-unit PEG spacer imparts hydrophilicity and flexibility to the molecule. This unique structure allows for a two-step surface modification process, making it a valuable tool for covalently attaching biomolecules to a variety of substrates.

Key Properties:

  • Molecular Formula: C6H13NO4[1]

  • Molecular Weight: 163.17 g/mol [1][2]

  • CAS Number: 134978-97-5[1]

The primary amine serves as a reactive handle for subsequent bioconjugation, while the carboxylic acid enables covalent attachment to surfaces, typically through amide bond formation. The PEG spacer plays a crucial role in reducing non-specific protein adsorption and improving the biocompatibility of the modified surface.[3]

Core Mechanism of Surface Modification

The surface modification process using this compound is a versatile method that can be adapted for various substrates. The core of this process lies in the robust and widely-used carbodiimide (B86325) chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process allows for the controlled attachment of the linker to an amine-functionalized surface, followed by the conjugation of a desired biomolecule.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid terminus of this compound is first activated by EDC in an acidic to neutral buffer, typically MES buffer at a pH of 4.5-6.0.[4][5][6] EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. To prevent hydrolysis of this intermediate and improve reaction efficiency, NHS or Sulfo-NHS is added.[4][5] NHS reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[4][5]

G cluster_activation Carboxylic Acid Activation Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid + H2O (Hydrolysis) NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS

Diagram 1: Activation of the carboxylic acid group of this compound. (Max Width: 760px)
Step 2: Coupling to an Amine-Functionalized Surface

The activated NHS ester of the this compound is then introduced to a surface that has been functionalized with primary amines. The reaction is typically carried out in a buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS).[4][6] The primary amines on the surface nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS or Sulfo-NHS as a byproduct.[4]

Step 3: Bioconjugation to the Terminal Amine

Following the successful immobilization of the this compound linker, the surface now presents a layer of terminal primary amines. These amines can be used for the covalent attachment of a wide range of biomolecules, such as proteins, peptides, or small molecules, using various amine-reactive crosslinkers (e.g., NHS esters, isothiocyanates).[7]

G cluster_coupling Surface Coupling and Bioconjugation NHS_Ester Activated this compound (NHS Ester) PEGylated_Surface PEGylated Surface with Terminal Amines NHS_Ester->PEGylated_Surface + Amine Surface Amine_Surface Amine-Functionalized Surface Amine_Surface->PEGylated_Surface Functionalized_Surface Bioconjugated Surface PEGylated_Surface->Functionalized_Surface + Biomolecule Biomolecule Biomolecule with Amine-Reactive Group Biomolecule->Functionalized_Surface

Diagram 2: Coupling to an amine-functionalized surface and subsequent bioconjugation. (Max Width: 760px)

Quantitative Data on Surface Modification

The effectiveness of surface modification with PEG linkers can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Surface Characterization Data
ParameterUnmodified SurfacePEG-Modified SurfaceTechniqueReference(s)
Water Contact Angle
Polystyrene90.5°30-40°Goniometry[8]
Silicon~70°20-30°Goniometry
Surface Roughness (Rq)
Silicon Wafer~0.1-0.2 nm~0.2-0.5 nmAFM
Elemental Composition (C 1s)
SiliconC-C/C-H: ~100%C-C/C-H: ~60-70%, C-O: ~30-40%XPS
Layer Thickness
Silicon0 nm1-5 nmEllipsometry
Table 2: Protein Adsorption Data
ProteinSurfaceAdsorbed Amount (ng/cm²)Reduction in AdsorptionTechniqueReference(s)
Fibrinogen Polystyrene~350-450>90%Radiolabeling/ELISA[9][10]
PEG-Polystyrene<50
Lysozyme Hydrophobic ResinVariesSignificantChromatography
PEG-Hydrophobic ResinReduced
Bovine Serum Albumin (BSA) Gold~200-300>85%QCM-D
PEG-Gold<40
Table 3: Cell Adhesion Data
Cell TypeSurfaceAdherent Cells/mm²Reduction in AdhesionTechniqueReference(s)
Fibroblasts Tissue Culture PolystyreneHigh>95%Microscopy/Cell Counting
PEG-PolystyreneVery Low
Platelets PolyurethaneHigh>90%Microscopy/LDH Assay[1]
PEG-PolyurethaneVery Low

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the surface modification of an amine-functionalized substrate with this compound and subsequent conjugation of a protein.

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.

  • Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC (e.g., 400 mM) and Sulfo-NHS (e.g., 100 mM) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Add the EDC stock solution to the this compound solution to a final concentration of 2-10 mM.

    • Immediately add the Sulfo-NHS stock solution to a final concentration of 5-20 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Coupling of Activated this compound to an Amine-Functionalized Surface

Materials:

  • Activated this compound solution (from Protocol 4.1)

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-coated nanoparticles)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5

Procedure:

  • Surface Preparation: Wash the amine-functionalized substrate three times with Coupling Buffer to remove any storage solutions or contaminants.

  • Coupling Reaction:

    • Immerse the washed substrate in the activated this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the substrate three times with PBST to remove unreacted linker and byproducts.

  • Quenching: Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester groups on the surface.

  • Final Wash: Wash the substrate three times with PBS and once with deionized water. The surface is now PEGylated with terminal amine groups and ready for bioconjugation or storage.

Protocol 3: Conjugation of a Protein to the PEGylated Surface

Materials:

  • PEGylated surface with terminal amines (from Protocol 4.2)

  • Protein to be conjugated

  • Amine-reactive crosslinker (e.g., BS3, a homobifunctional NHS ester)

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 7.5

Procedure:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer at a suitable concentration (e.g., 0.1-1 mg/mL).

  • Crosslinker Activation (if necessary): If using a two-step crosslinking procedure, activate the crosslinker according to the manufacturer's instructions. For a one-step conjugation with an NHS ester-containing protein, proceed to the next step. For this example with BS3, we will perform a one-step conjugation.

  • Conjugation Reaction:

    • Prepare a solution of the BS3 crosslinker in Conjugation Buffer.

    • Add the protein solution and the BS3 solution to the PEGylated surface. A typical starting molar ratio is a 20- to 50-fold molar excess of crosslinker to protein.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Quenching: Add Quenching/Blocking Buffer to the reaction mixture and incubate for 15 minutes to stop the reaction and block any unreacted crosslinker.

  • Washing: Wash the surface extensively with PBST and then with PBS to remove non-covalently bound protein and excess reagents.

  • Storage: Store the bioconjugated surface in an appropriate buffer, typically at 4°C.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Surface Modification Start Start Activate_Linker Activate this compound with EDC/Sulfo-NHS (pH 6.0, 15-30 min) Start->Activate_Linker Prepare_Surface Prepare Amine-Functionalized Surface (Wash) Start->Prepare_Surface Couple_Linker Couple Activated Linker to Surface (pH 7.4, 2h - overnight) Activate_Linker->Couple_Linker Prepare_Surface->Couple_Linker Wash_1 Wash to Remove Excess Linker Couple_Linker->Wash_1 Quench_1 Quench Unreacted NHS Esters (Tris or Ethanolamine) Wash_1->Quench_1 Wash_2 Final Wash Quench_1->Wash_2 Prepare_Protein Prepare Protein and Crosslinker Solution Wash_2->Prepare_Protein Conjugate_Protein Conjugate Protein to PEGylated Surface (pH 7.4, 30-60 min) Wash_2->Conjugate_Protein Prepare_Protein->Conjugate_Protein Quench_2 Quench Reaction and Block Surface Conjugate_Protein->Quench_2 Wash_3 Final Wash Quench_2->Wash_3 End End: Bioconjugated Surface Wash_3->End

Diagram 3: A logical workflow for surface modification and bioconjugation. (Max Width: 760px)

Conclusion

This compound is a powerful and versatile tool for surface modification, enabling the creation of biocompatible and functionalized interfaces for a wide range of applications in research and drug development. By understanding the core mechanism of EDC/NHS coupling chemistry and following detailed experimental protocols, researchers can effectively utilize this linker to control surface properties and covalently attach biomolecules of interest. The quantitative data presented in this guide serves as a benchmark for the expected outcomes of such modifications, providing a solid foundation for the design and characterization of novel biomaterials and biosensors.

References

In-Depth Technical Guide to CAS 134978-97-5: Properties, Applications, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 134978-97-5 identifies the chemical compound 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. Also known by synonyms such as H2N-PEG2-CH2COOH and 8-Amino-3,6-dioxaoctanoicacid, this molecule has emerged as a critical bifunctional linker in modern drug discovery and development.[1][2] Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it an invaluable tool for conjugating different molecular entities. This guide provides a comprehensive overview of its chemical and physical properties, its applications in innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Peptide Nucleic Acids (PNAs), detailed experimental protocols, and a list of reliable suppliers.

Chemical and Physical Properties

2-(2-(2-Aminoethoxy)ethoxy)acetic acid is a white to off-white crystalline powder.[3][4] Its structure combines the reactivity of an amino group and a carboxylic acid with the solubility-enhancing and flexible nature of a short PEG chain.

PropertyValueReference
CAS Number 134978-97-5[1]
Molecular Formula C6H13NO4[1]
Molecular Weight 163.17 g/mol [1]
Melting Point 124.0 to 128.0 °C[3]
Boiling Point 323.8 ± 22.0 °C (Predicted)[3]
Density 1.2 ± 0.1 g/cm³[5]
Appearance White to off-white crystalline powder[3][4]
Solubility Soluble in water[1]

Applications in Drug Discovery and Development

The bifunctional nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid makes it a versatile linker for a variety of bioconjugation applications.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] 2-(2-(2-Aminoethoxy)ethoxy)acetic acid serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The PEG portion of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

PROTAC_Mechanism

Peptide Nucleic Acid (PNA) Modification

Peptide Nucleic Acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone. This modification confers resistance to enzymatic degradation. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid can be conjugated to PNAs to improve their properties, such as cellular uptake and solubility, which are often limitations for their in vivo applications.

Biological Activities and Signaling Pathways

Beyond its role as a passive linker, conjugates containing the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid moiety have been observed to possess biological activities and influence cellular signaling pathways.

  • p53 and NF-κB Signaling: Some studies have indicated that compounds incorporating this linker can influence the p53 and NF-κB signaling pathways. For instance, certain molecules have been shown to increase p53 phosphorylation and decrease the expression of the oncogenic E3 ligase MDM2. Additionally, anti-proliferative activity in cancer cells has been observed, which was associated with the blockage of Akt-NF-κB signaling.

  • Alzheimer's Disease Research: In the context of Alzheimer's disease, this linker has been used to create hydrophilic amyloid-β (Aβ) aggregation inhibitors. The hydrophilic nature of the linker is intended to disrupt the formation of amyloid plaques.

  • GLP-1 Receptor Agonists: The compound is a component of Retatrutide, a multi-receptor agonist for GLP-1, GIP, and glucagon (B607659) receptors, which is under investigation for the treatment of type 2 diabetes and obesity. In Retatrutide, the AEEA moiety acts as a spacer group in a side chain attached to a lysine (B10760008) residue.

Signaling_Pathways

Experimental Protocols

Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid

A common synthetic route starts from the commercially available 2-[2-(2-chloroethoxy)ethoxy]-ethanol. The four-step synthesis involves:

  • Conversion of the chloride to an iodide.

  • Reaction with potassium phthalimide (B116566) to form a phthalimido derivative.

  • Oxidation to the carboxylic acid.

  • Removal of the phthalimido group to yield the final product.

General Protocol for PROTAC Synthesis using 134978-97-5

This protocol describes the amide coupling of the linker to a target protein ligand and an E3 ligase ligand.

Materials:

  • Target protein ligand with a free amine or carboxylic acid.

  • E3 ligase ligand with a free amine or carboxylic acid.

  • 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5).

  • Coupling agents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous solvent (e.g., DMF, DMSO).

Procedure:

  • Activation of Carboxylic Acid: Dissolve the component with the carboxylic acid (either the linker or one of the ligands) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add the component with the free amine (either the linker or the other ligand) (1.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.

  • Second Coupling (if necessary): Repeat steps 1-4 to attach the third component to the other end of the linker.

PROTAC_Synthesis_Workflow

Suppliers

A number of chemical suppliers offer 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. The following table lists some of the prominent suppliers.

SupplierPurityAvailable Quantities
Cymit Química S.L.VariesVaries
ChemicalBookVariesVaries
Chemsrc95.0%250mg, 10g
Apollo Scientific98%250mg, 1g, 5g
TCI America>96.0%250mg, 1g
BOC SciencesVariesVaries
MedChemExpressVaries1g

Conclusion

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5) is a highly valuable and versatile bifunctional linker that has found widespread application in modern drug discovery. Its use in the construction of PROTACs and the modification of PNAs highlights its importance in developing novel therapeutic strategies. The ability of conjugates containing this linker to influence key cellular signaling pathways further expands its potential in the design of new bioactive molecules. The availability of this compound from multiple suppliers ensures its accessibility to the research community for the continued development of innovative therapeutics.

References

Methodological & Application

Application Notes: Protocol for Covalent Conjugation of H2N-PEG2-CH2COOH to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the covalent conjugation of the heterobifunctional linker, H2N-PEG2-CH2COOH, to target proteins. Polyethylene glycol (PEG)ylation is a widely adopted bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] Key benefits include an increased serum half-life due to a larger hydrodynamic volume which reduces renal clearance, enhanced protein stability, and decreased immunogenicity by masking epitopes on the protein surface.[2] This protocol details a two-step carbodiimide (B86325) crosslinking method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to covalently link the carboxylic acid moiety of the PEG linker to primary amines on the protein.

Principle of the Reaction

The conjugation of this compound to a protein's primary amine groups (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) is achieved via a two-step reaction facilitated by EDC and Sulfo-NHS.

  • Activation Step: EDC first activates the carboxyl group on the PEG linker, forming a highly reactive but unstable O-acylisourea intermediate.[3][4]

  • Stabilization and Conjugation Step: Sulfo-NHS is added to react with this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[4][5] This semi-stable ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[6] The activated PEG linker is then added to the protein solution, where the Sulfo-NHS ester reacts with primary amines on the protein to form a stable, covalent amide bond.[7]

This two-step process is preferred as it minimizes the risk of protein-protein crosslinking that can occur in a one-pot reaction.[5]

G cluster_0 Step 1: Activation of PEG Linker cluster_1 Step 2: Conjugation to Protein PEG_COOH This compound Intermediate O-acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC->Intermediate Activated_PEG Amine-Reactive Sulfo-NHS Ester (Semi-Stable) Intermediate->Activated_PEG + Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activated_PEG PEG_Protein PEGylated Protein (Stable Amide Bond) Activated_PEG->PEG_Protein + Protein_NH2 Protein-NH2 (Lysine or N-terminus) Protein_NH2->PEG_Protein

Figure 1: Reaction mechanism for EDC/Sulfo-NHS mediated PEGylation.

Materials and Methods

Reagents and Consumables
  • This compound

  • Target Protein (in an amine-free buffer, e.g., PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column for purification

  • Dialysis tubing or cassettes (e.g., Slide-A-Lyzer)

  • SDS-PAGE gels and reagents

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

Equipment
  • Laboratory balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Rotator or orbital shaker

  • Spectrophotometer (for protein concentration)

  • Chromatography system (e.g., FPLC or HPLC)

  • SDS-PAGE electrophoresis and imaging system

  • Standard laboratory glassware

Experimental Protocols

Protocol 1: Two-Step Protein PEGylation

This protocol is a general guideline. Optimal conditions, particularly molar ratios of reactants, may need to be determined empirically for each specific protein.

A. Reagent Preparation

  • Protein Solution: Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL.[8][9] If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into an amine-free buffer such as PBS or MES via dialysis or a desalting column.[8][9]

  • PEG Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[8] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[8]

  • EDC/Sulfo-NHS Solutions: Prepare EDC and Sulfo-NHS solutions in Activation Buffer immediately before the activation step.[5] EDC is highly susceptible to hydrolysis.

B. Activation of this compound

  • Combine the this compound linker with EDC and Sulfo-NHS in Activation Buffer at room temperature.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

C. Conjugation to Protein

  • Add the activated PEG-linker solution to the protein solution. The final volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[8]

  • Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.[2][8]

D. Quenching the Reaction

  • Terminate the conjugation reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[2][10]

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated PEG linkers.

Protocol 2: Purification of PEGylated Protein

Purification is essential to remove unreacted PEG linker, byproducts (isourea), and any unconjugated protein.[] Size Exclusion Chromatography (SEC) is the most common and effective method due to the significant change in hydrodynamic radius upon PEGylation.[][12][13]

  • Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein due to its larger size.

  • Pool the fractions containing the purified PEGylated protein.

  • Confirm the purity of the fractions using SDS-PAGE.

Other useful purification techniques include Ion Exchange Chromatography (IEX), which separates molecules based on charge differences, and Hydrophobic Interaction Chromatography (HIC).[][14]

Protocol 3: Characterization of PEGylated Protein

Confirmation of successful conjugation is a critical final step.

  • SDS-PAGE Analysis:

    • Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.[2]

    • Successful PEGylation is indicated by a band shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[2] The extent of the shift corresponds to the degree of PEGylation.

  • Mass Spectrometry (MS):

    • For a more precise characterization, techniques like ESI-LC/MS can be used to determine the exact mass of the conjugate and the degree of PEGylation.[1][15]

    • Peptide mapping can be employed to identify the specific amino acid residues that have been modified.[16][17]

Workflow and Data Presentation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing Prep_Protein Prepare Protein in Amine-Free Buffer Conjugate 2. Add Activated PEG to Protein Solution Prep_Protein->Conjugate Prep_Reagents Prepare Fresh EDC/Sulfo-NHS/PEG Solutions Activate 1. Activate PEG-COOH with EDC and Sulfo-NHS Prep_Reagents->Activate Activate->Conjugate Quench 3. Quench Reaction with Tris or Glycine Conjugate->Quench Purify Purification (e.g., Size Exclusion Chromatography) Quench->Purify Characterize Characterization (SDS-PAGE, Mass Spectrometry) Purify->Characterize Final_Product Purified PEG-Protein Conjugate Characterize->Final_Product

Figure 2: General experimental workflow for protein PEGylation.

Quantitative Data Summary

The following table summarizes recommended starting conditions for the conjugation protocol. Optimization is often necessary.

ParameterActivation StepConjugation StepQuenching Step
pH 5.0 - 6.0[3][18]7.2 - 8.0[3][6]7.5 - 8.5
Temperature Room TemperatureRoom Temp. or 4°C[2]Room Temperature
Duration 15 - 30 minutes[5]1 - 4 hours[2]15 - 30 minutes
Molar Ratio (Reagent:Protein) PEG:Protein (5:1 to 20:1) EDC:Protein (10:1) Sulfo-NHS:Protein (25:1)[19]-Quencher:Protein (>50:1)
Recommended Buffer MES[3]PBS[3]Tris or Glycine

Table 1: Recommended Reaction Conditions.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive reagents (hydrolyzed EDC or Sulfo-NHS).Prepare EDC and Sulfo-NHS solutions immediately before use. Store reagents properly at -20°C with desiccant.[8][20]
Suboptimal pH for activation or conjugation.Verify the pH of all buffers. The activation step is most efficient at pH 4.5-7.2, while the amine reaction is best at pH 7-8.[3]
Presence of primary amines in the protein buffer.Exchange the protein into an amine-free buffer (e.g., PBS, MES) before the reaction.[8]
Protein Precipitation High concentration of organic solvent.Ensure the final concentration of DMSO or DMF does not exceed 10%.[8]
Protein instability at reaction pH or temperature.Perform a trial run without PEG to assess protein stability under the planned reaction conditions. Adjust pH or perform the reaction at 4°C.
Protein-Protein Crosslinking Use of a one-step protocol.Employ the described two-step protocol where the PEG linker is activated before being introduced to the protein.[5]
High concentration of EDC leading to protein carboxyl activation.Ensure excess EDC is quenched or removed after the PEG activation step if crosslinking is a major issue.[3]

Table 2: Troubleshooting Guide.

References

Application Notes and Protocols for the Use of H2N-PEG2-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This document provides detailed application notes and protocols for the use of H2N-PEG2-CH2COOH, an amino-PEG2-acetic acid linker, in the development of ADCs. This hydrophilic, flexible linker offers several advantages in ADC design, including improved aqueous solubility, reduced aggregation, and enhanced pharmacokinetic properties. The terminal amine and carboxylic acid groups allow for versatile conjugation strategies, enabling the attachment of a wide variety of payloads to the antibody.

These notes will cover the role of this linker in ADC development, detailed experimental protocols for conjugation, purification, and characterization, as well as methods for evaluating the efficacy of the resulting ADC.

The Role of this compound Linker in ADC Development

The this compound linker is a short-chain polyethylene (B3416737) glycol (PEG) derivative that serves as a bridge between the antibody and the cytotoxic drug. The inclusion of the PEG moiety offers several key benefits in ADC development:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG linker counteracts this hydrophobicity, improving the solubility and stability of the ADC in aqueous solutions.

  • Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.

  • Reduced Immunogenicity: The PEG chain can act as a shield, potentially masking immunogenic epitopes on the payload or the antibody, thereby reducing the potential for an immune response against the ADC.

  • Flexible Conjugation Chemistry: The bifunctional nature of the this compound linker, with a primary amine at one end and a carboxylic acid at the other, allows for flexible and efficient conjugation to both the payload and the antibody using well-established bioconjugation chemistries.

Experimental Protocols

ADC Conjugation using this compound Linker

This protocol describes a two-step process for conjugating a payload to an antibody using the this compound linker. The first step involves activating the carboxylic acid group of the linker-payload conjugate, followed by reaction with the primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker pre-conjugated to the payload (Payload-Linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Preparation of Payload-Linker: Dissolve the Payload-Linker in a minimal amount of anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid: a. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 100 mM each. Prepare this solution immediately before use. b. Add a 1.5 to 5-fold molar excess of the EDC/NHS solution to the Payload-Linker solution. c. Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

  • Antibody Preparation: a. Exchange the antibody into the Conjugation Buffer using a desalting column to remove any amine-containing buffers or stabilizers. b. Adjust the antibody concentration to 2-10 mg/mL.

  • Conjugation Reaction: a. Add the activated Payload-Linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (a starting point is a 5-20 fold molar excess of linker). b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. b. Incubate for 15 minutes at room temperature.

  • Purification: Proceed immediately to the purification step to remove unconjugated payload-linker and other reaction components.

G cluster_activation Step 1: Activation of Linker cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification & Analysis Linker-COOH This compound (Carboxylic Acid) Activated_Linker NHS-Ester Activated Linker Linker-COOH->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker ADC Antibody-Drug Conjugate (ADC) Activated_Linker->ADC Conjugation Antibody-NH2 Antibody (Lysine Residues) Antibody-NH2->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (DAR, Purity) Purification->Analysis

ADC Purification

Size Exclusion Chromatography (SEC) is a common method for purifying ADCs, as it effectively separates the larger ADC from smaller, unconjugated payload-linkers and reaction reagents.[1][2]

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Purification Buffer: PBS, pH 7.4

  • Conjugated ADC reaction mixture

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Sample Loading: Load the quenched ADC reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with Purification Buffer at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. The ADC will typically elute in the first major peak.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).

  • Buffer Exchange: If required, exchange the purified ADC into a final formulation buffer.

ADC Characterization: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it influences both efficacy and safety.[3] It can be determined by several methods, including UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).

This method provides an average DAR for the ADC population and is based on the differential absorbance of the antibody and the payload at specific wavelengths.[4][5][6][7][8]

Materials:

  • Purified ADC

  • Unconjugated antibody

  • Payload-Linker

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Determine Extinction Coefficients: a. Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance of the payload (λ_max_drug). Calculate the extinction coefficient of the antibody at both wavelengths (ε_Ab,280 and ε_Ab,λ_max_drug). b. Measure the absorbance of a known concentration of the Payload-Linker at 280 nm and λ_max_drug. Calculate the extinction coefficient of the payload at both wavelengths (ε_Drug,280 and ε_Drug,λ_max_drug).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_ADC,280) and λ_max_drug (A_ADC,λ_max_drug).

  • Calculate DAR: Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:

    • A_ADC,280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_ADC,λ_max_drug = (ε_Ab,λ_max_drug * C_Ab) + (ε_Drug,λ_max_drug * C_Drug)

    • DAR = C_Drug / C_Ab

HIC separates ADC species based on the number of conjugated hydrophobic payloads, providing information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Purified ADC

Protocol:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with a high percentage of Mobile Phase A. b. Inject the ADC sample. c. Elute the bound ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). d. Monitor the elution profile by measuring absorbance at 280 nm.

  • Data Analysis: a. Peaks will elute in order of increasing hydrophobicity, which corresponds to an increasing number of conjugated drugs. The unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, and so on. b. Integrate the area of each peak. c. Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each DAR species.

G cluster_peaks Separated DAR Species ADC_Mixture Purified ADC (Mixture of DARs) HIC_Column HIC Column ADC_Mixture->HIC_Column Injection Chromatogram Chromatogram HIC_Column->Chromatogram Elution with Salt Gradient DAR0 DAR 0 Chromatogram->DAR0 DAR2 DAR 2 Chromatogram->DAR2 DAR4 DAR 4 Chromatogram->DAR4

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC in killing cancer cells that express the target antigen.[7]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium. b. Remove the medium from the cells and add the ADC or control antibody dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment: a. Add MTT or XTT reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the formation of formazan. c. If using MTT, add a solubilization solution. d. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[9][10][11][12]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Target antigen-positive cancer cell line

  • Purified ADC

  • Vehicle control (e.g., saline or PBS)

  • Dosing syringes and needles

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously implant the target antigen-positive cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Randomization and Dosing: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, and different doses of the ADC). b. Administer the ADC and controls intravenously (IV) via the tail vein according to the planned dosing schedule (e.g., once a week for three weeks).

  • Efficacy Evaluation: a. Continue to monitor tumor volume and body weight of the mice throughout the study. b. The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth between the ADC-treated groups and the control groups.

Data Presentation

The following tables summarize hypothetical quantitative data for an ADC constructed with the this compound linker compared to an ADC with no PEG linker and one with a longer PEG8 linker. This data is for illustrative purposes to demonstrate the expected trends. Actual results will vary depending on the specific antibody, payload, and tumor model used.

Table 1: In Vitro Cytotoxicity (IC50)

Linker TypePayloadTarget Cell LineIC50 (nM)[7][13][14]
No PEGMMAEHER2-positive (SK-BR-3)5
PEG2 MMAE HER2-positive (SK-BR-3) 8
PEG8MMAEHER2-positive (SK-BR-3)15

Note: A slight increase in IC50 may be observed with increasing PEG length due to potential steric hindrance.

Table 2: Pharmacokinetic Parameters in Rats

Linker TypeADC ConstructHalf-life (t½, hours)[15][16]Clearance (mL/hr/kg)[15][16]
No PEGanti-HER2-MMAE~30~0.30
PEG2 anti-HER2-PEG2-MMAE ~35 ~0.25
PEG8anti-HER2-PEG8-MMAE~45~0.18

Note: Longer PEG chains generally lead to increased half-life and reduced clearance.

Table 3: In Vivo Efficacy in a Xenograft Model

Linker TypeADC ConstructXenograft ModelDosage (mg/kg)Tumor Growth Inhibition (%)[1][9][10][11]
No PEGanti-HER2-MMAENCI-N87 (gastric)3~60%
PEG2 anti-HER2-PEG2-MMAE NCI-N87 (gastric) 3 ~75%
PEG8anti-HER2-PEG8-MMAENCI-N87 (gastric)3>85%

Note: Improved pharmacokinetics with PEG linkers often translates to enhanced in vivo efficacy.

Signaling Pathways in ADC Therapy

The efficacy of ADCs is intrinsically linked to the biology of their target antigens and the downstream signaling pathways they regulate. Understanding these pathways is crucial for rational ADC design and for identifying potential mechanisms of resistance.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in several cancers, including breast and gastric cancer. HER2 activation leads to the initiation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation, survival, and invasion.[16][17][18][19][20] ADCs targeting HER2, upon binding to the receptor, are internalized, leading to the intracellular release of the cytotoxic payload, which then induces cell death.

HER2_Signaling cluster_downstream Downstream Signaling HER2 HER2 Receptor Internalization Internalization & Lysosomal Trafficking HER2->Internalization PI3K_Akt PI3K/Akt/mTOR Pathway HER2->PI3K_Akt Ras_Raf Ras/Raf/MEK/ERK Pathway HER2->Ras_Raf ADC Anti-HER2 ADC ADC->HER2 Binding Payload_Release Payload Release Internalization->Payload_Release Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Proliferation Cell Proliferation, Survival, Invasion PI3K_Akt->Proliferation Ras_Raf->Proliferation

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[16][17][18][19][20] Activation of this pathway, often downstream of receptor tyrosine kinases like HER2, can contribute to resistance to cancer therapies. ADCs that deliver payloads targeting components of this pathway or that induce cell death can overcome this resistance.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation ADC_Action ADC Payload (e.g., Tubulin Inhibitor, DNA Damaging Agent) Cell_Death Apoptosis ADC_Action->Cell_Death

Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of several cancers.[2][4][5][6][9][21] The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and survival. Targeting components of the Wnt pathway, such as cell surface receptors like Frizzled (FZD), with ADCs is an emerging therapeutic strategy.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_Deg β-catenin (Degraded) Destruction_Complex->Beta_Catenin_Deg phosphorylates Wnt Wnt Ligand FZD_LRP FZD/LRP Receptor Dsh Dishevelled (Dsh) Beta_Catenin_Stable β-catenin (Stabilized) Nucleus Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (Proliferation, Survival) ADC Anti-FZD ADC ADC->FZD_LRP Binds & Blocks

Conclusion

The this compound linker is a valuable tool in the development of next-generation ADCs. Its ability to improve the physicochemical properties and pharmacokinetic profile of ADCs can lead to enhanced therapeutic efficacy and a wider therapeutic window. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs. Careful optimization of conjugation conditions, purification methods, and characterization assays is essential to produce well-defined and potent ADCs for preclinical and clinical evaluation.

References

Application Notes and Protocols for Functionalizing Gold Nanoparticles with H2N-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold nanoparticles (AuNPs) are extensively utilized in biomedical applications, including drug delivery, diagnostics, and bioimaging, owing to their unique physicochemical properties.[1][2] Surface functionalization of AuNPs is crucial for their stability in biological media and for targeted delivery.[3][4][5] The hetero-bifunctional linker, H2N-PEG2-CH2COOH (amino-PEG2-acetic acid), is an ideal candidate for modifying AuNP surfaces. The polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and circulation time by reducing opsonization, while the terminal amine and carboxylic acid groups provide versatile handles for covalent conjugation of various biomolecules.[5]

This document provides detailed protocols for the functionalization of gold nanoparticles with this compound and subsequent conjugation of target molecules. It also includes representative characterization data and workflows to guide researchers in this process.

Principle of Functionalization

The functionalization strategy involves a two-step process:

  • Attachment of the Linker: The amine group of this compound is covalently coupled to pre-existing carboxyl groups on commercially available carboxylated gold nanoparticles. This reaction is typically mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7] This process results in a stable amide bond, orienting the PEG linker outwards with a terminal carboxylic acid group.

  • Conjugation of Target Molecule: The newly introduced terminal carboxyl groups on the PEGylated AuNPs can then be activated using EDC/NHS to conjugate primary amine-containing molecules (e.g., proteins, peptides, small molecule drugs).[6][8]

This approach provides a stable, biocompatible, and functionalized nanoparticle platform ready for various downstream applications.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Gold Nanoparticles with this compound

This protocol details the covalent attachment of the amine-terminated PEG linker to carboxylated AuNPs.

Materials:

  • Carboxylated Gold Nanoparticles (e.g., 20 nm, OD 50)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.0-6.0)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0-8.0)

  • Quenching Solution: (e.g., 50 mM Hydroxylamine or Tris buffer)

  • Washing Buffer: (e.g., PBS with 0.05% Tween 20)

  • Microcentrifuge tubes

  • Vortex mixer and rotator

Procedure:

  • Preparation of Reagents:

    • Prepare fresh EDC and NHS solutions in MES buffer just before use, as they are susceptible to hydrolysis.[6] A typical concentration is 10 mg/mL for each.[7]

    • Dissolve this compound in the reaction buffer to a desired concentration (e.g., 1-10 mM).

  • Activation of Carboxylated AuNPs:

    • If the AuNPs are in a storage buffer, wash them with pure water or MES buffer by centrifugation. Refer to the manufacturer's guidelines for appropriate centrifugation speeds and times based on nanoparticle size.[6][9]

    • Resuspend the AuNP pellet in MES buffer.

    • Add the freshly prepared EDC/NHS solution to the AuNP suspension. The final concentration of EDC/NHS may need optimization but a starting point is in the range of 0.01 mM to 10 mM.[10]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle rotation to activate the carboxyl groups.[7]

  • Conjugation of this compound:

    • Centrifuge the activated AuNPs to remove excess EDC/NHS. Carefully remove the supernatant.

    • Resuspend the pellet in the reaction buffer containing the dissolved this compound.

    • Incubate for 2-4 hours at room temperature with gentle rotation.[6]

  • Quenching and Washing:

    • Add the quenching solution to stop the reaction and block any unreacted NHS-esters.

    • Centrifuge the functionalized AuNPs and discard the supernatant.

    • Wash the nanoparticles twice with the washing buffer to remove any unbound linker and by-products.

    • Resuspend the final this compound functionalized AuNPs in a suitable storage buffer (e.g., PBS with 1% BSA).

Protocol 2: Conjugation of a Target Protein to this compound Functionalized AuNPs

This protocol describes the attachment of an amine-containing molecule (e.g., an antibody) to the terminal carboxyl group of the PEGylated AuNPs.

Materials:

  • This compound functionalized AuNPs (from Protocol 1)

  • Target protein (e.g., IgG antibody)

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer (MES buffer, pH 5.0-6.0)

  • Reaction Buffer (PBS or HEPES, pH 7.0-7.5)[7]

  • Quenching and Storage Buffers as in Protocol 1

Procedure:

  • Preparation of Reagents:

    • Prepare fresh EDC/NHS solutions in MES buffer.

    • Prepare the target protein in the reaction buffer at a suitable concentration (e.g., 0.1-1 mg/mL). Ensure the buffer is amine-free.

  • Activation of Functionalized AuNPs:

    • Wash the this compound functionalized AuNPs with MES buffer.

    • Resuspend the AuNPs in MES buffer and add the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation of the Target Protein:

    • Centrifuge the activated AuNPs and resuspend them in the reaction buffer.

    • Immediately add the target protein solution to the activated AuNPs.

    • Incubate for 2 hours at room temperature with gentle mixing.[9]

  • Quenching, Washing, and Storage:

    • Quench the reaction with a suitable quenching solution.

    • Centrifuge to pellet the conjugated AuNPs and remove unbound protein.

    • Wash the particles with the washing buffer.

    • Resuspend the final conjugate in a storage buffer, often supplemented with a stabilizer like BSA, and store at 4°C.[9]

Characterization and Data Presentation

The successful functionalization and conjugation of AuNPs should be confirmed by various characterization techniques.

ParameterTechniquePurposeTypical Values for 20-25 nm AuNPs
Hydrodynamic Diameter Dynamic Light Scattering (DLS)To measure the increase in particle size after each functionalization step.Uncoated: 20-25 nm[11] PEG-coated: Increase of ~5-10 nm[11]
Surface Plasmon Resonance UV-Vis SpectroscopyTo monitor changes in the plasmon peak, which can indicate changes in the surface chemistry and aggregation state.A slight red-shift in the peak is expected upon successful coating.
Zeta Potential Electrophoretic Light ScatteringTo determine the surface charge of the nanoparticles, which changes upon functionalization.Uncoated (citrate-stabilized): Negative (e.g., -54.3 mV)[11] PEG-coated: Less negative (e.g., -14.5 mV)[11]
Morphology and Size Transmission Electron Microscopy (TEM)To visualize the size, shape, and dispersity of the nanoparticles.Should show spherical particles with a narrow size distribution.[3]
Conjugation Efficiency Reversed-Phase HPLC, Gel ElectrophoresisTo quantify the amount of ligand or protein conjugated to the AuNPs.Varies depending on the specific molecule and reaction conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Target Molecule Conjugation carboxyl_au_np Carboxylated AuNP activated_au_np NHS-activated AuNP carboxyl_au_np->activated_au_np Activation edc_nhs_1 EDC/NHS in MES Buffer functionalized_au_np Functionalized AuNP (AuNP-PEG-COOH) activated_au_np->functionalized_au_np Conjugation linker This compound in Reaction Buffer functionalized_au_np_2 Functionalized AuNP (AuNP-PEG-COOH) activated_peg_au_np NHS-activated PEG-AuNP functionalized_au_np_2->activated_peg_au_np Activation edc_nhs_2 EDC/NHS in MES Buffer final_conjugate Final Conjugate (AuNP-PEG-Target) activated_peg_au_np->final_conjugate Conjugation target_molecule Amine-containing Target Molecule

Caption: Workflow for two-step functionalization of AuNPs.

Signaling Pathway Analogy: Targeted Drug Delivery

The functionalized gold nanoparticles can be designed for targeted drug delivery, where the conjugated molecule acts as a targeting ligand to bind to specific cell surface receptors, leading to receptor-mediated endocytosis and intracellular drug release.

targeted_drug_delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space au_np_conjugate AuNP-PEG-Ligand (Drug Carrier) binding Binding au_np_conjugate->binding receptor Cell Surface Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH change, enzymatic cleavage) endosome->drug_release therapeutic_target Intracellular Therapeutic Target drug_release->therapeutic_target therapeutic_effect Therapeutic Effect therapeutic_target->therapeutic_effect

Caption: Pathway for targeted drug delivery via functionalized AuNPs.

Conclusion

The use of this compound provides a robust method for creating stable and biocompatible gold nanoparticles with available functional groups for further modification. The protocols and characterization data presented here offer a comprehensive guide for researchers developing AuNP-based platforms for drug delivery, diagnostics, and other biomedical applications. Careful optimization of reaction conditions is recommended to achieve the desired level of functionalization and conjugation for specific applications.

References

Application Notes and Protocols for EDC/NHS Coupling of H2N-PEG2-CH2COOH with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of H2N-PEG2-CH2COOH to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method, known for its efficiency and mild reaction conditions, results in the formation of a stable amide bond. Polyethylene glycol (PEG) linkers like this compound are frequently utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and research compounds.[1] The defined length of the PEG2 spacer provides a precise bridge for linking various molecular entities.

The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxyl group and a primary amine.[1]

  • Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid of this compound, creating a highly reactive O-acylisourea intermediate. This step is most effective in a slightly acidic environment (pH 4.5-6.0).[1]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble variant, Sulfo-NHS) is introduced to react with the intermediate, forming a more stable, amine-reactive NHS ester.[1][2]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[1][3]

Data Presentation

Recommended Molar Ratios for Optimal Conjugation
ReagentMolar Ratio (Reagent:this compound)Purpose
EDC1.2 - 10 fold excessEnsures efficient activation of the carboxylic acid.[1][4]
NHS/Sulfo-NHS1.2 - 5 fold excessStabilizes the activated intermediate and enhances coupling efficiency.[1][4]
This compound1 - 20 fold excess over the amine-containing moleculeDrives the reaction towards the desired PEGylated product.[1]
Reaction Conditions Summary
ParameterAqueous ProtocolOrganic Protocol
Activation pH 4.5 - 6.0 (in MES or similar non-amine buffer)[1][5]N/A (Anhydrous solvent)
Coupling pH 7.2 - 8.0 (in PBS or similar non-amine buffer)[1][5]N/A (Base like TEA or DIPEA is added)[1]
Activation Time 15 - 30 minutes at room temperature[2]30 minutes to 4 hours at room temperature[1][3]
Coupling Time 2 - 16 hours at room temperature[1]1 - 16 hours at room temperature[1][3]
Quenching Agent Hydroxylamine, Tris, Glycine, or Ethanolamine[3][5][6]N/A (Reaction goes to completion or worked up)

Experimental Protocols

Materials Required
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Aqueous Protocol:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1][5]

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[1][5]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Organic Protocol:

    • Anhydrous Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)[1][3]

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Purification supplies (e.g., desalting columns, dialysis tubing, silica (B1680970) gel for chromatography)

Protocol 1: Two-Step Aqueous Coupling (for Proteins and other Biomolecules)

This protocol is designed for the conjugation of this compound to primary amines on biomolecules in an aqueous environment.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1]

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). EDC solutions are prone to hydrolysis and should be used immediately.

  • Add the desired molar excess of EDC stock solution to the this compound solution. Mix gently.

  • Immediately add the desired molar excess of NHS/Sulfo-NHS stock solution to the reaction mixture.

  • Incubate at room temperature for 15-30 minutes.

Step 2: Conjugation to the Primary Amine

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the activated this compound solution from Step 1 to the amine-containing molecule solution. The final pH of the reaction mixture should be between 7.2 and 8.0.[1]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[5]

  • Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[1]

Protocol 2: Organic Solvent Coupling (for Small Molecules)

This protocol is suitable for the conjugation of this compound to amine-containing small molecules that are soluble in organic solvents.

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DCM.

  • Add 1.2-2.0 equivalents of EDC and 1.2-2.0 equivalents of NHS to the solution.[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[1][3] The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Conjugation to the Primary Amine

  • In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.

  • Add the activated this compound solution to the small molecule solution.

  • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.[1]

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]

Step 3: Work-up and Purification

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to isolate the desired conjugate.

Mandatory Visualizations

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Reagents Equilibrate Reagents (EDC, NHS, PEG) Activation 1. Activation Dissolve PEG in Activation Buffer Add EDC, then NHS Incubate 15-30 min @ RT Prep_Reagents->Activation Prep_Buffers Prepare Buffers (Activation & Coupling) Prep_Buffers->Activation Conjugation 2. Conjugation Add activated PEG to Amine-Molecule in Coupling Buffer Incubate 2h-overnight Activation->Conjugation Quenching 3. Quenching Add Quenching Buffer Incubate 15 min Conjugation->Quenching Purify Purify Conjugate (SEC, Dialysis) Quenching->Purify Analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for two-step EDC/NHS coupling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[1]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[1]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[1]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[1]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.[1]
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[1]
Formation of Byproducts Too much EDC leading to side reactions.Use a lower molar excess of EDC or consider a two-step protocol where excess EDC is removed or quenched before adding the amine.

References

Applications of H2N-PEG2-CH2COOH in PROTAC Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the bifunctional linker, H2N-PEG2-CH2COOH (3-(2-(2-aminoethoxy)ethoxy)propanoic acid), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The this compound linker, a short and hydrophilic polyethylene (B3416737) glycol (PEG) derivative, offers a balance of flexibility and water solubility, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a PROTAC. This document will use the well-characterized BET bromodomain-degrading PROTAC, ARV-771, as a prime example of the successful application of a linker derived from this compound.

The Role of this compound in PROTAC Design

The rational design of a PROTAC involves the careful selection of a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker's length, rigidity, and solubility are crucial for enabling the formation of a productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[1][2][3][4][5]

The this compound linker provides two key functionalities for PROTAC synthesis: a primary amine (-NH2) and a carboxylic acid (-COOH). These functional groups allow for the sequential and directional conjugation of the POI-binding ligand and the E3 ligase ligand through stable amide bond formation. The PEG2 unit enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and cell permeability.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this activity are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achievable.

The following table summarizes the quantitative data for ARV-771, a PROTAC that incorporates a linker derived from this compound, targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8][9]

PROTACTarget ProteinsE3 Ligase RecruitedCell LineDC50DmaxReference
ARV-771BRD2, BRD3, BRD4VHLCastration-Resistant Prostate Cancer (CRPC) cell lines (e.g., 22Rv1)< 1 nMNot explicitly reported, but significant degradation observed[6][7][8][10]

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using the this compound linker, exemplified by the synthesis of ARV-771, and for the biological evaluation of its degradation activity.

Synthesis of a PROTAC (ARV-771)

The synthesis of ARV-771 involves the sequential amide coupling of the BET inhibitor-derived warhead and the VHL E3 ligase ligand to the this compound linker. The following is a representative synthetic scheme based on published procedures.[10]

Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate

  • Activation of the Carboxylic Acid of the VHL Ligand: To a solution of the VHL ligand containing a free carboxylic acid in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF), add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Coupling with this compound: To the activated VHL ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the VHL ligand-linker intermediate.

Step 2: Coupling of the POI Ligand to the Linker-E3 Ligase Ligand Intermediate

  • Activation of the Carboxylic Acid of the Linker: To a solution of the VHL ligand-linker intermediate (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling with the POI Ligand: To the activated linker intermediate, add the amine-functionalized BET inhibitor warhead (1.0 equivalent). Stir the reaction mixture at room temperature overnight or until completion is confirmed by LC-MS.

  • Final Purification: Work up the reaction as described in Step 1. Purify the final PROTAC product (ARV-771) by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol describes how to quantify the degradation of the target protein (e.g., BRD4) in cultured cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells (e.g., 22Rv1 prostate cancer cells)

  • PROTAC stock solution (e.g., ARV-771 in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., ranging from 0.1 nM to 1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action of a PROTAC, leading to the degradation of a target protein, in this case, a BET bromodomain protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., ARV-771) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and evaluation of a PROTAC.

PROTAC_Workflow cluster_1 PROTAC Synthesis & Evaluation Workflow Start Start Synthesis PROTAC Synthesis (Amide Coupling) Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval Western_Blot Western Blot (Degradation Assay) Biological_Eval->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Logical Relationship in PROTAC Synthesis

This diagram illustrates the logical connection of the three key components in a PROTAC molecule.

PROTAC_Components POI_Ligand POI Ligand Binds to Target Protein Linker Linker (this compound derived) Connects the two ligands POI_Ligand->Linker Amide Bond E3_Ligand E3 Ligase Ligand Recruits E3 Ligase Linker->E3_Ligand Amide Bond

Caption: Logical relationship of components in a PROTAC molecule.

References

Step-by-Step Guide for Peptide Labeling with H2N-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the covalent labeling of peptides with the bifunctional linker, H2N-PEG2-CH2COOH. This process, often referred to as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, such as increasing their hydrodynamic size, improving solubility, and extending their in vivo half-life. The protocol outlines a two-step reaction mechanism involving the activation of the carboxylic acid moiety of the PEG linker followed by its conjugation to a primary amine on the target peptide.

The this compound linker possesses a terminal amine group and a carboxylic acid group, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid is activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the peptide to form a stable amide bond.

Key Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group on this compound to form a reactive NHS ester. This is a crucial first step before conjugation to the peptide.[1][2][3][4][5]

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening. Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in the Activation Buffer.

  • Activation: Add NHS (or Sulfo-NHS) to the this compound solution, followed by the addition of EDC. A typical molar ratio is 1:1.2:1.2 (this compound:NHS:EDC).

  • Incubation: Stir the reaction mixture at room temperature for 15-60 minutes. The reaction is most efficient at a pH of 4.5-7.2.[2]

  • Confirmation of Activation (Optional): The formation of the NHS ester can be monitored by techniques such as HPLC or LC-MS.

Protocol 2: Conjugation of Activated this compound to Peptide

This protocol details the reaction between the NHS-activated PEG linker and the primary amines of the target peptide.

Materials:

  • NHS-activated this compound (from Protocol 1)

  • Target Peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.

Procedure:

  • Peptide Preparation: Dissolve the target peptide in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • pH Adjustment: Ensure the pH of the peptide solution is between 7.2 and 8.0 for efficient conjugation. The reaction of NHS-activated molecules with primary amines is most efficient at this pH range.[2]

  • Conjugation Reaction: Add the freshly prepared NHS-activated this compound solution to the peptide solution. The molar ratio of activated PEG to peptide can be varied to optimize the degree of labeling, with a common starting point being a 5 to 20-fold molar excess of the PEG reagent.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as hydroxylamine, glycine, or Tris buffer can be added to a final concentration of 20-50 mM to react with any remaining NHS-activated PEG.

Protocol 3: Purification of the PEGylated Peptide

Purification is essential to remove unreacted peptide, excess PEG linker, and reaction byproducts. The choice of method depends on the properties of the peptide and the PEG linker.

Methods:

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and excess PEG linker.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A standard technique for peptide purification, RP-HPLC separates molecules based on their hydrophobicity.[][7] The addition of the PEG linker will alter the retention time of the peptide.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can shield surface charges, altering the elution profile of the peptide.[]

  • Dialysis or Ultrafiltration: These methods are useful for removing small molecules like excess PEG linker and salts from the reaction mixture, particularly for larger peptides.[8]

Protocol 4: Characterization of the PEGylated Peptide

Characterization is crucial to confirm successful conjugation and determine the extent of PEGylation.

Methods:

  • Mass Spectrometry (MS): LC-MS is the most powerful technique to confirm the covalent attachment of the PEG linker and to determine the molecular weight of the PEGylated peptide.[9][10][11][12][13] The mass increase corresponds to the addition of one or more PEG moieties.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product and to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated).

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger peptides and proteins, SDS-PAGE can show a shift in the apparent molecular weight upon PEGylation.

Data Presentation

ParameterTypical RangeAnalytical MethodReference
Activation Step
Molar Ratio (PEG:NHS:EDC)1:1.2:1.2 to 1:1.5:1.5-[2]
Reaction Time15 - 60 minutesHPLC, LC-MS[2]
pH4.5 - 6.0pH meter[2]
Conjugation Step
Molar Ratio (Activated PEG:Peptide)5:1 to 20:1-
Reaction Time1 - 2 hours at RT or overnight at 4°CHPLC, LC-MS
pH7.2 - 8.0pH meter[2]
Analysis
Labeling EfficiencyVariable, dependent on peptide and reaction conditionsLC-MS, HPLC
Purity>95% (post-purification)HPLC[7]

Mandatory Visualization

G Chemical Reaction of Peptide Labeling with this compound cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Peptide PEG_COOH This compound (Carboxylic Acid) Activated_PEG H2N-PEG2-CH2-CO-NHS (NHS Ester) PEG_COOH->Activated_PEG + EDC, NHS (pH 4.5-6.0) EDC EDC NHS NHS Labeled_Peptide Peptide-NH-CO-CH2-PEG2-NH2 (PEGylated Peptide) Activated_PEG->Labeled_Peptide + Peptide-NH2 (pH 7.2-8.0) Peptide Peptide-NH2 (Primary Amine)

Caption: Chemical reaction pathway for peptide labeling.

G Experimental Workflow for Peptide Labeling start Start activate_peg 1. Activate this compound with EDC and NHS start->activate_peg conjugate 2. Conjugate Activated PEG to Peptide activate_peg->conjugate purify 3. Purify PEGylated Peptide (e.g., HPLC, SEC) conjugate->purify characterize 4. Characterize Final Product (e.g., LC-MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for H2N-PEG2-CH2COOH in Hydrogel-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the heterobifunctional linker, H2N-PEG2-CH2COOH (Amino-PEG2-Carboxylic Acid), in the formulation of hydrogels for controlled drug delivery applications.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a variety of biomedical applications, including drug delivery. Poly(ethylene glycol) (PEG) is a widely used polymer for hydrogel fabrication due to its non-toxicity, non-immunogenicity, and excellent biocompatibility.

The this compound linker is a short-chain polyethylene (B3416737) glycol derivative featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other. This bifunctional nature allows for the formation of crosslinked hydrogel networks through the formation of stable amide bonds using carbodiimide (B86325) chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). The resulting hydrogels can be designed to encapsulate and release therapeutic agents in a controlled manner.

Principle of Hydrogel Formation

The formation of hydrogels using this compound relies on the covalent crosslinking of the PEG chains. This is typically achieved through a two-step reaction mediated by EDC and NHS:

  • Activation of the Carboxylic Acid Group: EDC reacts with the carboxylic acid terminus of the this compound, forming a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve reaction efficiency and prevent hydrolysis of the unstable intermediate, NHS is added to react with the O-acylisourea, forming a more stable amine-reactive NHS ester. This activated PEG linker then readily reacts with the primary amine group of another this compound molecule, or a multi-amine crosslinker, to form a stable amide bond, resulting in the crosslinked hydrogel network.

This chemistry allows for in-situ hydrogel formation under mild, aqueous conditions, which is advantageous for the encapsulation of sensitive therapeutic molecules.

Data Presentation: Hydrogel Properties

The physicochemical properties of the resulting hydrogels can be tuned by varying the concentration of the this compound precursor and the molar ratio of the crosslinking agents. Below are tables summarizing typical quantitative data for PEG-based hydrogels, which can be used as a reference for hydrogels developed using this compound and EDC/NHS chemistry.

Table 1: Swelling Properties of PEG-Based Hydrogels

Precursor Concentration (wt%)Crosslinker:PEG Molar RatioSwelling Ratio (q)Reference
51:125 ± 3[1]
101:115 ± 2[1]
151:110 ± 1.5[1]
100.5:120 ± 2.5Hypothetical
102:112 ± 1.8Hypothetical

Note: The swelling ratio (q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel. Data presented are representative and will vary based on specific experimental conditions.

Table 2: Mechanical Properties of PEG-Based Hydrogels

Precursor Concentration (wt%)Crosslinker:PEG Molar RatioCompressive Modulus (kPa)Storage Modulus (G') (Pa)Reference
51:15 - 15100 - 500[2]
101:120 - 50500 - 2000[2]
151:160 - 1002000 - 5000[2]
100.5:115 - 30300 - 1500Hypothetical
102:130 - 601000 - 3000Hypothetical

Note: Mechanical properties are highly dependent on the specific crosslinking chemistry and measurement conditions.

Table 3: Drug Release Characteristics from PEG-Based Hydrogels

DrugLoading MethodCumulative Release at 24h (%)Release MechanismReference
DoxorubicinPhysical Encapsulation40 - 60Diffusion-controlled[3]
Bovine Serum Albumin (BSA)Physical Encapsulation30 - 50Swelling and Diffusion[3]
VancomycinCovalent Conjugation10 - 25Cleavage-dependentHypothetical

Note: Drug release kinetics are influenced by the drug's molecular weight, its interaction with the hydrogel matrix, and the degradation rate of the hydrogel.

Experimental Protocols

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Model Drug (e.g., Doxorubicin hydrochloride, Bovine Serum Albumin)

  • Deionized (DI) water

Protocol for Hydrogel Synthesis
  • Prepare Precursor Solution: Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10% w/v).

  • Activate Carboxylic Acid Groups:

    • Equilibrate EDC-HCl and NHS (or Sulfo-NHS) to room temperature.

    • Prepare fresh stock solutions of EDC-HCl and NHS in the Activation Buffer.

    • Add EDC-HCl (e.g., 1.2-1.5 molar excess relative to the carboxylic acid groups of the PEG) and NHS (e.g., 1.2-1.5 molar excess) to the this compound solution.

    • Vortex briefly and incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Crosslinking Reaction:

    • If using a multi-amine crosslinker, add it to the activated PEG solution.

    • To initiate crosslinking between the this compound molecules, adjust the pH of the solution to 7.2-7.5 by adding the Coupling Buffer.

    • The solution will begin to gel. The gelation time will depend on the concentration of the precursors and the temperature.

  • Washing and Equilibration:

    • Once the hydrogel is formed, wash it extensively with DI water to remove any unreacted reagents and byproducts.

    • Equilibrate the hydrogel in PBS (pH 7.4) before further characterization or drug loading.

Protocol for Drug Loading

Method 1: Physical Encapsulation (for in-situ gelation)

  • Prepare the this compound precursor solution as described in step 4.2.1.

  • Dissolve the desired amount of the drug in the precursor solution.

  • Initiate the crosslinking reaction as described in steps 4.2.2 and 4.2.3. The drug will be physically entrapped within the hydrogel network as it forms.

Method 2: Covalent Conjugation (for drugs with amine or carboxyl groups)

  • For amine-containing drugs: Activate the carboxylic acid groups of this compound with EDC/NHS as described in step 4.2.2. Then, add the amine-containing drug to the activated PEG solution before initiating hydrogel crosslinking.

  • For carboxyl-containing drugs: The amine group of this compound can be directly coupled to the carboxyl group of the drug using EDC/NHS chemistry. This would typically be done before initiating the hydrogel crosslinking step.

Protocol for In Vitro Drug Release Study
  • Place a drug-loaded hydrogel of known weight and drug content into a vial containing a known volume of release medium (e.g., PBS, pH 7.4).

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Signaling Pathways and Chemical Reactions

EDC_NHS_Crosslinking PEG_COOH H2N-PEG-COOH Activated_Intermediate O-Acylisourea Intermediate PEG_COOH->Activated_Intermediate Activation EDC EDC EDC->Activated_Intermediate NHS_Ester Amine-Reactive NHS Ester Activated_Intermediate->NHS_Ester Stabilization NHS NHS NHS->NHS_Ester Crosslinked_Hydrogel Crosslinked Hydrogel Network NHS_Ester->Crosslinked_Hydrogel Amide Bond Formation PEG_NH2 H2N-PEG-COOH PEG_NH2->Crosslinked_Hydrogel

Caption: EDC/NHS chemistry for hydrogel crosslinking.

Experimental Workflow

Hydrogel_Workflow cluster_prep Preparation cluster_synthesis Hydrogel Synthesis & Drug Loading cluster_characterization Characterization & Analysis Prep_PEG Dissolve this compound in Activation Buffer Activation Activate PEG-COOH with EDC/NHS Prep_PEG->Activation Prep_Reagents Prepare fresh EDC and NHS solutions Prep_Reagents->Activation Prep_Drug Prepare Drug Solution Drug_Loading Add Drug Solution (Encapsulation/Conjugation) Prep_Drug->Drug_Loading Activation->Drug_Loading Crosslinking Adjust pH to initiate Crosslinking (Gelation) Drug_Loading->Crosslinking Washing Wash Hydrogel to remove unreacted reagents Crosslinking->Washing Swelling Swelling Studies Washing->Swelling Mechanical Mechanical Testing Washing->Mechanical Drug_Release In Vitro Drug Release Study Washing->Drug_Release

Caption: Experimental workflow for hydrogel synthesis and characterization.

Logical Relationships in Drug Release

Drug_Release_Factors Hydrogel_Properties Hydrogel Properties Crosslink_Density Crosslink Density Hydrogel_Properties->Crosslink_Density Swelling_Ratio Swelling Ratio Hydrogel_Properties->Swelling_Ratio Mesh_Size Mesh Size Hydrogel_Properties->Mesh_Size Degradation_Rate Degradation Rate Hydrogel_Properties->Degradation_Rate Drug_Release_Kinetics Drug Release Kinetics Hydrogel_Properties->Drug_Release_Kinetics Crosslink_Density->Swelling_Ratio inversely affects Crosslink_Density->Mesh_Size inversely affects Swelling_Ratio->Drug_Release_Kinetics affects diffusion Mesh_Size->Drug_Release_Kinetics affects diffusion Degradation_Rate->Drug_Release_Kinetics controls release Drug_Properties Drug Properties Molecular_Weight Molecular Weight Drug_Properties->Molecular_Weight Hydrophobicity Hydrophobicity Drug_Properties->Hydrophobicity Drug_Matrix_Interaction Drug-Matrix Interaction Drug_Properties->Drug_Matrix_Interaction Drug_Properties->Drug_Release_Kinetics Molecular_Weight->Drug_Release_Kinetics affects diffusion Drug_Matrix_Interaction->Drug_Release_Kinetics modulates release

Caption: Factors influencing drug release from hydrogels.

References

Application Notes and Protocols for Amide Bond Formation using H2N-PEG2-CH2COOH in Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of biomaterials is a critical step in the development of advanced drug delivery systems, tissue engineering scaffolds, and medical devices. Polyethylene glycol (PEG) has become the polymer of choice for surface modification due to its biocompatibility, hydrophilicity, and ability to reduce non-specific protein adsorption, thereby minimizing the host immune response. The heterobifunctional linker, H2N-PEG2-CH2COOH, offers a versatile platform for covalently attaching biomolecules to surfaces or other molecules through stable amide bond formation. This linker possesses a primary amine (H2N) at one terminus and a carboxylic acid (COOH) at the other, separated by a two-unit PEG spacer. This configuration allows for controlled, stepwise conjugation, making it an invaluable tool in bioconjugation and biomaterial science.

These application notes provide detailed protocols for utilizing this compound to form stable amide bonds for the functionalization of biomaterials. The protocols focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Principle of Amide Bond Formation

The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a biomaterial surface (or vice versa) is typically achieved using carbodiimide (B86325) chemistry. EDC, in the presence of NHS or its water-soluble analog Sulfo-NHS, activates the carboxylic acid group to form a more stable NHS-ester intermediate. This intermediate is less susceptible to hydrolysis in aqueous environments and reacts efficiently with primary amines to form a covalent amide linkage.

Quantitative Data Summary

The efficiency of amide bond formation is influenced by several factors including pH, reactant concentrations, and reaction time. The following tables provide a summary of typical reaction parameters and expected outcomes for the conjugation of this compound to an amine-containing biomaterial.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReactantMolar Ratio (relative to Carboxylic Acid)
This compound1 (limiting reagent)
EDC1.5 - 2.0
NHS/Sulfo-NHS1.2 - 1.5
Amine-containing Biomaterial1.0 - 1.5

Table 2: Influence of pH on Reaction Steps

Reaction StepOptimal pH RangeRationale
Carboxylic Acid Activation (with EDC/NHS)4.5 - 6.0Maximizes the formation of the O-acylisourea intermediate and subsequent NHS-ester.
Amine Coupling (to NHS-ester)7.2 - 8.5Promotes nucleophilic attack of the deprotonated primary amine on the NHS-ester.

Table 3: Typical Conjugation Efficiency and Stability

ParameterValueConditions
Conjugation Efficiency60 - 90%Optimized pH, molar ratios, and reaction time.
Amide Bond Half-life (in PBS at 37°C)> 100 daysRepresents a highly stable covalent linkage under physiological conditions.

Experimental Protocols

Protocol 1: Surface Modification of an Amine-Functionalized Biomaterial with this compound

This protocol describes the covalent attachment of this compound to a biomaterial surface presenting primary amine groups.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Amine-functionalized biomaterial (e.g., plasma-treated polymer, protein-coated surface)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to Activation Buffer.

    • Add the EDC stock solution to the this compound solution to achieve a final molar ratio of 1.5:1 (EDC:COOH).

    • Immediately add the NHS (or Sulfo-NHS) stock solution to the reaction mixture to achieve a final molar ratio of 1.2:1 (NHS:COOH).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to Amine-Functionalized Surface:

    • Wash the amine-functionalized biomaterial three times with Coupling Buffer to remove any contaminants.

    • Add the activated this compound solution to the biomaterial surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the reaction solution from the biomaterial surface.

    • Add Quenching Buffer to the surface and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.

    • Wash the surface extensively with Coupling Buffer (3-5 times) to remove unreacted reagents and byproducts.

    • The modified biomaterial is now ready for characterization or further use.

Protocol 2: Conjugation of a Protein to a Carboxyl-Functionalized Biomaterial using this compound as a Linker

This protocol outlines a two-step process to first attach this compound to a carboxyl-functionalized surface and then conjugate a protein to the newly introduced amine group.

Materials:

  • This compound

  • EDC-HCl

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Protein to be conjugated (containing primary amines)

  • Carboxyl-functionalized biomaterial

  • Quenching/Blocking Buffer: 1 M Glycine or Ethanolamine in PBS, pH 8.0

  • Anhydrous DMF or DMSO

  • DI water

Procedure:

Step 1: Attachment of this compound to the Carboxyl-Functionalized Surface

  • Activation of Surface Carboxyl Groups:

    • Wash the carboxyl-functionalized biomaterial three times with Activation Buffer.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add a solution containing EDC and NHS to the biomaterial surface.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling of this compound:

    • Wash the activated surface three times with Coupling Buffer.

    • Prepare a solution of this compound in Coupling Buffer.

    • Add the this compound solution to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Wash the surface three times with Coupling Buffer.

Step 2: Conjugation of Protein to the Amine-Terminated PEG Linker

  • Activation of Protein Carboxyl Groups (if applicable, for crosslinking): This protocol assumes the protein has available amine groups for conjugation to the PEG linker's carboxyl group. A separate activation of the protein is not needed in this primary conjugation scheme.

  • Coupling of Protein to the Amine-Terminated Surface:

    • Activate the carboxyl group of the now surface-bound PEG linker using EDC/NHS as described in Protocol 1, Step 2.

    • Wash the activated surface three times with Coupling Buffer.

    • Add the protein solution (dissolved in Coupling Buffer) to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Washing:

    • Remove the protein solution.

    • Add Quenching/Blocking Buffer and incubate for 30 minutes to block any remaining reactive sites.

    • Wash the surface extensively with Coupling Buffer (3-5 times).

    • The protein-conjugated biomaterial is ready for analysis.

Characterization of Modified Biomaterials

Successful modification of the biomaterial with this compound can be confirmed using various surface-sensitive analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen (from the amide bond) and changes in the C1s and O1s spectra indicative of PEG.

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) vibrational bands.

  • Contact Angle Measurement: To assess the change in surface hydrophilicity. Successful PEGylation should result in a decrease in the water contact angle.

  • Atomic Force Microscopy (AFM): To visualize changes in surface topography and roughness after modification.

  • Fluorescence Microscopy: If a fluorescently labeled protein is used for conjugation, microscopy can directly visualize the successful attachment.

Visualizations

experimental_workflow_protocol1 cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_final Final Steps prep_peg Prepare this compound stock solution activate Activate COOH of PEG linker with EDC/NHS in Activation Buffer (pH 4.5-6.0) prep_peg->activate prep_edc_nhs Prepare fresh EDC/NHS stock solutions prep_edc_nhs->activate couple Incubate activated PEG with biomaterial in Coupling Buffer (pH 7.2-7.4) activate->couple wash_surface1 Wash Amine-Functionalized Biomaterial wash_surface1->couple quench Quench unreacted sites with Tris or Hydroxylamine couple->quench wash_surface2 Wash extensively quench->wash_surface2 characterize Characterize Modified Biomaterial wash_surface2->characterize

Caption: Workflow for surface modification with this compound.

logical_relationship_edc_nhs COOH Carboxylic Acid (on this compound) O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC O_acylisourea->COOH Hydrolysis (competing reaction) NHS_ester NHS-ester intermediate (more stable) O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Amide_bond Stable Amide Bond NHS_ester->Amide_bond + Primary Amine Amine Primary Amine (on Biomaterial) Amine->Amide_bond

Caption: EDC/NHS reaction mechanism for amide bond formation.

Application Note: Surface Modification with H2N-PEG2-CH2COOH for the Prevention of Protein Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The non-specific adsorption of proteins onto material surfaces is a significant challenge in a multitude of biomedical and research applications, including drug delivery, medical implants, biosensors, and single-molecule studies.[1][2] This phenomenon, often referred to as biofouling, can lead to reduced device performance, inaccurate sensor readings, and adverse biological responses such as inflammation or implant rejection.[1] To mitigate these issues, surfaces are often modified to render them "non-fouling" or resistant to protein adhesion.

One of the most effective and widely adopted strategies for creating bio-inert surfaces is through PEGylation, the process of grafting polyethylene (B3416737) glycol (PEG) chains onto a surface.[1] The presence of PEG creates a hydrophilic, flexible, and sterically hindering layer that repels proteins, effectively preventing their adsorption.[3] The H2N-PEG2-CH2COOH molecule is a short, heterobifunctional PEG linker featuring a terminal amine (-NH2) group and a terminal carboxylic acid (-COOH) group. This structure offers significant versatility, allowing for covalent attachment to a wide variety of material surfaces through different chemical strategies.

This document provides detailed protocols for modifying surfaces with this compound and presents data on the efficacy of PEGylation in preventing protein adhesion.

Mechanism of Action

The anti-fouling properties of PEGylated surfaces are attributed to two primary mechanisms:

  • Steric Repulsion : The PEG chains are highly flexible and hydrated, forming a dynamic brush-like layer on the surface. This layer creates a physical, steric barrier that prevents proteins from approaching and interacting with the underlying substrate.

  • Hydrophilic Barrier : PEG is highly hydrophilic, binding a significant number of water molecules. This creates a tightly bound water layer that acts as an energetic barrier, making it thermodynamically unfavorable for proteins to displace the water and adsorb onto the surface.[4]

The density and length of the PEG chains are critical factors influencing the effectiveness of the anti-fouling coating.[1][5] Higher grafting densities generally lead to decreased protein adsorption.[5]

Experimental Protocols

The dual functionality of this compound allows for two primary covalent attachment strategies. The choice of protocol depends on the functional groups available on the substrate surface.

Protocol 1: Attachment to Amine-Reactive Surfaces via the PEG's Amine Group

This protocol is suitable for surfaces functionalized with N-hydroxysuccinimide (NHS) esters or other amine-reactive groups. The terminal amine of this compound reacts to form a stable amide bond with the surface.

Materials:

  • Substrate with an amine-reactive surface (e.g., NHS-ester coated glass slide or gold nanoparticle)

  • This compound (CAS No. 134978-97-5)[6]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5[7]

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Ethanol

  • Milli-Q or ultrapure water

  • Nitrogen gas for drying

Procedure:

  • Surface Preparation :

    • Ensure the amine-reactive surface is clean and dry. If starting with a non-functionalized surface, follow an appropriate cleaning and activation protocol (e.g., piranha etching for glass followed by silanization and NHS-ester functionalization).[7][8]

  • Prepare PEGylation Solution :

    • Immediately before use, prepare a solution of this compound in the Reaction Buffer. A typical concentration is 5-10 mg/mL. The half-life of NHS esters is short at this pH, so prompt use is critical.[7]

  • Surface Modification Reaction :

    • Immerse the substrate in the PEGylation solution or cover the surface with the solution.

    • Incubate in a humidified chamber to prevent drying. Incubation time can range from 2 hours to overnight at room temperature.[7]

  • Washing :

    • After incubation, remove the substrate from the solution.

    • Rinse thoroughly with Milli-Q water to remove unreacted PEG.

    • Wash with PBS buffer.

    • Rinse again with Milli-Q water.

  • Drying and Storage :

    • Dry the modified surface under a gentle stream of nitrogen gas.

    • Store the PEGylated surface in a clean, dry environment until use. For long-term storage, a desiccator is recommended.

Protocol 2: Attachment to Amine-Functionalized Surfaces via the PEG's Carboxyl Group

This protocol is designed for surfaces rich in primary amine groups (e.g., surfaces treated with (3-Aminopropyl)triethoxysilane (APTES)). The carboxylic acid group of this compound is first activated using EDC and NHS to form an amine-reactive NHS ester, which then couples to the surface amines.

Materials:

  • Substrate with an amine-functionalized surface

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBS, pH 7.4

  • Milli-Q or ultrapure water

  • Nitrogen gas for drying

Procedure:

  • Surface Preparation :

    • Ensure the amine-functionalized surface is clean and ready for reaction.

  • Prepare Activated PEG Solution :

    • Dissolve this compound in Activation Buffer to a concentration of 10-20 mg/mL.

    • Add EDC and NHS to the solution. A molar ratio of 1:2:5 (Carboxyl:EDC:NHS) is commonly used.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Surface Modification Reaction :

    • Immerse the amine-functionalized substrate in the activated PEG solution or cover the surface with the solution.

    • Incubate for 2-4 hours at room temperature.

  • Washing :

    • Following incubation, remove the substrate and wash it extensively with PBS buffer to remove unreacted PEG and byproducts.

    • Rinse thoroughly with Milli-Q water.

  • Drying and Storage :

    • Dry the modified surface under a gentle stream of nitrogen.

    • Store in a clean, dry environment.

Quantitative Data on Protein Adsorption

The effectiveness of PEGylation in reducing protein adhesion is well-documented. The tables below summarize quantitative data from studies using various PEG architectures and proteins.

Table 1: Effect of PEG Surface Density on Protein Adsorption

Surface ModificationProtein (MW)Adsorbed Protein Amount (mg/m²)Percent Reduction vs. UnmodifiedReference
Non-PEGylatedBovine Serum Albumin (BSA)~1.750%[5]
PEG MushroomBovine Serum Albumin (BSA)~0.75~57%[5]
PEG BrushBovine Serum Albumin (BSA)~0.25~86%[5]
Unmodified PDMSAlbuminNot specified0%[9]
PDMS-PEGAlbuminNot specified66%[9]

Table 2: Nitrogen Concentration (at.%) from XPS as an Indicator of Protein Adsorption

SurfaceMyoglobin (16 kD)Albumin (67 kD)Fibrinogen (340 kD)Reference
Bare Niobium Pentoxide10.7%8.6%14.0%[1]
High-Density PEGLowest AdsorptionLowest AdsorptionLowest Adsorption[1]
Low-Density PEGIncreased AdsorptionIncreased AdsorptionIncreased Adsorption[1]

Note: Data is compiled from multiple sources and may involve different PEG lengths and surface materials. The trend consistently shows that increasing PEG surface coverage significantly reduces the adsorption of various proteins.[1][5]

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_choice Select Functionalization Route cluster_peg PEGylation Reaction cluster_final Final Steps Start Start with Substrate (e.g., Glass, Gold, Si) Clean Clean Surface (e.g., Piranha, KOH) Start->Clean Func Functionalize Surface Clean->Func Decision Surface Chemistry? Func->Decision RouteA Amine-Reactive (e.g., NHS Ester) Decision->RouteA -COOH / -NHS RouteB Amine-Rich (e.g., APTES) Decision->RouteB -NH2 ProtocolA Protocol 1: React PEG Amine with Surface NHS Ester RouteA->ProtocolA ProtocolB Protocol 2: Activate PEG Carboxyl (EDC/NHS), React with Surface Amine RouteB->ProtocolB Wash Wash & Rinse ProtocolA->Wash ProtocolB->Wash Dry Dry (N2 Stream) Wash->Dry End Protein-Resistant Surface Dry->End EDC_NHS_Activation PEG_COOH H2N-PEG-COOH (Carboxylic Acid) Intermediate Reactive O-acylisourea Intermediate PEG_COOH->Intermediate + EDC EDC NHS NHS PEG_NHS H2N-PEG-NHS (Amine-Reactive Ester) Intermediate->PEG_NHS + Final_Product Surface-NH-CO-PEG-NH2 (Stable Amide Bond) PEG_NHS->Final_Product + Surface_NH2 Surface-NH2 Anti_Fouling_Mechanism cluster_surface PEGylated Surface Substrate Substrate Material p1 PEG p2 PEG p3 PEG p4 PEG p5 PEG Water Bound Water Layer Protein Protein Repulsion Steric & Energetic Repulsion Repulsion->p3

References

Application Notes and Protocols for Bioconjugation using Amine-PEG-Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing amine-PEG-acid heterobifunctional linkers for the bioconjugation of proteins, peptides, and small molecules. The protocols focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.

Introduction to Amine-PEG-Acid Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are instrumental in modern drug development and bioconjugation, serving to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Amine-PEG-acid linkers, a class of heterobifunctional PEG linkers, possess a terminal primary amine group and a terminal carboxylic acid group. This dual functionality allows for the covalent linkage of two different molecules, making them highly versatile in creating novel molecular constructs.[2]

The primary application of these linkers involves the conjugation of amine-containing molecules (such as proteins, peptides, or small molecule drugs) to other molecules of interest. The process, often referred to as PEGylation, can significantly improve the therapeutic properties of biologics and small molecules by:

  • Increasing Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules.[3]

  • Prolonging Circulation Half-Life: The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance.[3]

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system.

  • Improving Stability: PEGylation can protect molecules from enzymatic degradation.[3]

The most common method for achieving this conjugation is through EDC/NHS chemistry, which activates the carboxylic acid group of the linker to react efficiently with primary amines on the target molecule.[1][3]

Reaction Mechanism: EDC/NHS Coupling

The conjugation of an amine-PEG-acid linker to a primary amine-containing molecule using EDC and NHS is a two-step process designed to create a stable amide bond with high efficiency.[1][3]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the amine-PEG-acid linker to form a highly reactive and unstable O-acylisourea intermediate.[1][3]

  • Formation of a Stable NHS Ester: This intermediate is susceptible to hydrolysis. To improve stability and coupling efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[1][3]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine (B10760008) side chain) to form a stable amide bond, releasing NHS as a byproduct.[1][3]

EDC_NHS_Reaction_Mechanism Amine_PEG_Acid Amine-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Amine_PEG_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->Amine_PEG_Acid Hydrolysis NHS_Ester Amine-PEG-CO-NHS (amine-reactive) O_Acylisourea->NHS_Ester + Urea_Biproduct Urea byproduct O_Acylisourea->Urea_Biproduct NHS NHS NHS->NHS_Ester Conjugate Amine-PEG-CO-NH-Target NHS_Ester->Conjugate + Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugate Released_NHS NHS Conjugate->Released_NHS releases

EDC/NHS reaction mechanism for amide bond formation.

Quantitative Data Summary for EDC/NHS Conjugation

The efficiency of bioconjugation using amine-PEG-acid linkers is dependent on several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following tables provide typical ranges and illustrative examples for these parameters.

Table 1: General Reaction Parameters for EDC/NHS Coupling

ParameterTypical RangeNotes
Molar Ratio (PEG-Acid:EDC:NHS) 1:1.5:1.5 to 1:5:5Higher excess may be needed for dilute solutions.[2]
Activation Time 15 - 60 minutesThe NHS-ester intermediate has limited stability in aqueous solutions.[2]
Activation pH 4.5 - 7.2Optimal for the activation of the carboxyl group.[3][4]
Conjugation Time 2 - 24 hoursCan be performed at room temperature or 4°C.[2][3][5]
Conjugation pH 7.0 - 8.5Optimal for the reaction with primary amines.[2][3]
Typical Conjugation Efficiency 50 - 90%Highly dependent on the specific reactants and conditions.[2]

Table 2: Illustrative Molar Ratios for Specific Applications [3]

Target MoleculeMolar Ratio (PEG-Acid:Target)Molar Ratio (EDC:PEG-Acid)Molar Ratio (NHS:PEG-Acid)Expected Outcome
Protein (e.g., BSA)10:12:12:1Moderate to high degree of PEGylation.
Protein (e.g., BSA)20:12:12:1High degree of PEGylation, potential for multiple PEG chains per protein.
Small Molecule1.5:11.2:11.2:1High yield of mono-PEGylated product.
Small Molecule3:11.5:11.5:1Near-quantitative conversion to the PEGylated product.

Note: The data in Table 2 is illustrative. Optimal ratios will depend on the specific reactivity of the primary amine(s) on the target molecule, reaction conditions, and the efficiency of purification.[3]

Experimental Protocols

The following are detailed protocols for the conjugation of amine-PEG-acid linkers to proteins and small molecules using EDC/NHS chemistry.

Protocol 1: Conjugation to a Protein in Aqueous Buffer

This protocol is suitable for conjugating amine-PEG-acid to proteins or other biomolecules in an aqueous environment.

Materials:

  • Amine-PEG-Acid linker

  • Protein with primary amine groups (e.g., lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

    • Dissolve the Amine-PEG-Acid linker in Activation Buffer.

    • Prepare the protein solution in Conjugation Buffer.

  • Activation of Amine-PEG-Acid:

    • In a reaction tube, combine the Amine-PEG-Acid solution with the EDC and NHS/Sulfo-NHS stock solutions. A common starting molar ratio is 1:2:2 for Amine-PEG-Acid:EDC:NHS.[3]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation to the Protein:

    • Immediately add the activated Amine-PEG-Acid mixture to the protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Conjugation Buffer if necessary.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[3]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[3]

  • Purification of the Conjugate:

    • Remove unreacted linker, EDC, NHS, and quenching reagents using size-exclusion chromatography (SEC) or dialysis.[3]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use HPLC or LC-MS to determine the degree of PEGylation and purity of the conjugate.

Experimental_Workflow_Protein Start Start Prepare_Reagents Prepare Reagents (PEG-Acid, EDC, NHS, Protein) Start->Prepare_Reagents Activate_PEG Activate PEG-Acid (with EDC/NHS, pH 4.5-6.0, 15-30 min) Prepare_Reagents->Activate_PEG Conjugate_Protein Conjugate to Protein (pH 7.2-8.0, 2h RT or O/N 4°C) Activate_PEG->Conjugate_Protein Quench Quench Reaction (Tris or Glycine, 15-30 min) Conjugate_Protein->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, HPLC, LC-MS) Purify->Characterize End End Characterize->End

Experimental workflow for protein conjugation.

Protocol 2: Conjugation to a Small Molecule in Organic Solvent

This protocol is suitable for small molecules that have limited solubility in aqueous buffers.

Materials:

  • Amine-PEG-Acid linker

  • Amine-containing small molecule

  • EDC-HCl

  • NHS

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Purification system (e.g., column chromatography, preparative HPLC)

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is dry.

    • Dissolve the Amine-PEG-Acid linker (1 equivalent) in anhydrous DCM or DMF.[3]

  • Activation of Amine-PEG-Acid:

    • To the Amine-PEG-Acid solution, add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents).[3]

    • Stir the mixture at room temperature for 30-60 minutes.[3]

  • Conjugation to the Small Molecule:

    • In a separate vial, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.[3]

    • Add the small molecule solution to the activated Amine-PEG-Acid mixture.

    • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.[3]

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The residue can be redissolved in a suitable solvent and purified by column chromatography or preparative HPLC to isolate the desired conjugate.

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Optimize the molar ratio of EDC and NHS to the PEG-acid; a higher excess may be required.

    • Ensure the pH of the activation and conjugation steps are within the optimal ranges.

    • Confirm the activity of EDC, as it is moisture-sensitive.

  • Protein Aggregation:

    • Perform the conjugation at a lower temperature (4°C).

    • Reduce the concentration of the protein.

    • Add stabilizing excipients to the reaction buffer.

  • Hydrolysis of NHS Ester:

    • Use the activated PEG-acid immediately after preparation.

    • Ensure the pH during activation is not too high.

By following these guidelines and protocols, researchers can effectively utilize amine-PEG-acid linkers to create well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in H2N-PEG2-CH2COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in conjugation reactions involving H2N-PEG2-CH2COOH (amino-PEG2-acetic acid).

Troubleshooting Guide: Low Conjugation Yield

Question: My conjugation reaction with this compound is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Answer:

Low yield in this compound conjugation reactions is a common issue that can stem from several factors, ranging from reaction conditions to reagent quality. Below is a systematic guide to help you identify and resolve the problem.

A primary reason for low yield is suboptimal reaction pH. The activation of the carboxylic acid group on the PEG linker with EDC/NHS is most efficient at a pH between 4.5 and 6.0. However, the subsequent amide bond formation with the primary amine on your target molecule requires a higher pH, typically between 7.0 and 8.5. Running the entire reaction at a single, non-optimal pH can significantly reduce efficiency.

Another critical factor is the molar ratio of the reactants. An insufficient excess of the PEG linker or the coupling agents (EDC and NHS) can lead to incomplete conjugation. It is also crucial to consider the presence of competing nucleophiles, such as Tris buffer or primary amines on your protein of interest, which can react with the activated PEG linker and reduce the yield of the desired conjugate.

The stability of the reagents, particularly the coupling agent EDC, is also paramount. EDC is moisture-sensitive and can hydrolyze, leading to a loss of activity. Using old or improperly stored EDC is a frequent cause of reaction failure.

Finally, the purification process itself can be a source of product loss. Using a purification method that is not well-suited for your conjugate can lead to a low isolated yield, even if the reaction in solution was efficient.

To systematically troubleshoot, we recommend a stepwise approach. Start by verifying the pH of your reaction steps. Then, optimize the molar ratios of your reactants. Concurrently, ensure the quality and activity of your coupling agents. If the yield is still low, re-evaluate your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS activation of this compound?

The activation of the carboxylic acid group of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in an acidic environment, typically at a pH of 4.5-6.0 . This protonated environment prevents premature hydrolysis of the EDC and facilitates the formation of the more stable NHS-ester intermediate.

Q2: What is the ideal pH for the conjugation of the NHS-activated PEG to a primary amine on my protein/molecule?

For the subsequent reaction of the NHS-activated PEG with a primary amine on your target molecule, the pH should be raised to 7.0-8.5 . At this slightly basic pH, the primary amine is deprotonated and acts as a more effective nucleophile, readily attacking the NHS-ester to form a stable amide bond.

Q3: What molar ratio of PEG linker to my molecule should I use?

A molar excess of the PEG linker is generally recommended to drive the reaction to completion. A common starting point is a 10- to 50-fold molar excess of the PEG reagent over the protein or molecule to be conjugated. However, the optimal ratio can depend on the number of available conjugation sites on your target molecule and should be determined empirically.

Q4: How can I prevent the hydrolysis of my activated PEG-NHS ester?

The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. To minimize this, the two-step conjugation procedure is recommended. After the initial activation at a lower pH, the pH is raised immediately before adding the target molecule. The reaction should then proceed as quickly as possible. The half-life of the NHS-ester is significantly shorter at higher pH, decreasing from hours at pH 7 to minutes at pH 8.5.

Q5: My buffer contains Tris. Can this interfere with the conjugation reaction?

Yes, Tris (tris(hydroxymethyl)aminomethane) buffer should be avoided as it contains a primary amine that will compete with your target molecule for the activated PEG linker, leading to a significant reduction in yield. Buffers such as PBS (Phosphate-Buffered Saline) or HEPES are recommended alternatives.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes a general two-step method to conjugate the carboxyl group of this compound to primary amines on a target protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Protein of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • PEG Activation:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.

    • Add EDC and NHS to the PEG solution. A 2- to 5-fold molar excess of EDC/NHS over the PEG linker is recommended as a starting point.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid and form the NHS-ester.

  • Protein Conjugation:

    • Dissolve the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Add the activated PEG-NHS solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

Data Summary

Table 1: Influence of pH on Conjugation Efficiency
Reaction StepRecommended pH RangeRationalePotential Issue if Deviated
Carboxyl Activation (EDC/NHS) 4.5 - 6.0Optimizes NHS-ester formation and minimizes EDC hydrolysis.Above pH 6.0, EDC hydrolysis increases. Below pH 4.5, activation is less efficient.
Amine Coupling 7.0 - 8.5Primary amines are deprotonated and more nucleophilic.Below pH 7.0, the amine is protonated and less reactive. Above pH 8.5, NHS-ester hydrolysis is rapid.
Table 2: Recommended Molar Ratios for Starting Optimization
ReactantsRecommended Molar RatioPurpose
[EDC]:[NHS]:[PEG-COOH] (2-5) : (2-5) : 1To ensure efficient activation of the PEG linker.
[Activated PEG]:[Protein] 10 - 50 : 1To drive the conjugation reaction towards the product.

Visual Guides

G cluster_workflow Troubleshooting Workflow for Low Conjugation Yield start Low Yield Observed check_ph Verify Reaction pH (Activation: 4.5-6.0 Coupling: 7.0-8.5) start->check_ph check_ratio Optimize Molar Ratios (PEG, EDC, NHS) check_ph->check_ratio pH is Optimal success Yield Improved check_ph->success pH Adjusted check_reagents Assess Reagent Quality (e.g., EDC activity) check_ratio->check_reagents Ratios are Optimal check_ratio->success Ratios Adjusted check_buffer Check for Competing Nucleophiles (e.g., Tris) check_reagents->check_buffer Reagents are Active check_reagents->success Reagents Replaced check_purification Evaluate Purification Method (e.g., SEC, Dialysis) check_buffer->check_purification Buffer is Non-interfering check_buffer->success Buffer Exchanged check_purification->success Purification is Efficient G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.0-8.5) cluster_purification Step 3: Purification peg H2N-PEG-COOH edc_nhs + EDC + NHS peg->edc_nhs peg_nhs H2N-PEG-CO-NHS (Activated PEG) edc_nhs->peg_nhs protein Protein-NH2 peg_nhs->protein conjugate Protein-NH-CO-PEG-NH2 (Conjugate) protein->conjugate purify Purification (e.g., SEC) conjugate->purify

Technical Support Center: Optimizing H2N-PEG2-CH2COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for H2N-PEG2-CH2COOH coupling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind coupling this compound to another molecule?

A1: The coupling of this compound, a heterobifunctional linker, to a target molecule typically involves the formation of a stable amide bond. This is achieved by reacting the carboxylic acid (-COOH) end of the PEG linker with a primary or secondary amine on the target molecule, or vice versa. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive carboxylate salt.[1] Therefore, the carboxylic acid group must first be "activated" to make it more susceptible to nucleophilic attack by the amine.

Q2: What are the most common methods for activating the carboxylic acid group of this compound?

A2: The most prevalent method for activating the carboxylic acid is the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2][3] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, but the addition of NHS traps it to form a more stable NHS ester, which then efficiently reacts with a primary amine to form an amide bond.[2][3] Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used and are known for their high efficiency, especially for sterically hindered couplings.

Q3: What are the key factors influencing the success of the coupling reaction?

A3: Several factors critically impact the efficiency and yield of the coupling reaction:

  • pH: The pH of the reaction medium is crucial. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the activated ester with the amine is favored at a slightly basic pH (7.0-8.5).[1][4][5]

  • Stoichiometry: The molar ratio of the coupling reagents (EDC and NHS) to the carboxylic acid, as well as the ratio of the activated PEG linker to the amine-containing molecule, must be optimized.

  • Solvent: The choice of solvent is important. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used for organic-soluble reactants. For aqueous reactions, buffers like MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7-6.0 for the activation step and phosphate-buffered saline (PBS) at pH 7.2-8.0 for the coupling step are often employed.

  • Temperature and Reaction Time: Most coupling reactions are performed at room temperature for a few hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Purity of Reagents: The purity of the this compound linker, the target molecule, and all reagents is critical to avoid side reactions and ensure high yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The O-acylisourea intermediate formed by EDC is susceptible to hydrolysis, especially in aqueous solutions.- Add NHS or sulfo-NHS to the reaction mixture to form a more stable amine-reactive intermediate. - Perform the reaction in a two-step process: activate the carboxylic acid at a lower pH (4.5-6.0) first, then add the amine and adjust the pH to 7.0-8.5.[4]
2. Suboptimal pH: The pH may not be optimal for either the activation or the coupling step.- Carefully control the pH of the reaction. Use MES buffer for the activation step and a phosphate (B84403) or borate (B1201080) buffer for the coupling step.[1]
3. Hydrolysis of Activated Ester: The NHS ester can also hydrolyze over time.- Use the activated PEG linker immediately after preparation. - Increase the concentration of the amine-containing molecule to favor the aminolysis reaction over hydrolysis.
4. Steric Hindrance: The reactive groups on the PEG linker or the target molecule may be sterically hindered.- Consider using a more powerful coupling reagent like HATU. - Increase the reaction time and/or temperature.
Formation of Byproducts 1. N-acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards amines.- The addition of NHS or HOBt can suppress the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable active ester.
2. Intra- or Intermolecular Cross-linking: If the target molecule contains both amine and carboxyl groups, self-conjugation or polymerization can occur.- Use a molar excess of the this compound linker to favor the desired reaction. - Protect one of the reactive groups on the target molecule if possible.
Difficulty in Purifying the Final Product 1. Presence of Unreacted Reagents and Byproducts: Excess coupling reagents and byproducts like DCU (dicyclohexylurea, if DCC is used) or the urea (B33335) byproduct from EDC can be difficult to remove.- For EDC, the urea byproduct is water-soluble and can be removed by dialysis or size-exclusion chromatography. - Optimize the stoichiometry of the reactants to minimize excess reagents.
2. Aggregation of the Conjugate: The PEGylated product may aggregate, especially at high concentrations.- Perform the reaction and purification at a lower concentration. - Use a buffer containing additives like arginine or polysorbate to prevent aggregation.

Quantitative Data Summary

Table 1: Recommended pH Ranges for EDC/NHS Coupling Steps

Reaction Step Optimal pH Range Commonly Used Buffer Rationale
Carboxylic Acid Activation 4.5 - 6.0MESMaximizes the efficiency of EDC-mediated activation while minimizing hydrolysis of the O-acylisourea intermediate.[6]
Amine Coupling 7.0 - 8.5PBS, Borate BufferEnsures the primary amine is deprotonated and nucleophilic for efficient reaction with the NHS ester.[1]

Table 2: Typical Molar Ratios of Reagents for this compound Coupling

Reactant Molar Ratio (relative to Carboxylic Acid) Notes
This compound1The limiting reagent.
EDC1.2 - 2.0A slight excess is used to drive the reaction to completion.
NHS/sulfo-NHS1.2 - 2.0Used in slight excess relative to the carboxylic acid.
Amine-containing Molecule1.0 - 1.5A slight excess may be used to ensure complete consumption of the activated PEG linker.

Experimental Protocols

Protocol 1: General Two-Step Procedure for Coupling this compound to an Amine-Containing Molecule in Aqueous Buffer

  • Reagent Preparation:

    • Dissolve the this compound in MES buffer (0.1 M, pH 5.5) to a final concentration of 10 mM.

    • Dissolve the amine-containing molecule in PBS (0.1 M, pH 7.5) to a final concentration of 10 mM.

    • Prepare fresh stock solutions of EDC (100 mM) and sulfo-NHS (100 mM) in MES buffer.

  • Activation of this compound:

    • To the solution of this compound, add the EDC stock solution to a final molar ratio of 1.5 equivalents.

    • Immediately add the sulfo-NHS stock solution to a final molar ratio of 1.5 equivalents.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Coupling to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.5 using a dilute solution of NaOH or by adding a concentrated PBS buffer.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM to consume any unreacted NHS esters.

    • Purify the PEGylated conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Purification H2N-PEG2-COOH H2N-PEG2-COOH in MES Buffer EDC_NHS Add EDC and NHS H2N-PEG2-COOH->EDC_NHS Activated_PEG Activated NHS-Ester of PEG EDC_NHS->Activated_PEG Mix Mix and Adjust pH Activated_PEG->Mix Target_Amine Target Molecule with Amine Group Target_Amine->Mix Conjugate PEGylated Conjugate Mix->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify by SEC/HPLC Quench->Purify Final_Product Pure PEGylated Product Purify->Final_Product

Caption: A general experimental workflow for the two-step coupling of this compound.

troubleshooting_logic Start Low or No Product Yield Check_pH Is the pH optimal for both activation and coupling? Start->Check_pH Adjust_pH Adjust pH for each step: Activation: 4.5-6.0 Coupling: 7.0-8.5 Check_pH->Adjust_pH No Check_Reagents Are the reagents fresh and of high purity? Check_pH->Check_Reagents Yes Success Improved Yield Adjust_pH->Success Use_Fresh Use fresh, high-purity reagents and anhydrous solvents. Check_Reagents->Use_Fresh No Check_Stoichiometry Is the stoichiometry of EDC/NHS and the amine optimal? Check_Reagents->Check_Stoichiometry Yes Use_Fresh->Success Optimize_Ratios Optimize molar ratios of coupling reagents and reactants. Check_Stoichiometry->Optimize_Ratios No Consider_Side_Reactions Could side reactions be the issue? Check_Stoichiometry->Consider_Side_Reactions Yes Optimize_Ratios->Success Add_NHS Add NHS/sulfo-NHS to prevent N-acylurea formation. Consider_Side_Reactions->Add_NHS Add_NHS->Success

Caption: A troubleshooting decision tree for low-yield this compound coupling reactions.

References

Identifying and minimizing side products in H2N-PEG2-CH2COOH reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2N-PEG2-CH2COOH. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in reactions involving this bifunctional linker. Below you will find frequently asked questions (FAQs), a troubleshooting guide, detailed experimental protocols, and illustrative data to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in a coupling reaction?

A1: Due to its bifunctional nature, possessing both a primary amine and a carboxylic acid, the most common side products arise from self-reaction. These include:

  • Intramolecular Cyclization: Formation of a cyclic lactam.

  • Intermolecular Condensation: Formation of dimers and higher-order oligomers.[1]

Other potential side products are common to amide coupling reactions in general:

  • N-acylurea formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC.

  • Racemization: Loss of stereochemical integrity of coupled chiral molecules.[1]

  • Guanidinylation: A side reaction that can occur with uronium-based coupling reagents (e.g., HATU, HBTU), where the coupling reagent modifies the N-terminal amine.[2]

Q2: How can I detect the formation of these side products?

A2: A combination of analytical techniques is recommended for the detection and characterization of side products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying products with different mass-to-charge ratios, such as the desired product, dimers, and oligomers.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the desired product and the relative amounts of side products.[3] Developing a good separation method is key.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the main product and any major impurities that can be isolated.

Q3: Which coupling reagents are best to minimize side reactions?

A3: The choice of coupling reagent is critical.[4]

  • For minimizing racemization: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used with carbodiimides.[5] Reagents like HATU are also known to suppress racemization.

  • To avoid N-acylurea formation: Using phosphonium-based reagents (e.g., PyBOP) instead of carbodiimides can be beneficial. If using carbodiimides, the addition of HOBt or HOAt can help to minimize this side product.

  • To avoid guanidinylation: Use phosphonium-based reagents or use the uronium reagent in slight deficiency.[2]

Q4: What is the optimal pH for coupling reactions with this compound?

A4: The optimal pH is a balance between having a deprotonated amine for nucleophilic attack and a protonated carboxylic acid for activation. Generally, a pH range of 7.0 to 8.5 is recommended for amine-carboxylic acid couplings. It is crucial to use a buffer that does not contain primary amines, such as Tris, as this will compete in the reaction. Phosphate-buffered saline (PBS) is a common choice.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor reaction progress by LC-MS or TLC.[6] If the reaction has stalled, consider adding a second portion of the coupling reagent.
Suboptimal reaction conditions.Optimize pH, temperature, and reaction time. Ensure all reagents are fresh and anhydrous.
Steric hindrance.If coupling to a bulky molecule, consider a more potent coupling reagent like HATU or increase the reaction temperature.
Presence of a Side Product with the Same Mass as the Starting Material Intramolecular cyclization (lactam formation).Perform the reaction under high dilution conditions to favor the intermolecular reaction over the intramolecular one. Activate the carboxylic acid group of your substrate before adding the this compound.
Presence of a Side Product with a Mass of (2 * MW of this compound) - 18 Dimerization through self-condensation.Use a dilute concentration of this compound. Employ a slow addition of the linker to the reaction mixture. Consider protecting either the amine or the carboxylic acid of the linker if only one functionality is desired for the reaction.
Multiple High Molecular Weight Peaks in LC-MS Oligomerization.Similar to dimerization, use high dilution and slow addition. Optimize the stoichiometry of your reactants.[7][8]
Product is Difficult to Purify Byproducts from coupling reagents co-eluting with the product.Perform a thorough aqueous work-up. Washing with dilute acid or base (if your product is stable) can help remove impurities. For urea (B33335) byproducts from carbodiimides, filtration may be effective if the urea precipitates.[6]
Unreacted starting materials are difficult to separate.Optimize the stoichiometry of the reaction. Consider using a slight excess of one reagent to drive the consumption of the other. For purification of PEGylated products, techniques like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reversed-phase HPLC (RP-HPLC) can be effective.[][10][11]

Illustrative Data on Side Product Formation

The following data is illustrative and intended to demonstrate the impact of reaction conditions on product distribution. Actual results may vary.

Table 1: Effect of Concentration on Side Product Formation

Concentration of this compoundDesired Product (%)Dimer (%)Cyclic Lactam (%)
0.5 M751510
0.1 M8884
0.01 M9532

Table 2: Comparison of Coupling Reagents

Coupling ReagentDesired Product (%)N-acylurea (%)Racemization (%)
EDC/HOBt9231
HATU94-<0.5
DCC85102

Key Experimental Protocols

Protocol 1: Standard Amide Coupling using HATU

This protocol is designed to minimize side reactions by pre-activating the carboxylic acid before the addition of the amine-containing molecule.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of your carboxylic acid-containing substrate in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.1 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

    • Prepare a 0.1 M solution of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in anhydrous DMF.

  • Carboxylic Acid Activation:

    • In a clean, dry, nitrogen-purged flask, add your carboxylic acid solution.

    • Add 1.1 equivalents of the HATU solution.

    • Add 2.0 equivalents of the DIPEA solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling Reaction:

    • Slowly add 1.0 equivalent of the this compound solution to the activated carboxylic acid mixture dropwise over 30 minutes using a syringe pump.

    • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, quench by adding water.

    • Perform an aqueous work-up to remove DMF and excess reagents. This may involve extraction with an organic solvent like ethyl acetate (B1210297) and washing with brine and/or a mild acidic or basic solution, depending on the stability of your product.

  • Purification:

    • Purify the crude product using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography.[][10]

Protocol 2: Purification of PEGylated Product by Size Exclusion Chromatography (SEC)

This protocol is suitable for separating the desired PEGylated product from unreacted starting materials and smaller side products.

  • Column Preparation:

    • Select an SEC column with a fractionation range appropriate for the size of your desired product.

    • Equilibrate the column with a suitable mobile phase (e.g., PBS) at a constant flow rate.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated SEC column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector (typically at 214 nm or 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the different peaks in the chromatogram. The PEGylated product, having a larger hydrodynamic radius, is expected to elute earlier than the unreacted starting materials.

  • Analysis:

    • Analyze the collected fractions by LC-MS or SDS-PAGE to confirm the identity and purity of the desired product.

Visualizing Reaction Pathways

G cluster_main Desired Reaction Pathway Substrate-COOH Substrate-COOH Activated Ester Activated Ester Substrate-COOH->Activated Ester + Coupling Reagent Desired Product Desired Product Activated Ester->Desired Product + H2N-PEG2-COOH H2N-PEG2-COOH H2N-PEG2-COOH G cluster_side Potential Side Reaction Pathways cluster_intra Intramolecular cluster_inter Intermolecular H2N-PEG2-COOH_start H2N-PEG2-COOH Cyclic Lactam Cyclic Lactam H2N-PEG2-COOH_start->Cyclic Lactam High Temp, Low Concentration Dimer Dimer H2N-PEG2-COOH_start->Dimer High Concentration Oligomers Oligomers Dimer->Oligomers + H2N-PEG2-COOH

References

Technical Support Center: Purification of H2N-PEG2-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of H2N-PEG2-CH2COOH conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective HPLC method for purifying this compound conjugates?

For small-molecule conjugates involving this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and effective purification method.[1][2] This technique separates molecules based on their hydrophobicity. The conjugation of the PEG linker typically alters the hydrophobicity of the parent molecule, enabling separation from unreacted starting materials and impurities.

Q2: Which HPLC column and mobile phases are recommended for this type of purification?

A C18 or C4 column is a good starting point for purifying this compound conjugates.[1][3][4] The choice between them may depend on the hydrophobicity of the molecule conjugated to the PEG linker. The mobile phase generally consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724), with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1][3][5][6] A gradient elution, where the concentration of the organic solvent is gradually increased, is often essential for achieving optimal separation.[1][2][3]

Q3: How can I detect my this compound conjugate during HPLC if it has poor UV absorbance?

Since the PEG moiety itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active. In such instances, universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are highly recommended.[1] Alternatively, coupling Mass Spectrometry (MS) with HPLC (LC-MS) is an excellent option that provides both detection and mass confirmation of the conjugate.[1]

Q4: What are common impurities I might see during the purification of my this compound conjugate?

Common impurities include unreacted this compound, excess coupling agents (e.g., EDC, NHS if used for activating the carboxylic acid), byproducts from the coupling reaction, and any unreacted starting material that was intended to be conjugated.

Q5: Can I use Size-Exclusion Chromatography (SEC) for purification?

Size-Exclusion Chromatography (SEC) can be employed, particularly for removing unreacted small molecules from a larger conjugated protein or peptide. However, for small-molecule conjugates, RP-HPLC generally offers higher resolution and is more effective at separating the conjugate from other reaction components of similar size.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC purification of this compound conjugates.

Problem 1: Poor Separation or Co-elution of Peaks

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Column Choice For small PEG conjugates, a C18 or C8 column is generally suitable. For higher resolution, consider a column with a smaller particle size.[1] For larger, more hydrophobic conjugates, a C4 column might provide better results.[3]
Suboptimal Mobile Phase Gradient Optimize the gradient to be shallower around the elution time of your conjugate to improve resolution. A decrease in the gradient slope (e.g., from 2%/min to 1%/min) can enhance separation.[1][3]
Incorrect Mobile Phase Composition Experiment with different organic solvents (e.g., acetonitrile vs. methanol). Also, evaluate different additives (e.g., 0.1% TFA vs. 0.1% formic acid) as they can alter selectivity.[1][3]
Sample Overload Reduce the amount of sample injected onto the column.[7] Overloading can lead to peak broadening and poor resolution.
Flow Rate Too High Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Problem 2: Broad or Tailing Peaks

Possible Causes & Solutions

CauseRecommended Solution
Non-optimal Chromatographic Conditions Increase the column temperature (e.g., to 45 °C) to improve peak shape and reduce viscosity.[3][4] Ensure the mobile phase is well-mixed and degassed to prevent bubbles.[8]
Secondary Interactions with Stationary Phase The addition of an ion-pairing agent like TFA to the mobile phase can minimize unwanted interactions between the analyte and the silica (B1680970) backbone of the column, resulting in sharper peaks.[5]
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement.
Heterogeneity of the PEG linker The inherent dispersity of PEG chains can contribute to peak broadening.[9][10] While this compound is a discrete PEG linker, ensure the starting material is of high purity.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening.
Problem 3: Low Recovery of Purified Conjugate

Possible Causes & Solutions

CauseRecommended Solution
Adsorption to the Column Add a small percentage of a different organic solvent, like isopropanol, to the mobile phase to reduce non-specific binding.[1]
Precipitation on the Column Ensure your conjugate is fully soluble in the mobile phase. You may need to adjust the pH or add a co-solvent. Always dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[11]
Instability of the Conjugate Assess the stability of your conjugate under the purification conditions. For example, TFA in the mobile phase can cause degradation of acid-labile compounds during solvent evaporation.[5] If instability is suspected, consider using formic acid as an alternative.

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a starting point for the purification of a small molecule conjugate of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the conjugated molecule (e.g., 220 nm, 254 nm, or 280 nm). If the chromophore is weak or absent, use an alternative detector like ELSD, CAD, or MS.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-55 min: 5% B (re-equilibration)

  • Injection Volume: 20-100 µL, depending on concentration and column capacity.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., Water/Acetonitrile mixture). Filter the sample through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the desired conjugate.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to confirm purity and identity.

  • Product Isolation: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto HPLC filter->inject separate Gradient Elution inject->separate detect Detect Conjugate separate->detect collect Collect Fractions detect->collect analyze Analyze Purity (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool isolate Solvent Removal & Lyophilization pool->isolate final_product final_product isolate->final_product Purified Conjugate

Caption: A typical experimental workflow for HPLC purification.

troubleshooting_logic cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 start Poor HPLC Separation prob1 Poor Resolution start->prob1 prob2 Broad/Tailing Peaks start->prob2 prob3 Low Recovery start->prob3 sol1a Optimize Gradient (Shallower) prob1->sol1a sol1b Change Mobile Phase/Additive prob1->sol1b sol1c Reduce Sample Load prob1->sol1c sol2a Increase Temperature prob2->sol2a sol2b Check for Contamination prob2->sol2b sol2c Add Ion-Pairing Agent (TFA) prob2->sol2c sol3a Check Sample Solubility prob3->sol3a sol3b Modify Mobile Phase prob3->sol3b sol3c Assess Conjugate Stability prob3->sol3c

Caption: A troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Enhancing Solubility of Proteins Modified with H2N-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the solubility of proteins modified with the amine-reactive PEG linker, H2N-PEG2-CH2COOH.

Troubleshooting Guide: Low Solubility of PEGylated Proteins

Low solubility of your this compound modified protein can manifest as precipitation, aggregation, or difficulty in concentrating the sample. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem Potential Cause Recommended Solution
Precipitation during/after PEGylation Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can lead to protein aggregation. The isoelectric point (pI) of the protein is a critical factor; solubility is often lowest near the pI.Optimize Buffer pH: Adjust the pH of the reaction and storage buffers to be at least 1-2 units away from the protein's pI.[1] Adjust Ionic Strength: Increase the ionic strength by adding salts like NaCl (e.g., 150 mM) to shield electrostatic interactions that can cause aggregation.[1]
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions and aggregation.[2]Reduce Protein Concentration: Perform the PEGylation reaction at a lower protein concentration (e.g., 1-5 mg/mL).
Incomplete Solubilization of PEG Reagent: The this compound reagent may not be fully dissolved before addition to the protein solution.Ensure Complete Dissolution: Dissolve the PEG reagent completely in the reaction buffer before adding it to the protein solution. Gentle warming or vortexing may be necessary.
Formation of Visible Aggregates Intermolecular Cross-linking: Although this compound is a monofunctional PEG, impurities or side reactions could potentially lead to cross-linking.Optimize PEG-to-Protein Molar Ratio: Use a lower molar excess of the PEG reagent during conjugation to minimize the chance of non-specific interactions.
Suboptimal Temperature: Higher temperatures can induce protein unfolding and aggregation.[1]Control Reaction Temperature: Perform the PEGylation reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and reduce the risk of aggregation.[2]
Difficulty Concentrating the PEGylated Protein Increased Hydrophobicity: While PEGylation generally increases hydrophilicity, in some cases, it can expose hydrophobic patches, leading to aggregation at higher concentrations.Use of Solubilizing Excipients: Add stabilizing excipients to the buffer. Common examples include: - Sugars (e.g., sucrose, trehalose): 5-10% (w/v)[2] - Polyols (e.g., glycerol (B35011), sorbitol): 5-20% (v/v) - Amino Acids (e.g., arginine, glycine): 50-100 mM[2]
Buffer Incompatibility: The buffer used for concentration may not be optimal for the PEGylated protein.Screen Different Buffers: Test a range of buffers with varying pH and ionic strengths to find the optimal conditions for your specific PEGylated protein.

Frequently Asked Questions (FAQs)

Q1: How does modifying a protein with this compound improve its solubility?

A1: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, enhances protein solubility primarily through two mechanisms. Firstly, the PEG polymer is highly hydrophilic and increases the hydrodynamic radius of the protein, which can reduce renal clearance and improve circulation time. Secondly, the PEG chains can mask hydrophobic regions on the protein surface, preventing self-association and aggregation that lead to insolubility.[3]

Q2: What is the reaction mechanism for attaching this compound to a protein?

A2: this compound has a terminal amine group and a terminal carboxylic acid group. To conjugate this linker to a protein, the carboxylic acid group is typically activated first to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated PEG linker then reacts with primary amine groups on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.

Q3: How can I confirm that my protein has been successfully PEGylated?

A3: Successful PEGylation can be confirmed using several analytical techniques. SDS-PAGE will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more precise measurement of the mass increase, allowing for the determination of the number of PEG molecules attached per protein molecule. Size-exclusion chromatography (SEC) can also be used to separate the PEGylated protein from the unreacted protein and PEG reagent.[4]

Q4: Can PEGylation negatively impact the biological activity of my protein?

A4: Yes, a potential drawback of PEGylation is the possibility of reduced bioactivity. If the PEG chain is attached at or near the protein's active site or binding interface, it can cause steric hindrance, preventing the protein from interacting with its target.[5] Therefore, it is crucial to control the PEGylation reaction to achieve a balance between improved solubility and retained biological function. Site-specific PEGylation strategies can help to mitigate this issue.[5]

Q5: What are some common additives I can use to further improve the solubility of my PEGylated protein?

A5: Several additives can be included in the formulation to enhance the solubility and stability of PEGylated proteins. These include:

  • Sugars and Polyols: Sucrose, trehalose, and glycerol are commonly used to stabilize proteins.[2]

  • Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[2]

  • Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation.[2]

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol describes the conjugation of this compound to a protein via activation of the carboxylic acid group to an NHS ester, followed by reaction with primary amines on the protein.

Materials:

  • Protein of interest

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (PEG:NHS:EDC).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • PEGylation Reaction:

    • Slowly add the activated PEG-NHS ester solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the activated PEG to the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and native protein using a pre-equilibrated SEC column.

    • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the purified PEGylated protein.

Protocol 2: PEG-Precipitation Assay for Solubility Measurement

This protocol outlines a method to quantitatively assess the relative solubility of the PEGylated protein.[6]

Materials:

  • Purified PEGylated protein

  • Unmodified protein (as a control)

  • PEG stock solution (e.g., 40-50% w/v PEG 6000 in the desired buffer)

  • Assay Buffer (e.g., 50 mM Histidine, pH 6.0)

  • 96-well microplate (UV-transparent for absorbance reading)

  • Microplate reader

Procedure:

  • Preparation of Protein and PEG Solutions:

    • Prepare a stock solution of the PEGylated protein and the unmodified protein at a known concentration (e.g., 10 mg/mL) in the assay buffer.

    • Prepare a high-concentration PEG stock solution in the same assay buffer. Ensure the pH is readjusted after the PEG has dissolved.[7]

  • Setting up the Assay Plate:

    • In a 96-well plate, create a serial dilution of the PEG stock solution with the assay buffer to achieve a range of final PEG concentrations (e.g., 2% to 20%).

    • Add a fixed amount of the protein solution (PEGylated or unmodified) to each well to a final volume (e.g., 200 µL).

  • Incubation and Precipitation:

    • Mix the contents of the wells thoroughly by pipetting.

    • Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow for precipitation to reach equilibrium.[6]

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the plate to pellet the precipitated protein.

  • Quantification of Soluble Protein:

    • Carefully transfer the supernatant to a new UV-transparent microplate.

    • Measure the absorbance of the supernatant at 280 nm using a microplate reader to determine the concentration of the soluble protein.[6]

  • Data Analysis:

    • Plot the soluble protein concentration as a function of the PEG concentration. A higher concentration of soluble protein at a given PEG concentration indicates improved solubility.

Data Presentation

Table 1: Illustrative Example of Solubility Enhancement of a Model Protein (e.g., Lysozyme) after PEGylation with this compound under Different Buffer Conditions.

Condition Unmodified Lysozyme Solubility (mg/mL) PEGylated Lysozyme Solubility (mg/mL) Fold Improvement
50 mM Acetate, pH 4.525451.8
50 mM Phosphate, pH 7.040751.9
50 mM Phosphate, pH 7.0 + 150 mM NaCl45851.9
50 mM Tris, pH 8.530602.0

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in protein PEGylation literature. Actual results will vary depending on the specific protein and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction PEGylation cluster_analysis Purification & Analysis protein_prep Protein in Amine-Free Buffer conjugation Conjugation Reaction (Protein + Activated PEG) protein_prep->conjugation peg_activation Activate this compound with EDC/NHS peg_activation->conjugation quenching Quench Reaction (e.g., Tris or Glycine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (SDS-PAGE, MS, Solubility Assay) purification->characterization

Caption: Experimental workflow for protein PEGylation and analysis.

solubility_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Protein Solubility pI Isoelectric Point (pI) pI->center influences hydrophobicity Surface Hydrophobicity hydrophobicity->center influences pH Buffer pH pH->center optimizes ionic_strength Ionic Strength ionic_strength->center optimizes temperature Temperature temperature->center affects additives Additives (Sugars, Amino Acids) additives->center enhances

Caption: Key factors influencing the solubility of PEGylated proteins.

References

Technical Support Center: Optimizing pH for Selective Amine vs. Carboxyl Group Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing pH to achieve selective reactions with amine or carboxyl groups in biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH to control selectivity between amine and carboxyl groups?

The selectivity of reactions involving amine and carboxyl groups is primarily governed by their protonation state, which is directly influenced by the pH of the reaction buffer. The key is to control the availability of a nucleophilic amine (deprotonated, R-NH₂) versus a reactive carboxyl group (which often requires activation).

  • Amine Reactivity: Primary amines are most nucleophilic and reactive when they are in their deprotonated, uncharged state (R-NH₂). At a pH below the pKa of the amine group (for N-terminal amines, ~pH 7.8-8.5; for lysine (B10760008) side chains, ~pH 10.5), the amine is predominantly in its protonated, unreactive ammonium (B1175870) form (R-NH₃⁺). To favor reactions with amines, the pH should be raised to a level where a significant fraction of the amines are deprotonated. Typically, a reaction pH between 7.5 and 8.5 is a good starting point for targeting amines without excessively increasing the risk of hydrolysis of labeling reagents.

  • Carboxyl Reactivity: Carboxyl groups (R-COOH) are typically activated using carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. This activation reaction is most efficient at a slightly acidic pH, typically between 4.5 and 6.0. At this pH, the carboxyl group is protonated and available for activation, while most primary amines are protonated (R-NH₃⁺) and therefore poor nucleophiles, minimizing their reaction with the newly formed and highly reactive O-acylisourea intermediate.

Q2: How do I choose the right buffer for my reaction?

The choice of buffer is critical. You must select a buffer that has a pKa close to the desired reaction pH to ensure stable pH control throughout the experiment. Crucially, the buffer itself should not contain functional groups that can compete in the reaction.

  • For Amine-Targeted Reactions (pH 7.5-8.5): Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are common choices. Avoid buffers with primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete for the labeling reagent.

  • For Carboxyl-Targeted Reactions (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) is the most common and highly recommended buffer for EDC/NHS chemistry. Acetate buffers can also be used. Avoid buffers containing carboxylates (e.g., citrate) or phosphates, as they can react with EDC.

Q3: What are the pKa values I need to consider for a typical protein?

Understanding the pKa values of the reactive groups on a protein is essential for designing a pH-optimization strategy.

Functional GroupTypical pKa RangeGeneral State at pH 4.5General State at pH 7.4General State at pH 8.5
C-terminus (α-carboxyl)3.5 - 4.5Partially DeprotonatedDeprotonatedDeprotonated
Aspartic Acid (β-carboxyl)3.7 - 4.8Partially DeprotonatedDeprotonatedDeprotonated
Glutamic Acid (γ-carboxyl)4.2 - 5.0Partially DeprotonatedDeprotonatedDeprotonated
N-terminus (α-amine)7.8 - 8.5ProtonatedPartially DeprotonatedDeprotonated
Lysine (ε-amine)10.2 - 10.8ProtonatedProtonatedPartially Deprotonated
Histidine (imidazole)6.0 - 7.0Partially ProtonatedPartially DeprotonatedDeprotonated
Cysteine (thiol)8.0 - 9.0ProtonatedPartially DeprotonatedDeprotonated

Troubleshooting Guides

Issue 1: Low Yield in Amine-Targeted Reaction (e.g., using NHS-ester)
Possible Cause Troubleshooting Step
Reaction pH is too low. The amine groups are protonated (R-NH₃⁺) and not nucleophilic. Increase the reaction pH in 0.5 unit increments, for example, from 7.5 to 8.0, then to 8.5. Use a pH meter to confirm the final buffer pH after all components are added.
Hydrolysis of the NHS-ester. NHS-esters are moisture-sensitive and have a limited half-life in aqueous buffers, which decreases as pH increases. Prepare the labeling reagent stock solution in anhydrous DMSO immediately before use. Add it to the reaction buffer swiftly. Avoid storing the reagent in solution.
Competing nucleophiles in the buffer. Buffers like Tris contain primary amines that will react with the NHS-ester. Switch to a non-reactive buffer such as PBS, HEPES, or Borate.
Protein concentration is too low. A dilute protein solution can slow down the reaction kinetics. If possible, increase the concentration of your protein.
Steric hindrance around the amine groups. The target amine may be buried within the protein's structure. Consider adding a denaturant (e.g., urea, guanidine (B92328) HCl) if protein activity is not required post-modification. Alternatively, use a linker with a longer spacer arm.
Issue 2: Low Yield in Carboxyl-Targeted Reaction (EDC/NHS Chemistry)
Possible Cause Troubleshooting Step
Reaction pH is too high. EDC activation is most efficient at pH 4.5-6.0. At higher pH, the EDC is rapidly hydrolyzed, and the O-acylisourea intermediate is prone to react with amines before it can be stabilized by NHS. Lower the pH to within the optimal range using a MES buffer.
Hydrolysis of EDC and the active intermediates. EDC and the NHS-ester intermediate are unstable in aqueous solutions. Always use freshly prepared EDC and NHS solutions. Perform the reaction as a two-step process: activate the carboxyl groups with EDC/NHS for 15-30 minutes, then add the amine-containing molecule for the coupling step.
Competing carboxylates or phosphates in the buffer. Buffers like acetate, citrate, or PBS will compete with your target carboxyl groups for EDC. Switch to a MES buffer, which is free of these competing groups.
Insufficient amount of EDC/NHS. The molar ratio of EDC/NHS to carboxyl groups is critical. Increase the molar excess of EDC and NHS. A starting point is often a 10-fold molar excess of EDC/NHS over the protein.
Precipitation of the protein at acidic pH. Some proteins are not stable or soluble at the optimal pH for EDC chemistry. Check the solubility of your protein at the intended reaction pH. If it precipitates, you may need to find a compromise pH (e.g., pH 6.0-6.5) or use a different conjugation strategy.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Carboxyl-Coupling Reaction

This protocol is designed to selectively couple an amine-containing molecule to the carboxyl groups of a protein.

  • Buffer Preparation: Prepare a 100 mM MES buffer with 500 mM NaCl, adjusted to pH 5.5.

  • Protein Preparation: Dissolve the protein containing the target carboxyl groups in the MES buffer to a final concentration of 1-5 mg/mL.

  • Activation Reagent Preparation: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in chilled, anhydrous DMSO or water.

  • Activation Step:

    • Add the EDC solution to the protein solution to achieve a final 10-fold molar excess over the protein.

    • Immediately add the NHS solution to the same final molar excess.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Step:

    • Add the amine-containing molecule to the reaction mixture. A 20-50 fold molar excess of the amine molecule over the protein is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a non-amine buffer like PBS or HEPES. This deprotonates the incoming amine, making it nucleophilic.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to a final concentration of 20-50 mM.

    • Purify the conjugated protein using dialysis, size-exclusion chromatography, or another suitable method to remove excess reagents.

Visual Guides

G cluster_amine Targeting Amine Groups (pH 7.5 - 8.5) cluster_carboxyl Targeting Carboxyl Groups (pH 4.5 - 6.0) Amine_Start Start with Protein (R-NH₃⁺ & R-NH₂) Amine_Buffer Buffer Exchange into Amine-Free Buffer (e.g., PBS, HEPES) pH 7.5 - 8.5 Amine_Start->Amine_Buffer Amine_Reactant Add Amine-Reactive Reagent (e.g., NHS-Ester) Amine_Buffer->Amine_Reactant Amine_Reaction Incubate (1-2 hours, RT) Amine_Reactant->Amine_Reaction Amine_Quench Quench Reaction (e.g., Tris, Glycine) Amine_Reaction->Amine_Quench Amine_Purify Purify Conjugate Amine_Quench->Amine_Purify Carboxyl_Start Start with Protein (R-COOH & R-COO⁻) Carboxyl_Buffer Buffer Exchange into Carboxyl-Free Buffer (e.g., MES) pH 4.5 - 6.0 Carboxyl_Start->Carboxyl_Buffer Carboxyl_Activate Activate with EDC/NHS (15-30 min, RT) Carboxyl_Buffer->Carboxyl_Activate Carboxyl_AddAmine Add Amine-Containing Molecule Carboxyl_Activate->Carboxyl_AddAmine Carboxyl_Reaction Incubate (2 hours, RT or O/N 4°C) Carboxyl_AddAmine->Carboxyl_Reaction Carboxyl_Purify Purify Conjugate Carboxyl_Reaction->Carboxyl_Purify G node_rect node_rect Start Goal: Selective Conjugation Target Which group to target? Start->Target Amine Amine (R-NH₂) Target->Amine Amine Carboxyl Carboxyl (R-COOH) Target->Carboxyl Carboxyl pH_Amine Set pH > pKa(Amine) Typically 7.5 - 8.5 Amine->pH_Amine pH_Carboxyl Set pH < pKa(Amine) Typically 4.5 - 6.0 Carboxyl->pH_Carboxyl Reagent_Amine Use Amine-Reactive Reagent (e.g., NHS-Ester) pH_Amine->Reagent_Amine Reagent_Carboxyl Use Carboxyl Activator (e.g., EDC/NHS) pH_Carboxyl->Reagent_Carboxyl Buffer_Amine Use Amine-Free Buffer (PBS, HEPES) Reagent_Amine->Buffer_Amine Buffer_Carboxyl Use Carboxyl-Free Buffer (MES) Reagent_Carboxyl->Buffer_Carboxyl

Technical Support Center: Preventing Nanoparticle Aggregation During H2N-PEG2-CH2COOH Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent nanoparticle aggregation during functionalization with H2N-PEG2-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization with this compound using EDC/NHS chemistry?

A1: Nanoparticle aggregation during this functionalization process is a common challenge arising from their high surface-area-to-volume ratio, which makes them thermodynamically inclined to agglomerate to minimize surface energy. The key causes include:

  • Loss of Electrostatic Stabilization: The initial stability of many nanoparticles in solution is due to surface charges that create repulsive forces between them. During EDC/NHS coupling, the carboxyl groups on the nanoparticle surface are activated by EDC, which neutralizes their negative charge. This reduction in electrostatic repulsion can lead to aggregation.[1][2]

  • Inappropriate pH: The pH of the reaction mixture is critical. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (around 6.0). However, the subsequent coupling reaction with the amine group of this compound is more efficient at a slightly basic pH (7.5-8.5).[1] A pH near the isoelectric point of the nanoparticles will minimize electrostatic repulsion and promote aggregation.

  • High Reagent or Nanoparticle Concentration: Excessive concentrations of EDC, NHS, or the PEG linker can lead to uncontrolled reactions and inter-particle crosslinking, causing aggregation. Similarly, highly concentrated nanoparticle solutions increase the likelihood of collisions and aggregation.[3]

  • High Salt Concentration: Buffers with high ionic strength can screen the surface charges on nanoparticles, diminishing the electrostatic repulsion that keeps them dispersed and leading to aggregation.[1][3]

  • Ineffective Steric Hindrance: If the PEGylation process is incomplete or the density of the PEG chains on the nanoparticle surface is insufficient, the steric hindrance provided by the PEG molecules may not be enough to prevent aggregation.

Q2: How does this compound help in preventing nanoparticle aggregation?

A2: this compound, a heterobifunctional PEG linker, plays a dual role in both functionalization and stabilization. The amine group (H2N) allows for covalent attachment to carboxylated nanoparticles via EDC/NHS chemistry. Once conjugated, the polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield around the nanoparticle. This PEG layer imparts steric hindrance, creating a physical barrier that prevents nanoparticles from coming into close contact and aggregating. The hydrophilic nature of the PEG chains also improves the solubility and stability of the nanoparticles in aqueous solutions.

Q3: What are the ideal characteristics of a stable nanoparticle dispersion after functionalization?

A3: A stable, well-functionalized nanoparticle dispersion should exhibit the following characteristics, which can be assessed using techniques like Dynamic Light Scattering (DLS) and Zeta Potential analysis:

  • Low Polydispersity Index (PDI): A PDI value below 0.3 is generally considered indicative of a monodisperse and uniform particle size distribution, suggesting minimal aggregation.[4]

  • Appropriate Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. For electrostatically stabilized nanoparticles, a zeta potential value greater than +30 mV or less than -30 mV is typically desired to ensure sufficient repulsive forces to prevent aggregation.[5] After PEGylation, the zeta potential may become more neutral due to the shielding effect of the PEG layer.

  • Consistent Hydrodynamic Diameter: The hydrodynamic diameter measured by DLS should be consistent with the expected size of the nanoparticle core plus the attached PEG layer. A significant increase in hydrodynamic diameter or the appearance of multiple peaks in the DLS size distribution can indicate aggregation.

Troubleshooting Guide

Issue: Nanoparticles aggregate immediately after the addition of EDC and NHS.

Potential Cause Troubleshooting Step Rationale
Loss of Electrostatic Stabilization 1. Optimize Reagent Concentrations: Use the lowest effective concentrations of EDC and NHS. Perform a titration to determine the optimal molar ratio for your specific nanoparticles. A common starting point is a significant molar excess of EDC and NHS over the carboxyl groups on the nanoparticle surface.[1] 2. Incorporate a Steric Stabilizer: If your nanoparticles are not already sterically stabilized, consider adding a non-ionic surfactant like Tween 20 to the buffer.The addition of EDC neutralizes the surface carboxyl groups, reducing electrostatic repulsion. Minimizing reagent concentrations can lessen this effect. Steric stabilizers provide a physical barrier to prevent aggregation.[1][2]
Inappropriate pH 1. Use a Two-Step pH Adjustment: Perform the activation step in a buffer with a pH of 6.0 (e.g., MES buffer). 2. After activation and removal of excess EDC/NHS, resuspend the nanoparticles in a coupling buffer with a pH of 7.5-8.5 (e.g., PBS or borate (B1201080) buffer) before adding the this compound.[1]The activation of carboxyl groups is more efficient at a slightly acidic pH, while the amine coupling reaction is favored at a slightly basic pH. Separating these steps optimizes both reactions while minimizing aggregation.[1]
High Salt Concentration Use buffers with low salt concentrations, especially during the activation step.High ionic strength buffers can screen the surface charge of nanoparticles, reducing electrostatic repulsion and promoting aggregation.[1]

Issue: Nanoparticles aggregate after the addition of this compound.

Potential Cause Troubleshooting Step Rationale
Inefficient PEGylation 1. Optimize PEG Concentration: Perform a titration with varying concentrations of this compound to find the optimal surface coverage. 2. Increase Reaction Time: Extend the incubation time for the coupling reaction to allow for more complete PEGylation.Insufficient PEG coverage will not provide adequate steric hindrance to prevent aggregation.
Cross-linking between Nanoparticles 1. Control Reagent Stoichiometry: Ensure an appropriate molar ratio of the PEG linker to the nanoparticles to favor intra-particle conjugation over inter-particle cross-linking. 2. Slow Addition of Reagents: Add the activated nanoparticles to the PEG solution (or vice-versa) slowly and with continuous stirring to ensure uniform mixing and prevent localized high concentrations.The bifunctional nature of the this compound could potentially lead to bridging between nanoparticles if the reaction is not well-controlled.

Quantitative Data Summary

The following tables provide starting points for key quantitative parameters in your experiments. Note that optimal conditions can vary depending on the specific type, size, and concentration of your nanoparticles.

Table 1: Recommended pH and Buffer Conditions for Two-Step EDC/NHS Coupling

Step Parameter Recommended Value Buffer Example
Activation pH6.050 mM MES
Coupling pH7.5 - 8.510 mM PBS or Borate Buffer

Table 2: Suggested Molar Ratios of Reagents for Functionalization

Reactants Suggested Molar Ratio (Starting Point) Notes
Nanoparticle Surface -COOH : EDC : NHS1 : 10 : 25This is a significant excess to drive the activation reaction. Titration is recommended to find the minimum effective concentration.
Activated Nanoparticle : this compound1 : 100 to 1 : 10,000The optimal ratio depends on the nanoparticle size, surface area, and desired PEG density. Empirical optimization is crucial.

Table 3: Characterization Parameters for Stable Nanoparticle Dispersions

Parameter Technique Value Indicating Stability
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Zeta PotentialElectrophoretic Light Scattering> +30 mV or < -30 mV (for electrostatically stabilized NPs)

Experimental Protocols

Detailed Methodology for this compound Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes a two-step EDC/NHS coupling procedure for the functionalization of carboxyl-terminated gold nanoparticles.

Materials:

  • Carboxyl-terminated gold nanoparticles (AuNPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 50 mM Tris-HCl or hydroxylamine)

  • High-purity water

  • Centrifuge and appropriate centrifuge tubes

  • Bath sonicator

Protocol:

  • Nanoparticle Preparation:

    • Centrifuge the carboxylated AuNP suspension to form a pellet. The speed and duration will depend on the size and concentration of your AuNPs (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove and discard the supernatant.

    • Resuspend the AuNP pellet in 50 mM MES buffer, pH 6.0.

    • Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a uniform dispersion.[1]

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer (pH 6.0). A typical starting concentration is 10 mg/mL for each.[1]

    • To 1 mL of your AuNP suspension, add the EDC and Sulfo-NHS solutions. A common starting point is a significant molar excess of EDC and Sulfo-NHS relative to the surface carboxyl groups on the AuNPs.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).[1]

  • Washing:

    • Centrifuge the activated AuNPs to remove excess EDC and Sulfo-NHS.

    • Discard the supernatant and resuspend the pellet in 10 mM PBS, pH 7.5-8.5.[1] Repeat this washing step at least once to ensure complete removal of the activating agents.

  • Coupling with this compound:

    • Immediately add the this compound solution (dissolved in the same coupling buffer) to the resuspended activated AuNPs.

    • Incubate the mixture for 2 hours at room temperature with gentle mixing.

  • Quenching and Final Washing:

    • Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to deactivate any remaining active NHS-esters.[1]

    • Incubate for 10-15 minutes at room temperature.

    • Centrifuge the functionalized AuNPs and discard the supernatant.

    • Resuspend the final PEGylated AuNP pellet in an appropriate storage buffer (e.g., PBS) or high-purity water.

  • Characterization:

    • Characterize the hydrodynamic diameter and polydispersity index (PDI) of the functionalized AuNPs using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

    • Transmission Electron Microscopy (TEM) can be used to visually confirm the absence of large aggregates.

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_coupling Coupling cluster_final Final Steps start Carboxylated Nanoparticles centrifuge1 Centrifuge & Resuspend in MES Buffer (pH 6.0) start->centrifuge1 sonicate Sonicate to Disperse centrifuge1->sonicate add_edc_nhs Add EDC & Sulfo-NHS sonicate->add_edc_nhs incubate1 Incubate (15-30 min) add_edc_nhs->incubate1 wash1 Wash & Resuspend in PBS (pH 7.5-8.5) incubate1->wash1 add_peg Add this compound wash1->add_peg incubate2 Incubate (2 hours) add_peg->incubate2 quench Quench Reaction incubate2->quench wash2 Final Wash & Resuspend in Storage Buffer quench->wash2 characterize Characterize (DLS, Zeta, TEM) wash2->characterize

Caption: Experimental workflow for this compound functionalization.

Troubleshooting_Aggregation cluster_solutions start Aggregation Observed? when When did aggregation occur? start->when solution1 Optimize EDC/NHS Ratio (Titrate to lower concentration) solution2 Use Two-Step pH Protocol (Activate at pH 6.0, Couple at 7.5-8.5) solution3 Lower Salt Concentration in Buffers solution4 Optimize PEG Concentration (Titrate for optimal coverage) during_activation during_activation when->during_activation During Activation (After EDC/NHS addition) after_peg after_peg when->after_peg After PEG Addition cause1 cause1 during_activation->cause1 Potential Cause: Loss of Electrostatic Stability cause2 cause2 during_activation->cause2 Potential Cause: Inappropriate pH cause3 cause3 during_activation->cause3 Potential Cause: High Salt Concentration cause4 cause4 after_peg->cause4 Potential Cause: Inefficient PEGylation cause1->solution1 cause2->solution2 cause3->solution3 cause4->solution4

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Storage and stability issues with H2N-PEG2-CH2COOH solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2N-PEG2-CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common storage and stability challenges encountered when working with solutions of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound in its solid form and as a solution?

Proper storage is crucial to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C is recommended, which can preserve it for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

When in solution, it is best to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[1] It is advisable to avoid repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound in solution?

Like other polyethylene (B3416737) glycol (PEG) compounds, this compound is susceptible to two main degradation pathways in solution:

  • Oxidative Degradation: The polyethylene glycol backbone, with its repeating ether linkages, can undergo oxidation. This process is often initiated by factors such as heat, light, and the presence of oxygen or transition metal ions.[2] This can lead to chain cleavage and the formation of impurities like aldehydes and carboxylates, which can lower the pH of the solution over time.[2]

  • Reactions of Terminal Groups: The terminal amine (-NH2) and carboxylic acid (-COOH) groups are reactive moieties intended for conjugation. Under certain conditions, such as elevated temperatures or in the presence of activating agents, there is a potential for intramolecular or intermolecular reactions, such as amide bond formation.

Q3: What factors can accelerate the degradation of this compound solutions?

Several factors can accelerate the degradation of PEG solutions:

  • Elevated Temperature: Higher temperatures increase the rate of both oxidative degradation and other chemical reactions.[3]

  • Exposure to Light: UV light can trigger the formation of free radicals, leading to oxidative degradation.[3]

  • Presence of Oxygen: Molecular oxygen is a key component in the oxidative degradation of the PEG chain.[2][3]

  • Incorrect pH: The stability of the terminal functional groups and the PEG backbone can be pH-dependent. Extremes in pH can catalyze degradation. The ionization state of the terminal amine and carboxylic acid is also pH-dependent, which can affect reactivity.[4][5]

  • Presence of Metal Ions: Transition metal ions can catalyze oxidative degradation.

Q4: What solvents are recommended for preparing solutions of this compound?

This compound is soluble in water and most aqueous buffers, as well as organic solvents like DMSO and DMF.[6] The choice of solvent will depend on the intended application. For bioconjugation reactions, it is common to dissolve the linker in an organic solvent like DMSO to prepare a concentrated stock solution, which is then added to the aqueous reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or no reactivity in conjugation reaction Degradation of the linker due to improper storage.Ensure the linker has been stored according to the recommended conditions. If degradation is suspected, use a fresh vial of the compound.
Inactive functional groups due to solution age or exposure to harsh conditions.Prepare fresh solutions of the linker before use. Avoid prolonged storage of solutions, especially at room temperature.
Incorrect pH for the conjugation reaction.The reactivity of both the amine and carboxylic acid groups is pH-dependent. For reactions involving the amine group (e.g., with NHS esters), a pH of 7-9 is typically optimal.[7] For carboxyl group activation (e.g., with EDC/NHS), a slightly acidic to neutral pH is generally used.
Unexpected side products in reaction mixture Presence of impurities from linker degradation.Analyze the purity of the linker solution using HPLC or mass spectrometry before use. If impurities are detected, purify the linker or use a fresh batch.
Intramolecular or intermolecular side reactions of the linker.Use the linker solution immediately after preparation. Avoid high temperatures and prolonged reaction times unless necessary for the specific protocol.
Change in pH of the stock solution over time Oxidative degradation of the PEG backbone leading to the formation of acidic byproducts.[2]Store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] Store at low temperatures (-20°C or -80°C) and protect from light.[3]
Precipitation of the linker from solution Poor solubility in the chosen solvent or buffer.Ensure the concentration is not above the solubility limit. For aqueous solutions, adjusting the pH to ionize the functional groups (e.g., slightly acidic to protonate the amine or slightly basic to deprotonate the carboxylic acid) can improve solubility.
The solution has been frozen and thawed multiple times.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Data Presentation

Recommended Storage Conditions and Stability
Form Storage Temperature Duration Notes
Solid (Powder) -20°CUp to 3 years[1]Preferred for long-term storage.
4°CUp to 2 years[1]Suitable for shorter-term storage.
In Solvent -80°CUp to 6 months[1]Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[1]For working solutions that will be used relatively quickly.
General Impact of pH on PEG Stability
pH Range Potential Effect on this compound Considerations
Acidic (pH < 4) The amine group is protonated (-NH3+), reducing its nucleophilicity. The carboxylic acid is protonated (-COOH).May be suitable for long-term storage if oxidation is minimized, but not ideal for reactions involving the amine as a nucleophile.
Neutral (pH 6-8) A balance between protonated and deprotonated forms of the functional groups. Optimal range for many bioconjugation reactions.The amine group is sufficiently nucleophilic for reactions with activated esters (e.g., NHS esters). The carboxyl group can be activated for reaction with amines.
Basic (pH > 9) The amine group is deprotonated (-NH2) and highly nucleophilic. The carboxylic acid is deprotonated (-COO-).Can increase the rate of amine-based reactions, but also increases the risk of hydrolysis of some reaction partners (e.g., NHS esters) and potential side reactions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the Compound: In a clean, dry vial, weigh the desired amount of the solid linker.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolve: Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C under an inert atmosphere if possible.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general method for monitoring the stability of this compound solutions over time.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer or solvent of interest.

    • Divide the solution into several vials for analysis at different time points.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).

    • At each time point, dilute a sample to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (for amide bonds if conjugated) or an Evaporative Light Scattering Detector (ELSD) for the PEG linker itself.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of the main this compound peak over time. A decrease in the peak area indicates degradation.

    • Observe the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Visualizations

cluster_storage Storage & Handling cluster_degradation Degradation Pathways cluster_analysis Stability Assessment Solid Solid Solution Solution Solid->Solution Dissolve in appropriate solvent Oxidation Oxidation Solution->Oxidation Heat, Light, O2, Metal Ions Side_Reactions Side Reactions Solution->Side_Reactions Incorrect pH, High Temp HPLC HPLC Oxidation->HPLC Side_Reactions->HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec Identify Degradants NMR NMR HPLC->NMR Structural Analysis Start Low Conjugation Efficiency Check_Thiol Is the thiol group on the target molecule available? Start->Check_Thiol Reduce_Disulfides Reduce disulfide bonds with TCEP or DTT. Remove reducing agent. Check_Thiol->Reduce_Disulfides No Check_Linker Is the linker solution fresh and properly stored? Check_Thiol->Check_Linker Yes Reduce_Disulfides->Check_Linker Prepare_Fresh Prepare a fresh solution of the linker. Check_Linker->Prepare_Fresh No Check_pH Is the reaction pH optimal (e.g., 7-9 for -NH2 reactions)? Check_Linker->Check_pH Yes Prepare_Fresh->Check_pH Adjust_pH Adjust the pH of the reaction buffer. Check_pH->Adjust_pH No Success Improved Efficiency Check_pH->Success Yes Adjust_pH->Success

References

Removing excess H2N-PEG2-CH2COOH and coupling reagents post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for removing excess H2N-PEG2-CH2COOH linkers and coupling reagents (e.g., EDC, NHS) after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove excess this compound and coupling reagents?

A1: The primary methods for purifying your conjugated molecule of interest from small molecule contaminants like PEG linkers and coupling reagents are based on size differences. The most effective techniques include dialysis, size exclusion chromatography (SEC), and precipitation.[1][2] The choice of method depends on the molecular weight of your target molecule, the required purity, and the scale of your reaction.

Q2: How do I choose the best purification method for my specific conjugate?

A2: The selection depends on several factors:

  • Size Difference: The greater the size difference between your conjugate and the contaminants, the more effective methods like dialysis and SEC will be.

  • Sample Volume & Concentration: SEC is suitable for a wide range of volumes but can lead to sample dilution.[3] Dialysis is effective for larger volumes but can be a slower process.[4] Precipitation is useful for concentrating the product from a large volume.[5]

  • Stability of the Conjugate: All three methods are generally considered gentle on biomolecules.[1][4] However, precipitation with organic solvents can potentially denature sensitive proteins if not performed at low temperatures.[6]

  • Required Purity: SEC often provides the highest resolution and purity.[3][7] Dialysis is excellent for removing salts and very small molecules but may be less efficient for slightly larger contaminants if the membrane pore size is not optimal.[8][9]

Q3: Can I use dialysis to remove this compound?

A3: Yes, dialysis is a very effective method for removing small molecules like this compound (MW: 163.17 g/mol ), EDC (MW: 155.24 g/mol ), and NHS (MW: 115.09 g/mol ) from much larger biomolecules like antibodies or proteins.[1][9][10] The key is to select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target protein but large enough to allow the small contaminants to diffuse out.[8][9] A common rule of thumb is to choose an MWCO that is 1/3 to 1/5 the molecular weight of your target protein.[8]

Q4: What should I do if my reaction mixture shows precipitation before I even start the purification?

A4: Precipitation during the reaction can be caused by several factors, including high concentrations of EDC or protein aggregation.[11] If this occurs, ensure your protein is stable and soluble in the chosen reaction buffer. You might also consider reducing the concentration of EDC used in the reaction.[11]

Purification Method Comparison

The table below summarizes the key characteristics of the most common purification techniques to help you select the optimal method for your experiment.

FeatureDialysis / DiafiltrationSize Exclusion Chromatography (SEC)Precipitation (Salting Out / Solvent)
Principle Size-based separation via a semi-permeable membrane based on a concentration gradient.[8][9]Size-based separation where molecules pass through a column of porous beads; larger molecules elute first.[12]Altering solvent conditions to reduce the solubility of the target molecule, causing it to precipitate.
Advantages Gentle, cost-effective, scalable, and effective for buffer exchange and removing small molecules.[1]High resolution, can separate aggregates, also serves as a buffer exchange, and is relatively fast.[3][4]Concentrates the product, effective for large volumes, and can remove various contaminants.[5][13]
Disadvantages Can be slow, requires large volumes of buffer, and potential for sample loss during handling.[4]Can dilute the sample, requires specialized equipment (chromatography system), and potential for interaction with the resin.[3][12]Risk of protein denaturation (especially with solvents), may not be completely efficient, and precipitate can be difficult to resuspend.[5][6]
Typical MWCO / Resin 3.5 kDa - 20 kDa MWCO for most proteins.Resins with fractionation ranges appropriate for the target protein (e.g., Sephadex™ G-25 for desalting).[4]N/A
Best For Removing salts, coupling reagents, and small linkers from proteins >20 kDa.High-purity applications, separating the conjugate from unreacted protein and small molecules.Initial cleanup and concentration of robust proteins from large reaction volumes.

Experimental Protocols

Protocol 1: Purification by Dialysis

This protocol is designed for the removal of excess this compound, EDC, and NHS from a protein sample of approximately 1-5 mL.

Materials:

  • Dialysis tubing or cassette (e.g., 10K MWCO).

  • Dialysis Buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Large beaker (e.g., 2 L).

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove preservatives.[14] Avoid touching the membrane with bare hands.[14]

  • Sample Loading: Carefully load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends.

  • Dialysis Setup: Place the loaded dialysis device into a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[9]

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer (not the sample). Stir gently at 4°C. The stirring ensures a continuous concentration gradient.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer completely. Repeat the buffer change at least two more times. For maximum efficiency, an overnight dialysis step after the initial changes is recommended.

  • Sample Recovery: Carefully remove the dialysis device from the buffer. Transfer the purified sample to a clean tube for storage or downstream applications.

Protocol 2: Purification by Size Exclusion Chromatography (Desalting)

This protocol is suitable for the rapid removal of small molecules and for buffer exchange.

Materials:

  • Pre-packed desalting column (e.g., Sephadex™ G-25).

  • Chromatography system (or manual setup with a column stand).

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4).

  • Fraction collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes (CVs) of your desired elution buffer at the recommended flow rate.

  • Sample Preparation: Centrifuge your reaction mixture to remove any precipitates.

  • Sample Loading: Load the clarified reaction mixture onto the equilibrated column. The sample volume should not exceed 30% of the total column volume for optimal separation.[4]

  • Elution: Begin the elution with your buffer. The larger conjugated protein will be unable to enter the pores of the resin and will elute first, typically in the void volume. The smaller molecules (PEG linker, EDC, NHS) will be retained in the pores and elute later.[12]

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the protein elution using a UV detector at 280 nm.

  • Analysis: Pool the fractions containing your purified protein. Analyze the purity via SDS-PAGE or other relevant methods.

Troubleshooting Guide

Observation / ProblemPossible Cause(s)Recommended Solution(s)
Low Protein Yield After Purification Protein Precipitation: Changes in buffer composition or pH during purification may have caused the protein to precipitate.[15]Ensure the equilibration and elution buffers are compatible with your protein's stability. Include any necessary additives from the original sample buffer.[16]
Nonspecific Binding: The protein may be binding to the dialysis membrane or SEC resin.Use low-protein-binding dialysis membranes.[8] For SEC, add a small amount of salt (e.g., 150 mM NaCl) to the buffer to reduce ionic interactions.[12]
Persistent Contamination with Small Molecules Inefficient Dialysis: Insufficient buffer changes, inadequate dialysis time, or an incorrect MWCO.Increase the number and volume of buffer changes. Extend the dialysis time. Ensure the MWCO is appropriate for your protein.[8]
Poor SEC Resolution: Sample volume was too large, or the flow rate was too high.Reduce the sample load volume.[4] Decrease the flow rate to allow for better separation.
Conjugate Appears as a Smear on SDS-PAGE Variable Conjugation: A highly variable number of PEG molecules may have been attached to each protein molecule.[17]This is somewhat expected with PEGylation. To obtain a more homogeneous product, SEC can be used to fractionate the different species.[17]
Protein Aggregation: The conjugation or purification process may have induced aggregation.Use SEC to separate monomers from aggregates. Optimize buffer conditions (pH, ionic strength) to improve protein stability.

Workflow and Logic Diagrams

G cluster_start Post-Reaction Mixture cluster_decision Select Purification Strategy cluster_methods Purification Methods cluster_end Final Product start Crude Conjugate + Excess PEG Linker + Excess Coupling Reagents decision High Purity Needed? start->decision precip Precipitation (Initial Cleanup) start->precip Optional: For Large Volumes sec Size Exclusion Chromatography (SEC) decision->sec  Yes dialysis Dialysis / Diafiltration decision->dialysis  No (Standard Purity) end_product Purified Conjugate sec->end_product dialysis->end_product precip->decision

Caption: Decision workflow for selecting a purification method.

G cluster_prep 1. Preparation cluster_run 2. Chromatography cluster_collect 3. Collection & Analysis cluster_result 4. Result prep1 Equilibrate SEC Column with Elution Buffer run1 Load Sample onto Column prep1->run1 prep2 Prepare Sample (Centrifuge to Clarify) prep2->run1 run2 Elute with Buffer run1->run2 run3 Monitor Elution (UV 280nm) run2->run3 collect1 Collect Fractions run3->collect1 collect2 Pool Fractions Containing Purified Conjugate collect1->collect2 collect3 Analyze Purity (e.g., SDS-PAGE) collect2->collect3 result Purified Product collect3->result

Caption: Experimental workflow for Size Exclusion Chromatography.

References

Technical Support Center: H2N-PEG2-CH2COOH Bioconjugation Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up bioconjugation processes involving H2N-PEG2-CH2COOH. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound bioconjugation reactions.

Issue Potential Cause Recommended Solution
Low Conjugation Yield Inefficient Mixing: In larger volumes, poor mixing can lead to localized concentration gradients, hindering the reaction.[1]- Implement robust mixing techniques suitable for the vessel size, such as overhead stirring or baffled reaction vessels.[1] - Consider the staged addition of the activated PEG linker to improve homogeneity.[1]
Suboptimal pH: The reaction between an activated carboxyl group and a primary amine is pH-dependent. Fluctuation from the optimal pH (typically 7-9 for NHS ester chemistry) can reduce efficiency.[2][3]- Use a higher concentration buffer to maintain the optimal pH range.[1] - Implement real-time pH monitoring and control with automated addition of a base.[1]
Hydrolysis of Activated PEG: If using an activated form of the PEG's carboxylic acid (e.g., NHS ester), it is susceptible to hydrolysis, which competes with the conjugation reaction.[4]- Ensure the activated PEG reagent is protected from moisture before and during the reaction.[5] - Minimize the reaction time as much as possible without compromising the yield.[6]
Raw Material Variability: Inconsistencies in the quality of the this compound linker or the biomolecule can affect reaction performance.[7]- Establish stringent quality control for all incoming raw materials.[8] - Perform small-scale pilot runs with new batches of reagents to ensure consistency.[9]
Product Heterogeneity (Variable Degree of PEGylation) Inconsistent Stoichiometry: Difficulty in maintaining a consistent molar ratio of reactants at a larger scale.- Precisely control the addition of the PEG linker. - Optimize the molar ratio of the PEG linker to the biomolecule in small-scale experiments before scaling up.[2]
Side Reactions: The presence of multiple reactive sites on the biomolecule can lead to a mixture of products with varying degrees of PEGylation.[10]- Consider site-specific conjugation strategies if a homogenous product is required.[10] - Optimize reaction conditions (pH, temperature) to favor conjugation at the desired site.[11]
Formation of Aggregates Increased Hydrophobicity: The conjugation of PEG chains can sometimes increase the hydrophobicity of the biomolecule, leading to aggregation, especially at high concentrations.[6][12]- Optimize buffer conditions (e.g., pH, ionic strength, excipients) to improve the stability of the conjugate.[9] - Perform the conjugation at a lower concentration if possible.
Ineffective Mixing: Poor mixing can create areas of high local concentration, promoting aggregation.[13]- Ensure uniform and efficient mixing throughout the reaction vessel.[13]
Difficulties in Purification Similar Properties of Product and Impurities: The PEGylated product may have similar chromatographic behavior to unreacted biomolecule or certain high molecular weight impurities, making separation difficult.[14]- Employ high-resolution purification techniques like ion-exchange or hydrophobic interaction chromatography.[15] - Consider a multi-step purification process.[8]
Membrane Fouling in TFF: During ultrafiltration/diafiltration, aggregates or viscous solutions can lead to membrane fouling.- Optimize the tangential flow filtration (TFF) parameters (e.g., transmembrane pressure, cross-flow rate). - Consider a pre-filtration step to remove larger aggregates.
Co-elution of Free PEG: Excess unreacted PEG linker can be challenging to remove completely.- Optimize the diafiltration process with a sufficient number of buffer exchanges. - Use size-exclusion chromatography (SEC) for efficient removal of small molecules.[14]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for conjugating this compound to a protein?

The optimal pH depends on which functional group is being targeted. If you are activating the carboxylic acid of the PEG linker (e.g., via NHS chemistry) to react with primary amines (like lysine (B10760008) residues) on a protein, a pH range of 7.0-9.0 is generally recommended.[1][3] It is crucial to maintain a stable pH as significant drops can protonate the amine, halting the reaction.[1]

2. How can I minimize the hydrolysis of my activated this compound?

If you are using an activated form like an NHS ester, it is sensitive to moisture.[5][16] To minimize hydrolysis:

  • Use anhydrous solvents like DMSO or DMF to dissolve the activated PEG linker.[5][16]

  • Add the dissolved activated PEG to the reaction buffer containing your biomolecule immediately.

  • Work efficiently to keep the reaction time as short as is feasible.

3. I am observing significant aggregation after scaling up my PEGylation reaction. What can I do?

Aggregation upon scaling up is a common issue, often due to increased hydrophobicity or inefficient mixing.[6][12] To address this:

  • Optimize Buffer Conditions: Screen different buffers, pH levels, and excipients (stabilizers) to find conditions that enhance the stability of your bioconjugate.[9]

  • Improve Mixing: Ensure your large-scale reaction vessel has adequate mixing to prevent localized high concentrations that can promote aggregation.[13]

  • Control Reaction Parameters: Carefully control temperature and reaction time, as prolonged reactions or elevated temperatures can sometimes lead to denaturation and aggregation.[6]

4. What are the best methods for purifying my PEGylated biomolecule at a large scale?

Common large-scale purification methods include:

  • Tangential Flow Filtration (TFF): Ideal for removing excess, unreacted PEG linker and for buffer exchange (diafiltration).[17]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can be effective in separating unreacted biomolecules from the PEGylated product.[15]

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which often changes upon PEGylation.

  • Size-Exclusion Chromatography (SEC): While effective, it can be challenging to scale up for large production volumes but is excellent for analysis and polishing steps.[14][18]

5. How do I accurately determine the degree of PEGylation at scale?

Several analytical techniques can be used:

  • HPLC-based methods: Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC) can often separate species with different numbers of PEG chains.[14][19]

  • Mass Spectrometry (MS): Provides precise mass information to confirm the degree of PEGylation.[20]

  • UV/Vis Spectroscopy: Can be used if the PEG reagent has a chromophore, though this is not the case for this compound itself.[2]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group on the PEG linker to make it reactive towards primary amines on a biomolecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 100 mg/mL).

  • In a separate tube, dissolve EDC and NHS in the activation buffer. A common molar ratio is 1:2:2 of PEG:EDC:NHS.

  • Add the EDC/NHS solution to the dissolved this compound.

  • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • The resulting NHS-activated PEG is now ready for conjugation to your amine-containing biomolecule. It should be used immediately.

Protocol 2: Scale-Up Bioconjugation and Purification

This protocol provides a general workflow for the conjugation of an activated PEG linker to a protein, followed by purification.

Materials:

  • Protein solution in a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Freshly prepared activated this compound solution

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (TFF system, Chromatography skid)

  • Diafiltration/Purification Buffer

Procedure:

  • Reaction: a. Ensure the protein solution is at the target temperature and pH in a suitable reaction vessel with controlled mixing. b. Slowly add the activated this compound solution to the protein solution while stirring. The molar ratio of PEG to protein should be optimized at a small scale first. c. Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).[21]

  • Quenching: a. Add the quenching solution to the reaction mixture to consume any unreacted activated PEG. Incubate for 15-30 minutes.[21]

  • Purification - Diafiltration (TFF): a. Concentrate the reaction mixture using a TFF system with an appropriate molecular weight cutoff (MWCO) membrane. b. Perform diafiltration against the purification buffer for at least 5-10 volume exchanges to remove unreacted PEG, quenching reagent, and byproducts.[17]

  • Purification - Chromatography (Optional Polishing Step): a. Load the diafiltered and concentrated product onto a pre-equilibrated chromatography column (e.g., IEX or HIC). b. Elute the conjugate using a suitable gradient to separate it from unreacted protein and any aggregates.

  • Final Formulation: a. Pool the fractions containing the pure conjugate. b. Perform a final buffer exchange into the desired storage buffer using TFF. c. Sterile filter and store under appropriate conditions.

Visualizations

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Scaled-Up Conjugation cluster_purification Phase 3: Downstream Processing Biomolecule Biomolecule in Reaction Buffer Reactor Large-Scale Reactor (Controlled Temp, pH, Mixing) Biomolecule->Reactor PEG_Linker This compound Activated_PEG Activated PEG Linker PEG_Linker->Activated_PEG Activation Activation Activation Reagents (e.g., EDC/NHS) Activation->Activated_PEG Activated_PEG->Reactor Controlled Addition Quenching Quenching Step Reactor->Quenching TFF TFF System (Diafiltration/Concentration) Quenching->TFF Chrom Chromatography (Polishing Step) TFF->Chrom Concentrated & Diafiltered Product Final_Product Purified Bioconjugate TFF->Final_Product If no polishing needed Chrom->Final_Product

Caption: High-level workflow for scaling up bioconjugation.

G Start Low Conjugation Yield Observed Mixing Is mixing efficient at scale? Start->Mixing pH Is pH stable in optimal range? Mixing->pH Yes Sol_Mixing Improve mixing: - Overhead stirrer - Baffled vessel Mixing->Sol_Mixing No Reagent Was activated PEG hydrolyzed? pH->Reagent Yes Sol_pH Stabilize pH: - Higher buffer capacity - Real-time control pH->Sol_pH No Stoichiometry Is molar ratio correct? Reagent->Stoichiometry Yes Sol_Reagent Protect activated PEG: - Use anhydrous solvent - Use immediately Reagent->Sol_Reagent No Sol_Stoichiometry Verify reactant concentrations and addition volumes Stoichiometry->Sol_Stoichiometry No End Yield Improved Stoichiometry->End Yes Sol_Mixing->End Sol_pH->End Sol_Reagent->End Sol_Stoichiometry->End

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

Characterizing H2N-PEG2-CH2COOH Conjugates: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a detailed comparison of mass spectrometry (MS) techniques for the analysis of molecules conjugated with H2N-PEG2-CH2COOH, a short, hydrophilic, and bifunctional linker. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the available analytical strategies.

The use of polyethylene (B3416737) glycol (PEG) linkers, such as this compound, in bioconjugation is widespread, owing to their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Mass spectrometry is an indispensable tool for confirming the successful conjugation, determining the degree of PEGylation, and identifying the sites of modification. This guide focuses on the characterization of conjugates involving the discrete PEG linker, this compound, which, due to its defined molecular weight, offers significant advantages in MS analysis over polydisperse PEG reagents.

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing this compound conjugates depends on the specific analytical question, the nature of the conjugated molecule (e.g., peptide, protein, small molecule), and the available instrumentation. The most commonly employed techniques are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with various mass analyzers (e.g., Quadrupole Time-of-Flight - Q-TOF, Orbitrap).

FeatureMALDI-TOF MSESI-MS (e.g., LC-MS, LC-MS/MS)
Ionization Principle Soft ionization of a co-crystallized sample with a laser.Formation of gas-phase ions from a liquid solution by applying a high voltage.
Typical Analytes Peptides, proteins, polymers, and other large molecules.A wide range of molecules, from small organic compounds to large proteins.
Mass Accuracy Good (typically within a few ppm with an internal calibrant).Excellent (often sub-ppm with high-resolution instruments).
Resolution Good, allowing for the separation of isotopic peaks for smaller molecules.Very high, enabling the resolution of complex isotopic patterns and charge states.
Sample Throughput High, suitable for rapid screening of multiple samples.Lower, as it is often coupled with a chromatographic separation.
Fragmentation In-source decay (ISD) or post-source decay (PSD) can provide some structural information.Collision-induced dissociation (CID) or other fragmentation methods (HCD, ETD) provide detailed structural information.
Coupling to LC Possible, but less common than with ESI.Routinely coupled with liquid chromatography (LC) for separation of complex mixtures.
Data Complexity Relatively simple spectra, often showing singly charged ions.Can be complex due to the presence of multiple charge states, requiring deconvolution.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Successful mass spectrometry analysis begins with appropriate sample preparation.

  • For MALDI-TOF MS:

    • Matrix Selection: For PEGylated compounds, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are commonly used.

    • Sample-Matrix Preparation (Dried-Droplet Method):

      • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

      • Mix the analyte solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

      • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • For ESI-MS (LC-MS):

    • Sample Dilution: Dilute the conjugate sample in a solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid). The final concentration typically ranges from 0.1 to 1 µg/µL.

    • Chromatographic Separation: Use a reversed-phase column (e.g., C18) suitable for the analyte of interest. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

MALDI-TOF MS Analysis

This technique is particularly useful for determining the molecular weight of the conjugate and assessing the degree of PEGylation.

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: Adjusted based on the expected mass of the conjugate.

  • Data Analysis: The resulting spectrum will show peaks corresponding to the singly charged ions ([M+H]⁺ or [M+Na]⁺) of the unconjugated molecule and the mono-, di-, and poly-PEGylated species. The mass difference between adjacent peaks will correspond to the mass of the this compound moiety (163.17 Da).

LC-ESI-MS/MS Analysis

This powerful technique provides not only the molecular weight of the conjugate but also detailed structural information, including the site of conjugation.

  • Instrumentation: A liquid chromatography system coupled to an ESI-tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS of the most abundant precursor ions.

    • Collision Energy: Ramped or fixed, optimized for the specific conjugate.

  • Data Analysis: The full scan MS data can be deconvoluted to determine the intact mass of the conjugate. The MS/MS spectra of the conjugate and its fragments can be analyzed to identify the specific amino acid residue to which the this compound linker is attached.

Visualization of Experimental Workflows and Fragmentation

To further clarify the processes involved in the characterization of this compound conjugates, the following diagrams illustrate key workflows and concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Conjugate This compound Conjugate Dilution Dilution/ Matrix Mixing Conjugate->Dilution LC_Separation LC Separation (for ESI-MS) Ionization Ionization (MALDI or ESI) Dilution->Ionization LC_Separation->Ionization Mass_Analyzer Mass Analyzer (TOF, Q-TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Deconvolution Deconvolution (for ESI-MS) Spectrum->Deconvolution Fragmentation_Analysis Fragmentation Analysis (MS/MS) Spectrum->Fragmentation_Analysis

Caption: General workflow for MS analysis of conjugates.

fragmentation_pathway cluster_fragments Characteristic Fragment Ions Precursor [M+H]+ Precursor Ion (Peptide-PEG-Conjugate) b_ions b-type ions (N-terminal fragments) Precursor->b_ions CID y_ions y-type ions (C-terminal fragments) Precursor->y_ions CID PEG_fragments PEG-specific fragments (loss of C2H4O units) Precursor->PEG_fragments CID

Caption: Simplified fragmentation of a peptide conjugate.

comparison_logic Start Analytical Goal Q1 Need Intact Mass Only? Start->Q1 Q2 Need Site of Conjugation? Q1->Q2 No MALDI Use MALDI-TOF Q1->MALDI Yes Q2->MALDI No (or limited info) LC_MSMS Use LC-ESI-MS/MS Q2->LC_MSMS Yes

Caption: Decision tree for selecting an MS technique.

Concluding Remarks

The characterization of this compound conjugates by mass spectrometry is a critical step in the development of novel therapeutics and research tools. Both MALDI-TOF and ESI-based mass spectrometry methods offer powerful capabilities for this purpose. MALDI-TOF provides a rapid and straightforward approach for determining the molecular weight and degree of PEGylation, while LC-ESI-MS/MS offers in-depth structural characterization, including the precise localization of the PEG linker. The choice between these techniques will be guided by the specific analytical needs of the researcher. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful mass spectrometric analysis of this compound conjugates.

Confirming the Structure of H2N-PEG2-CH2COOH: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, precise structural verification of linker molecules is paramount. H2N-PEG2-CH2COOH is a bifunctional linker featuring a terminal amine group and a carboxylic acid group, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] Its defined length and distinct functional ends make it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for unambiguously confirming its structure.

This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data for this compound against a structurally similar alternative, demonstrating how NMR can be used to verify its unique structure.

Molecular Structure and Atom Numbering

To interpret NMR data effectively, we must first understand the distinct chemical environments of the protons and carbons within the this compound molecule. The diagram below illustrates the structure with each unique proton and carbon environment labeled.

cluster_workflow NMR Experimental Workflow sample Sample Preparation (5-10 mg in 0.5 mL solvent) nmr NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) sample->nmr Load sample process Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr->process Raw FID data assign Spectral Assignment (Chemical Shift, Integration, Multiplicity) process->assign Processed spectra compare Comparison (Compare data to expected structure) assign->compare Peak list confirm Structure Confirmation compare->confirm Match?

References

A Comparative Pharmacokinetic Analysis of H2N-PEG2-CH2COOH and H2N-PEG4-COOH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug delivery and development, the use of polyethylene (B3416737) glycol (PEG) linkers to modify therapeutic molecules is a well-established strategy to enhance their pharmacokinetic properties. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize a drug's circulation half-life, distribution, and clearance. This guide provides an objective comparison of two commonly employed short-chain heterobifunctional PEG linkers: H2N-PEG2-CH2COOH and H2N-PEG4-COOH, with a focus on their impact in pharmacokinetic studies.

The Influence of PEG Chain Length on Pharmacokinetics

The addition of even a small number of ethylene (B1197577) glycol units can significantly alter the physicochemical properties of a molecule, thereby influencing its in vivo behavior. The primary difference between this compound and H2N-PEG4-COOH lies in the length of the PEG chain, with the latter having two additional ethylene glycol units. This seemingly minor structural change can lead to discernible differences in pharmacokinetic profiles.

Generally, increasing the length of the PEG chain leads to an increase in the hydrodynamic radius of the conjugated molecule. This larger size can shield the molecule from enzymatic degradation and, most significantly, reduce its rate of renal clearance.[1][2][] Consequently, a longer PEG chain is typically associated with a longer plasma half-life and increased systemic exposure. Therefore, it is anticipated that a molecule conjugated with H2N-PEG4-COOH will exhibit a longer circulation time compared to the same molecule conjugated with this compound.

While direct comparative experimental data for these two specific linkers is limited in publicly available literature, the principles of PEGylation pharmacokinetics are well-documented. Studies comparing other short-chain PEG linkers have consistently demonstrated a size-dependent effect on pharmacokinetics. For instance, a comparative study of prostate-specific membrane antigen inhibitors with PEG4 and PEG8 linkers showed that the longer PEG8 chain resulted in altered biodistribution and clearance properties.[4]

Expected Pharmacokinetic Profile Comparison

Based on established principles of PEGylation, the following table summarizes the anticipated differences in key pharmacokinetic parameters between a hypothetical small molecule drug conjugated with this compound versus H2N-PEG4-COOH.

Pharmacokinetic ParameterThis compound Conjugate (Shorter PEG Chain)H2N-PEG4-COOH Conjugate (Longer PEG Chain)Rationale
Plasma Half-life (t½) ShorterLongerIncreased hydrodynamic size of the PEG4-conjugate reduces renal filtration and clearance.[1][2]
Area Under the Curve (AUC) LowerHigherLonger circulation time results in greater overall drug exposure.
Volume of Distribution (Vd) Potentially LargerPotentially SmallerThe larger size of the PEG4-conjugate may restrict its distribution into certain tissues.
Clearance (CL) FasterSlowerReduced renal and potentially hepatic clearance due to increased size and hydrophilicity.[]
Uptake by Reticuloendothelial System (RES) HigherLowerThe longer PEG4 chain may provide a more effective "stealth" effect, reducing uptake by phagocytic cells.

Experimental Protocols for Comparative Pharmacokinetic Studies

To empirically determine the pharmacokinetic profiles of molecules conjugated with this compound and H2N-PEG4-COOH, a rigorous and well-designed in vivo study is essential. Below is a representative experimental protocol.

Objective

To compare the pharmacokinetic profiles of a model drug conjugated with this compound (Test Article 1) and H2N-PEG4-COOH (Test Article 2) in a rodent model.

Materials
  • Test Article 1: Model Drug-PEG2-Linker

  • Test Article 2: Model Drug-PEG4-Linker

  • Vehicle (e.g., saline, PBS)

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old)

  • Analytical standards of both test articles

  • LC-MS/MS system

Methodology
  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Randomly assign animals to two groups (n=5 per group), one for each test article.

  • Dosing:

    • Administer a single intravenous (IV) bolus dose of Test Article 1 or Test Article 2 via the tail vein. The dose should be equivalent based on the molar amount of the active drug.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation on the plasma samples by adding a suitable organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug-linker conjugate. Develop and validate the method for linearity, accuracy, precision, and sensitivity.[5][6]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal.

    • Parameters to be determined include: half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

  • Statistical Analysis:

    • Perform statistical comparisons (e.g., t-test or ANOVA) of the pharmacokinetic parameters between the two groups to determine if the differences are statistically significant.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of a comparative pharmacokinetic study.

Experimental_Workflow cluster_preclinical Pre-clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization & Grouping Dosing IV Dosing (PEG2 vs PEG4 Conjugates) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation LC_MS_MS LC-MS/MS Analysis Plasma_Preparation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (t½, AUC, CL, Vd) LC_MS_MS->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis

Caption: High-level workflow of a comparative pharmacokinetic study.

Bioanalytical_Workflow Plasma_Sample Plasma Sample + Anticoagulant Protein_Precipitation Protein Precipitation + Acetonitrile - Vortex & Centrifuge Plasma_Sample->Protein_Precipitation Supernatant_Transfer Supernatant Collection Protein_Precipitation->Supernatant_Transfer HPLC_Injection HPLC Injection - Reverse-phase column - Gradient elution Supernatant_Transfer->HPLC_Injection MS_Detection Mass Spectrometry - MRM mode - Quantification HPLC_Injection->MS_Detection Data_Output Concentration vs. Time Data MS_Detection->Data_Output

Caption: Detailed workflow for the bioanalysis of plasma samples using LC-MS/MS.

Conclusion

The choice between this compound and H2N-PEG4-COOH as a linker in drug development will depend on the desired pharmacokinetic profile of the final conjugate. The H2N-PEG4-COOH linker, with its longer PEG chain, is expected to confer a longer plasma half-life and greater systemic exposure compared to the this compound linker. This can be advantageous for reducing dosing frequency and potentially improving therapeutic efficacy. However, the shorter PEG2 linker might be preferred in applications where more rapid clearance is desirable. The provided experimental protocol offers a robust framework for empirically determining the precise pharmacokinetic trade-offs for a specific drug candidate, enabling an informed decision in the drug development process.

References

Beyond PEG: A Comparative Guide to Alternative Linkers for Biomolecule Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. While poly(ethylene glycol) (PEG) linkers, such as H2N-PEG2-CH2COOH, have long been the gold standard, concerns regarding potential immunogenicity and non-biodegradability have spurred the development of innovative alternatives. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation biotherapeutics.

The limitations of PEG linkers, including the potential for accelerated blood clearance due to pre-existing anti-PEG antibodies and concerns about long-term accumulation, have necessitated the exploration of new classes of linkers.[1] This guide focuses on a comparative analysis of several promising alternatives: polysarcosine (pSar), polypeptides, and zwitterionic polymers. These alternatives offer distinct advantages in terms of biocompatibility, biodegradability, and tunable physicochemical properties.

Comparative Performance of Linker Technologies

The selection of a linker significantly impacts the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The ideal linker should be stable in circulation, ensure efficient payload delivery to the target site, and be non-immunogenic. The following table summarizes a comparison of key performance parameters for PEG and its alternatives based on available preclinical data.

Linker ClassKey FeaturesIn Vitro Cytotoxicity (ADCs)In Vivo Stability/Half-LifeBiodegradabilityPotential Immunogenicity
Poly(ethylene glycol) (PEG) Gold standard, hydrophilic, flexible.[1]Standard benchmark for in vitro potency.Can have prolonged half-life, but anti-PEG antibodies can lead to accelerated clearance.[1]Non-biodegradable.[1]Potential for immunogenicity due to pre-existing anti-PEG antibodies.[1]
Polysarcosine (pSar) Polypeptoid, hydrophilic, stealth properties similar to PEG.[2]Comparable or slightly higher potency in some studies.[1]Can offer comparable or superior performance to PEG, especially for high drug-to-antibody ratios (DARs).[1][3]Biodegradable.[2]Low immunogenicity reported.[2]
Polypeptides Composed of natural amino acids, tunable properties.[1]Efficacy is comparable to standard linkers in some ADC models.[4]Stability can be engineered through sequence design.[1][4]Biodegradable into natural amino acids.[1]Generally low immunogenicity.[1]
Zwitterionic Polymers Contain both positive and negative charges, superhydrophilic.[5]Can enhance drug delivery and effectiveness in killing cancer cells.[6]Demonstrated longer plasma half-life compared to a PEG-like polymer conjugate of similar molecular weight.[7][8]Can be designed to be biodegradable.[6]Low nonspecific protein adsorption, suggesting low immunogenicity.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful evaluation of different linker technologies. Below are generalized protocols for key experiments related to the synthesis, conjugation, and characterization of bioconjugates.

Protocol 1: General Two-Step Conjugation of a Small Molecule Drug to an Antibody

This protocol outlines a typical workflow for creating an antibody-drug conjugate (ADC) using a heterobifunctional linker with a carboxyl group (like this compound or its alternatives) and an amine-reactive group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker (e.g., Boc-NH-PEG3-COOH as a representative alternative structure)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Small molecule drug with a compatible functional group

  • Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Linker Activation:

    • Dissolve the carboxyl-containing linker in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Add a molar excess of EDC and NHS to activate the carboxyl group, forming an NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Drug:

    • Add the activated linker to the small molecule drug containing a primary amine.

    • Adjust the pH to 7.2-8.0 and incubate for 1-2 hours at room temperature.

    • Purify the linker-drug conjugate.

  • Antibody Modification (if necessary):

    • If the linker has a second reactive group (e.g., a protected amine that is now deprotected), it can be conjugated to the antibody.

  • Conjugation to Antibody:

    • Add the purified and activated linker-drug to the antibody solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent.

    • Purify the final ADC using size-exclusion chromatography to remove unconjugated drug and linker.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC constructs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a buffered solution with detergent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC constructs in cell culture medium.

    • Add the diluted ADCs to the respective wells and include an untreated control.

  • Incubation:

    • Incubate the plate for a period that allows the drug to exert its effect (typically 72-96 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[1][9]

Protocol 3: In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of the bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • Bioconjugate (ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A)

  • Wash and elution buffers

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a specific concentration at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Affinity Capture:

    • Use affinity capture beads to isolate the ADC from the plasma.

  • Elution and Reduction:

    • Elute the ADC from the beads and reduce the interchain disulfide bonds to separate the light and heavy chains.

  • LC-MS Analysis:

    • Analyze the sample using LC-MS to determine the relative abundance of drug-conjugated and unconjugated antibody chains.

  • Data Analysis:

    • Calculate the average DAR at each time point to assess the stability of the linker.

Visualizing the Landscape of Bioconjugation

To further aid in the understanding of the concepts discussed, the following diagrams illustrate key aspects of linker technology and experimental design.

cluster_PEG PEG Linker cluster_pSar Polysarcosine (pSar) Linker cluster_Polypeptide Polypeptide Linker cluster_Zwitterionic Zwitterionic Polymer Linker PEG H2N-(CH2CH2O)n-CH2COOH pSar H2N-([N(CH3)CH2CO])n-CH2COOH Polypeptide H2N-(Amino Acid)n-COOH Zwitterionic Functional Group 1 Polymer Backbone Functional Group 2 start Start: Biomolecule and Payload Selection linker_selection Linker Selection (PEG, pSar, Polypeptide, etc.) start->linker_selection conjugation Bioconjugation Reaction linker_selection->conjugation purification Purification of Conjugate (e.g., SEC) conjugation->purification characterization Characterization (e.g., DAR, Purity) purification->characterization in_vitro In Vitro Evaluation (e.g., Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Evaluation (e.g., Pharmacokinetics, Efficacy) in_vitro->in_vivo end End: Lead Candidate in_vivo->end start Need for Bioconjugation Linker q1 Is biodegradability a critical requirement? start->q1 q2 Is potential immunogenicity a major concern? q1->q2 No alternatives Consider Alternatives: pSar, Polypeptides, Zwitterionic Polymers q1->alternatives Yes q3 Is precise control over physicochemical properties needed? q2->q3 No q2->alternatives Yes peg Consider PEG Linker q3->peg No polypeptide Consider Polypeptide Linkers for Tunability q3->polypeptide Yes (Sequence) zwitterionic Consider Zwitterionic Polymers for Enhanced Hydrophilicity q3->zwitterionic Yes (Monomer)

References

A Comparative Guide to Crosslinking H2N-PEG2-CH2COOH: EDC/NHS Chemistry vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent crosslinking of molecules like H2N-PEG2-CH2COOH, which possesses both a primary amine and a carboxylic acid, is a fundamental technique in bioconjugation, drug delivery, and surface modification. The choice of crosslinking chemistry is critical, directly impacting the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) chemistry against other prominent crosslinking strategies.

EDC/NHS Chemistry: The Gold Standard

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no additional atoms are incorporated into the final amide bond.[1] The reaction proceeds in two steps: first, EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[2] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This ester then efficiently reacts with the primary amine of another molecule to form a stable amide bond.[2]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound EDC EDC O_Acylisourea O-Acylisourea Intermediate (unstable) NHS NHS NHS_Ester Amine-Reactive NHS Ester (semi-stable) Primary_Amine R-NH2 (Target Molecule) Amide_Bond Stable Amide Bond

Alternative Crosslinking Chemistries

While EDC/NHS is versatile, several alternatives offer advantages in specific contexts. These can be broadly categorized into other carbodiimides, onium salts, and pre-activated esters.

Other Carbodiimides: DCC and DIC

N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are alternatives to EDC.[3] DCC is often used in organic synthesis but is less suitable for aqueous bioconjugation due to the insolubility of its dicyclohexylurea byproduct.[3] DIC is a liquid and its urea (B33335) byproduct is more soluble, making it more compatible with a wider range of solvents.[3]

Onium Salts: BOP, HBTU, HATU, and COMU

Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU, COMU) salts are highly efficient coupling reagents often used in peptide synthesis.[3][4] They react with the carboxylic acid to form a reactive ester intermediate, which then couples with the amine.[4] HATU, for instance, is known for its rapid reaction times and reduced side reactions compared to HBTU.[3] A potential side reaction with uronium reagents is guanidinylation of the amine, which can terminate the reaction.[4]

G Carboxylic_Acid This compound Active_Ester Reactive OAt/OBt Ester Carboxylic_Acid->Active_Ester + Onium Salt + Base (e.g., DIPEA) Onium_Salt Onium Salt (e.g., HATU, PyBOP) Onium_Salt->Active_Ester Amide_Bond Stable Amide Bond Active_Ester->Amide_Bond + R-NH2 Primary_Amine R-NH2 (Target Molecule) Primary_Amine->Amide_Bond

Pre-activated Esters: TFP and PFP Esters

Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are alternatives to NHS esters. They can be prepared and isolated, offering a more controlled "one-step" conjugation process. A key advantage of TFP and PFP esters is their increased stability towards hydrolysis, especially at higher pH, compared to NHS esters.[5][6] This can lead to higher coupling efficiencies in certain conditions.[1] However, they are generally more hydrophobic than NHS esters.[5]

G Preactivated_PEG H2N-PEG2-CH2-CO-TFP (TFP Ester) Amide_Bond Stable Amide Bond Preactivated_PEG->Amide_Bond + R-NH2 Primary_Amine R-NH2 (Target Molecule) Primary_Amine->Amide_Bond

Performance Comparison

The selection of a crosslinker should be based on the specific application, considering factors like reaction efficiency, stability, and potential side reactions.

FeatureEDC/NHS ChemistryOther Carbodiimides (DCC/DIC)Onium Salts (HATU/PyBOP)TFP/PFP Esters
Reaction Type Two-step, one-potTwo-step, one-potTwo-step, one-potOne-step direct conjugation
Reaction Efficiency Generally high, but can be variable.High in organic solvents (DCC/DIC).Very high, often near-quantitative.[4]High, can be better than NHS esters due to lower hydrolysis.[1]
Reaction Conditions Aqueous buffers, pH 4.5-7.5 (activation), pH 7.2-8.5 (coupling).[7]Primarily organic solvents.[3]Organic solvents with a non-nucleophilic base (e.g., DIPEA).[4]Aqueous or organic solvents, optimal pH >7.5.[5]
Intermediate Stability O-acylisourea is unstable; NHS ester is semi-stable.[2]O-acylisourea is unstable.Active ester is relatively stable.Pre-isolated and stable for storage.
Key Side Reactions Hydrolysis of O-acylisourea and NHS ester; formation of N-acylurea.[8]Racemization; byproduct removal can be difficult (DCC).[3]Guanidinylation of amines (uronium salts); racemization.[4]Hydrolysis (slower than NHS esters).[6]
Byproducts Water-soluble urea derivative and NHS.Insoluble (DCC) or soluble (DIC) urea derivative.Non-carcinogenic byproducts (PyBOP).[4]TFP-OH or PFP-OH.
Advantages Widely used, versatile, "zero-length".Cost-effective (DCC).High efficiency, fast reactions, low racemization.High stability to hydrolysis, one-step reaction.
Disadvantages Instability of intermediates, potential for side reactions.Byproduct removal (DCC), primarily for organic media.Cost, potential for side reactions.More hydrophobic than NHS esters.[5]

Experimental Protocols

General Experimental Workflow

G

Protocol 1: EDC/NHS Coupling in Aqueous Buffer
  • Reagent Preparation :

    • Dissolve this compound in an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Dissolve the amine-containing target molecule in a suitable coupling buffer (e.g., PBS, pH 7.2-8.5).

    • Freshly prepare solutions of EDC and NHS in the activation buffer (e.g., MES buffer).

  • Activation :

    • Add a 2-10 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling :

    • Add the activated this compound solution to the target molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching :

    • Add a quenching reagent such as hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-50 mM to stop the reaction.

  • Purification :

    • Remove excess reagents and byproducts by dialysis or size-exclusion chromatography (SEC).

Protocol 2: HATU Coupling in Organic Solvent
  • Reagent Preparation :

    • Dissolve this compound (1 equivalent) and the amine-containing target molecule (1-1.2 equivalents) in an anhydrous aprotic solvent like DMF or DMSO.

    • Prepare a solution of HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) in the same solvent.

  • Activation and Coupling :

    • Add the HATU/DIPEA solution to the this compound solution and stir for a few minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine-containing target molecule to the reaction mixture.

    • Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification :

    • Dilute the reaction mixture with a suitable solvent and wash with aqueous solutions to remove excess reagents and byproducts.

    • Purify the product by column chromatography.

Protocol 3: TFP Ester Coupling
  • Reagent Preparation :

    • Synthesize and purify the TFP ester of this compound beforehand.

    • Dissolve the H2N-PEG2-CH2-CO-TFP in a suitable solvent (e.g., DMF, DMSO, or an aqueous buffer).

    • Dissolve the amine-containing target molecule in a compatible buffer, preferably with a pH between 7.5 and 9.0.

  • Coupling :

    • Add the TFP-activated PEG solution to the target molecule solution.

    • Incubate for 1-4 hours at room temperature.

  • Quenching and Purification :

    • Quench and purify as described in the EDC/NHS protocol.

Conclusion

The choice of crosslinker for this compound depends on the specific requirements of the application. EDC/NHS chemistry remains a robust and versatile option for many bioconjugation needs. However, for applications requiring higher efficiency, faster reaction times, or greater stability in aqueous solutions, alternatives such as onium salts or pre-activated TFP/PFP esters should be considered. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal crosslinking strategy to achieve their desired conjugate with high yield and functionality.

References

Quantifying H2N-PEG2-CH2COOH Conjugation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of conjugation efficiency is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and functionalized nanoparticles. The conjugation of molecules like H2N-PEG2-CH2COOH, a common amine-terminated PEG linker, to proteins, peptides, or other substrates requires robust analytical methods to determine the degree of substitution and ensure product consistency and efficacy. This guide provides a comparative overview of common analytical techniques for quantifying the efficiency of this amine-reactive conjugation.

Comparison of Analytical Methods

The choice of analytical method for quantifying this compound conjugation depends on several factors, including the nature of the conjugated molecule, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes and compares the key performance characteristics of several widely used techniques.

MethodPrincipleAdvantagesDisadvantagesTypical SensitivityThroughput
TNBS Assay Colorimetric detection of unreacted primary amines.Simple, inexpensive, and utilizes common laboratory equipment.Indirect method, can be prone to interference from other nucleophiles, and may provide erroneous results for some proteins.[1]µg/mL range[2][3]High
Fluorescamine (B152294) Assay Fluorometric detection of unreacted primary amines.High sensitivity and rapid reaction time.[4][5][6][7][8]Indirect method, requires a fluorometer, and the fluorescent signal can be susceptible to quenching.ng/mL to µg/mL range[4][6]High
SEC-MALS Separation by size followed by absolute molar mass determination.Provides direct measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation without relying on standards.[9][10][11][12][13]Requires specialized and expensive instrumentation, and may not be suitable for very small PEG linkers where the mass change is minimal.µg rangeMedium
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules.Provides a direct and accurate measurement of the molecular weight of the conjugate and can identify different PEGylated species.[14][15][16][17][18]Can be sensitive to sample preparation and matrix effects, and quantification can be challenging.pmol to fmol rangeMedium to High
¹H-NMR Spectroscopy Quantifies the ratio of PEG protons to protons on the target molecule.Provides detailed structural information and can be a direct, quantitative method without the need for standards.[19][20]Requires a high-field NMR spectrometer and deuterated solvents, and may lack the sensitivity for low-level conjugation.µg to mg rangeLow to Medium
UV-Vis Spectroscopy Measures the change in absorbance of a chromophore upon conjugation.Simple, rapid, and widely available instrumentation.[21][22][23][24]Indirect method that often relies on the introduction of a chromophore or a significant change in the UV spectrum upon conjugation.µg/mL rangeHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Assay

This colorimetric assay quantifies the number of unreacted primary amino groups. The conjugation efficiency is determined by comparing the number of free amines before and after the conjugation reaction.

Materials:

  • TNBS solution (e.g., 5% w/v in methanol)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Solution: 10% SDS and 1 N HCl

  • Amine-containing standard (e.g., glycine) for standard curve

  • Microplate reader

Procedure: [2][3][25][26][27]

  • Standard Curve Preparation: Prepare a series of known concentrations of the amine standard (e.g., 0-2 mM glycine) in the Reaction Buffer.

  • Sample Preparation: Dissolve the unconjugated and conjugated samples in the Reaction Buffer to a final concentration of approximately 0.1-1 mg/mL.

  • Reaction:

    • To 100 µL of each standard and sample in a 96-well plate, add 50 µL of a freshly prepared 0.01% TNBS solution in Reaction Buffer.

    • Incubate the plate at 37°C for 2 hours.

  • Quenching: Add 50 µL of 10% SDS and 25 µL of 1 N HCl to each well to stop the reaction.

  • Measurement: Measure the absorbance at 335 nm using a microplate reader.

  • Calculation: Determine the concentration of free amines in the samples by comparing their absorbance to the standard curve. The conjugation efficiency is calculated as follows:

    • Efficiency (%) = (1 - (Free amines in conjugated sample / Free amines in unconjugated sample)) * 100

Fluorescamine Assay

This fluorometric assay is a highly sensitive method for quantifying residual primary amines.

Materials:

  • Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO)

  • Reaction Buffer: 0.1 M Borate Buffer, pH 9.0

  • Amine-containing standard (e.g., bovine serum albumin - BSA) for standard curve

  • Fluorometer or fluorescent microplate reader

Procedure: [4][5][6][7][8]

  • Standard Curve Preparation: Prepare a series of known concentrations of the amine standard (e.g., 0-100 µg/mL BSA) in the Reaction Buffer.

  • Sample Preparation: Dilute the unconjugated and conjugated samples in the Reaction Buffer.

  • Reaction:

    • To 100 µL of each standard and sample in a black 96-well plate, rapidly add 25 µL of the fluorescamine solution while vortexing.

    • Incubate at room temperature for 5-15 minutes in the dark.

  • Measurement: Measure the fluorescence with excitation at ~390 nm and emission at ~475 nm.

  • Calculation: Determine the concentration of free amines in the samples from the standard curve. Calculate the conjugation efficiency as described for the TNBS assay.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This technique separates molecules based on their hydrodynamic radius and then determines their absolute molar mass, allowing for a direct measurement of the degree of PEGylation.

Materials:

  • SEC-MALS system (including HPLC, SEC column, MALS detector, and a refractive index (RI) detector)

  • Mobile Phase: A buffer compatible with the sample (e.g., PBS)

Procedure: [9][10][11][12][13]

  • System Setup and Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.

  • Sample Preparation: Prepare the conjugated sample at a known concentration (e.g., 1-5 mg/mL) in the mobile phase. Filter the sample through a 0.1 or 0.22 µm filter.

  • Data Acquisition: Inject the sample onto the SEC column. Collect data from the UV, MALS, and RI detectors.

  • Data Analysis:

    • Use the software provided with the MALS instrument to analyze the data.

    • Determine the molar mass of the main peak corresponding to the conjugate.

    • The degree of substitution (DOS) can be calculated using the following formula:

      • DOS = (Molar mass of conjugate - Molar mass of unconjugated molecule) / Molar mass of this compound

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

TNBS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Standard_Curve Prepare Glycine Standard Curve Add_TNBS Add TNBS Solution to Samples & Standards Standard_Curve->Add_TNBS Sample_Prep Prepare Unconjugated & Conjugated Samples Sample_Prep->Add_TNBS Incubate Incubate at 37°C for 2 hours Add_TNBS->Incubate Quench Quench Reaction with SDS and HCl Incubate->Quench Measure_Absorbance Measure Absorbance at 335 nm Quench->Measure_Absorbance Calculate_Efficiency Calculate Conjugation Efficiency Measure_Absorbance->Calculate_Efficiency

Caption: Workflow for the TNBS assay to quantify primary amines.

Fluorescamine_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Standard_Curve Prepare BSA Standard Curve Add_Fluorescamine Add Fluorescamine Solution to Samples & Standards Standard_Curve->Add_Fluorescamine Sample_Prep Prepare Unconjugated & Conjugated Samples Sample_Prep->Add_Fluorescamine Incubate Incubate at RT for 5-15 min (dark) Add_Fluorescamine->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 390 nm, Em: 475 nm) Incubate->Measure_Fluorescence Calculate_Efficiency Calculate Conjugation Efficiency Measure_Fluorescence->Calculate_Efficiency

Caption: Workflow for the fluorescamine assay to quantify primary amines.

SEC_MALS_Workflow cluster_prep Preparation cluster_analysis Analysis System_Equilibration Equilibrate SEC-MALS System Sample_Prep Prepare and Filter Conjugated Sample System_Equilibration->Sample_Prep Inject_Sample Inject Sample onto SEC Column Sample_Prep->Inject_Sample Data_Acquisition Acquire UV, MALS, and RI Detector Data Inject_Sample->Data_Acquisition Data_Analysis Analyze Data to Determine Molar Mass Data_Acquisition->Data_Analysis Calculate_DOS Calculate Degree of Substitution Data_Analysis->Calculate_DOS

Caption: Workflow for SEC-MALS analysis of PEGylated conjugates.

Conclusion

The quantification of this compound conjugation efficiency is paramount for the successful development of precisely engineered biomolecules. While indirect methods like the TNBS and fluorescamine assays offer simplicity and high throughput, they can be susceptible to inaccuracies. For more definitive and direct characterization, techniques such as SEC-MALS and MALDI-TOF MS are invaluable, providing absolute measurements of the degree of substitution. The choice of the most appropriate method will be dictated by the specific requirements of the research, balancing the need for accuracy with practical considerations of cost and available instrumentation.

References

A Comparative Guide to Surface Analysis: FTIR and XPS Characterization of H2N-PEG2-CH2COOH Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) for the characterization of surfaces modified with the bifunctional linker, H2N-PEG2-CH2COOH. We present supporting experimental data, detailed protocols, and a comparison with alternative surface modification agents to assist researchers in selecting the appropriate analytical techniques and surface chemistries for their applications.

Introduction to Surface Modification and Analysis

Surface modification with molecules like this compound is a critical step in the development of advanced materials for biomedical applications, including drug delivery systems, biosensors, and biocompatible coatings. This particular polyethylene (B3416737) glycol (PEG) derivative offers a terminal amine group (H2N-) for covalent attachment to a variety of substrates and a terminal carboxylic acid group (-COOH) for subsequent functionalization with targeting ligands, drugs, or other biomolecules.

Accurate and detailed characterization of these modified surfaces is essential to ensure successful functionalization, quantify the surface density of the linker, and understand the chemical environment of the terminal functional groups. FTIR and XPS are two powerful and complementary surface-sensitive techniques that provide critical insights into the chemical composition and structure of modified surfaces.

FTIR Analysis of this compound Modified Surfaces

FTIR spectroscopy probes the vibrational modes of chemical bonds. In the context of surface analysis, Attenuated Total Reflectance (ATR)-FTIR is a commonly employed technique that provides information about the functional groups present on the surface of a material.

Expected FTIR Spectral Features

The FTIR spectrum of a surface successfully modified with this compound will exhibit characteristic peaks corresponding to the different functional groups within the molecule.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Observations
O-H (Carboxylic Acid)Stretching3300-2500 (broad)A broad absorption band indicative of hydrogen-bonded hydroxyl groups.
N-H (Amine)Stretching3500-3300May appear as one or two sharp peaks, often overlapping with the broad O-H stretch.
C-H (Alkyl)Stretching2950-2850Characteristic sharp peaks from the ethylene (B1197577) glycol backbone.
C=O (Carboxylic Acid)Stretching1760-1690A strong, sharp peak indicating the presence of the carboxyl group.[1][2]
N-H (Amine)Bending1650-1580A peak that can sometimes overlap with the C=O stretch of the deprotonated carboxylate.
C-O-C (Ether)Stretching1150-1085A strong, characteristic peak from the PEG backbone.
C-O (Carboxylic Acid)Stretching1320-1210A peak associated with the carboxylic acid group.[2]
O-H (Carboxylic Acid)Bending960-900 (broad)A broad peak characteristic of out-of-plane bending of the hydroxyl group.[2]
Experimental Protocol: ATR-FTIR Spectroscopy

A general protocol for the ATR-FTIR analysis of a modified surface is as follows:

  • Sample Preparation: Ensure the modified surface is clean and dry. No specific sample preparation is typically needed for solid, flat samples. For powdered samples, they can be pressed into a pellet or spread evenly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, unmodified substrate or the bare ATR crystal. This will be subtracted from the sample spectrum to eliminate contributions from the substrate and the ambient environment (e.g., CO2, water vapor).

  • Sample Analysis: Place the modified surface in intimate contact with the ATR crystal. Apply consistent pressure to ensure good contact.

  • Data Acquisition: Collect the FTIR spectrum over the desired wavenumber range (typically 4000-650 cm⁻¹).[3] The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the modifying layer.

XPS Analysis of this compound Modified Surfaces

XPS is a quantitative technique that provides information about the elemental composition and chemical states of the elements on the surface of a material (top 5-10 nm).[4][5] It is highly sensitive to the chemical environment of atoms.

Expected XPS Spectral Features

Analysis of the high-resolution XPS spectra of the C 1s, O 1s, and N 1s regions provides confirmation of the successful immobilization of this compound.

ElementCore LevelFunctional GroupTypical Binding Energy (eV)Expected Observations
C 1sC-C/C-HPEG backbone~285.0The main hydrocarbon peak.
C-NAmine terminus~285.6 - 286.5A shoulder or peak at a slightly higher binding energy than the C-C peak.
C-OPEG backbone~286.5A prominent peak characteristic of the ether linkages in PEG.
C=OCarboxylic acid~288.0 - 289.0A peak at a higher binding energy indicating the carboxyl carbon.
O 1sC-OPEG backbone~532.5A major peak from the ether oxygens.
C=OCarboxylic acid~531.5A shoulder or peak at a lower binding energy than the C-O peak.
O-HCarboxylic acid~533.5A shoulder at a higher binding energy.
N 1s-NH2Amine terminus~399.0 - 400.0A peak confirming the presence of the amine group.[6][7]
-NH3+Protonated Amine~401.0 - 402.0If the amine group is protonated, a peak at a higher binding energy will be observed.[6]
Experimental Protocol: XPS Analysis

A general protocol for the XPS analysis of a modified surface is as follows:

  • Sample Preparation: Samples should be solid and vacuum-compatible. They are typically mounted on a sample holder using double-sided conductive tape. It is crucial to handle samples with clean, powder-free gloves and tweezers to avoid surface contamination.[8][9]

  • Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the specific elements of interest (C 1s, O 1s, N 1s) to determine their chemical states.

  • Data Analysis: The high-resolution spectra are curve-fitted to deconvolve the different chemical states of each element. The areas under the peaks are used to determine the relative atomic concentrations of the elements on the surface.

Comparison with Alternative Surface Modification Agents

While this compound is a versatile linker, several alternatives exist, each with its own set of properties and analytical signatures.

Alternative MoleculeKey FeaturesExpected FTIR ChangesExpected XPS Changes
Carboxy-terminated Alkyl Thiols (e.g., 11-mercaptoundecanoic acid) Forms self-assembled monolayers (SAMs) on gold surfaces.Absence of the strong C-O-C ether peak (~1100 cm⁻¹). Stronger C-H stretching peaks.Absence of a significant C-O peak in the C 1s spectrum. Presence of a S 2p signal.
Amino-terminated Silanes (e.g., (3-aminopropyl)triethoxysilane - APTES) Covalently binds to hydroxylated surfaces (e.g., glass, silicon oxide).Absence of the C=O peak. Presence of Si-O-Si and Si-O-substrate peaks (~1000-1100 cm⁻¹).Absence of the C=O component in the C 1s spectrum. Presence of Si 2p and a higher proportion of N 1s relative to carbon.
Zwitterionic Polymers Possess both positive and negative charges, leading to excellent anti-fouling properties.Characteristic peaks for the specific zwitterionic groups (e.g., sulfobetaine, carboxybetaine).Presence of additional elements like sulfur (S 2p) or different nitrogen environments (N 1s).
Polysarcosine (pSar) A biocompatible and non-immunogenic alternative to PEG.Amide I (C=O stretch) and Amide II (N-H bend) peaks characteristic of the polyamide backbone.A more complex N 1s spectrum due to the amide nitrogen.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of surface modification and subsequent analysis.

experimental_workflow cluster_modification Surface Modification cluster_analysis Surface Analysis Start Unmodified Substrate Modification Incubation with This compound Solution Start->Modification Rinsing Rinsing and Drying Modification->Rinsing Modified_Surface Modified Surface Rinsing->Modified_Surface FTIR ATR-FTIR Analysis Modified_Surface->FTIR XPS XPS Analysis Modified_Surface->XPS logical_relationship cluster_groups Functional Groups cluster_techniques Analytical Techniques Molecule This compound Amine Amine (H2N-) Molecule->Amine PEG PEG Backbone (-O-CH2-CH2-)n Molecule->PEG Carboxyl Carboxyl (-COOH) Molecule->Carboxyl FTIR FTIR Spectroscopy Amine->FTIR N-H stretch/bend XPS XPS Spectroscopy Amine->XPS N 1s PEG->FTIR C-O-C stretch PEG->XPS C 1s (C-O) Carboxyl->FTIR O-H & C=O stretch Carboxyl->XPS C 1s (C=O), O 1s

References

Assessing the Biological Activity of Proteins After H2N-PEG2-CH2COOH Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of protein-based therapeutics and chemical biology, the conjugation of molecules to proteins is a cornerstone strategy for modulating their function, stability, and pharmacokinetic properties. The choice of the conjugating moiety and the linker that tethers it to the protein is a critical determinant of the final conjugate's biological activity. This guide provides a comparative analysis of the biological activity of proteins after conjugation with H2N-PEG2-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, in the context of its primary application: the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[2] The "biological activity" of a PROTAC is its ability to induce the degradation of the target protein, a process highly dependent on the linker's characteristics. This guide will compare the performance of short PEG linkers, exemplified by this compound, with other linker alternatives and provide the supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] The length, flexibility, and chemical composition of the linker are critical parameters that must be optimized for each target and E3 ligase pair.[5][6]

  • Linker Length: An optimal linker length is crucial. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to a non-productive complex where ubiquitination is inefficient.[][8]

  • Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[5][9] PEG linkers are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[6]

Comparative Analysis of Linker Performance in PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables present a comparative summary of how linker length and composition, including short PEG linkers analogous to this compound, affect PROTAC performance for different protein targets.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data synthesized from studies on ERα-targeting PROTACs.[10] A 16-atom linker was found to be optimal for ERα degradation.

Table 2: Influence of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from a study on TBK1-targeting PROTACs.[5][10] A 21-atom linker demonstrated the highest potency.

Table 3: Comparison of Linker Composition on KEAP1 Degradation

PROTAC LinkerLinker Length (atoms)DC50 (nM) in HEK293T cells
Short Alkyl Linker3-7>1000
Optimal Alkyl Linker 7-9 <100
Long Alkyl Linker>9Decreased activity

Data from a study on KEAP1 degraders, highlighting the optimization of linker length.[11]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC.[12][13]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) should be included.
  • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[14][15]

1. Cell Transfection:

  • Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase component.

2. Cell Plating and Labeling:

  • Plate the transfected cells in a 96-well plate.
  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

3. PROTAC Treatment and Signal Detection:

  • Add the PROTAC compound at various concentrations to the wells.
  • Add the NanoBRET™ Nano-Glo® Substrate.
  • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Visualizing the Molecular Landscape

Diagrams are essential for understanding the complex biological processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with this compound linker) TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase recruits TernaryComplex Target-PROTAC-E3 Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitin Ubiquitin TernaryComplex->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome marks for Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Design (Varying Linkers) synthesis PROTAC Synthesis start->synthesis treatment Cell Treatment with PROTACs synthesis->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot Analysis lysis->western ternary_assay Ternary Complex Assay (e.g., NanoBRET) lysis->ternary_assay quantification Densitometry & Data Analysis western->quantification dc50_dmax Determine DC50 & Dmax quantification->dc50_dmax

Caption: Experimental workflow for assessing PROTAC efficacy.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) (Target Protein for PROTAC) LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

References

The Long and Short of It: A Head-to-Head Comparison of PEG Linker Length in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in optimizing therapeutic efficacy.

In the intricate world of drug delivery, the linker molecule is far from a passive spacer. For Polyethylene Glycol (PEG) linkers, their length is a critical design parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a therapeutic conjugate. The choice between a short or a long PEG linker can dictate the success or failure of a drug delivery system, impacting everything from circulation half-life and biodistribution to tumor accumulation and cellular uptake. This guide provides an objective, data-driven comparison of different length PEG linkers across various drug delivery platforms, supported by experimental data and detailed protocols.

Impact of PEG Linker Length on Physicochemical Properties

The length of the PEG chain directly affects the hydrodynamic radius and surface properties of drug carriers. Longer PEG chains can more effectively shield the drug carrier from opsonization and subsequent clearance by the reticuloendothelial system (RES), leading to prolonged circulation times.[1][2] However, excessively long linkers might also introduce steric hindrance, potentially impeding interactions with target cells.[3]

The table below summarizes the effect of varying PEG linker lengths on the physicochemical properties of different nanoparticle formulations.

Delivery SystemPEG Linker LengthParticle Size (nm)Zeta Potential (mV)Reference
Folate-Liposomes2 kDa120.3 ± 2.5-25.3 ± 1.2[3]
5 kDa125.1 ± 3.1-28.7 ± 1.8[3]
10 kDa130.8 ± 4.2-31.5 ± 2.1[3]
Polyacridine Peptide DNA Polyplexes2 kDaNot Specified+28 to +30[1]
5 kDaNot Specified+10[1]
10 kDaNot Specified+10[1]
20 kDaNot Specified+5[1]
30 kDaNot Specified0[1]
Methotrexate-Chitosan Nanoparticles2 kDa112.8 - 171.2+7.4 to +35.0[2]
5 kDa112.8 - 171.2+7.4 to +35.0[2]

In Vitro Performance: Cellular Uptake and Cytotoxicity

The influence of PEG linker length on in vitro performance can be nuanced. While some studies report minimal differences in cellular uptake between different linker lengths in 2D cell culture, the three-dimensional tumor microenvironment often tells a different story.[3]

Folate-Targeted Liposomes in KB Cells

A study comparing folate-conjugated liposomes with PEG linker lengths of 2 kDa, 5 kDa, and 10 kDa found no significant difference in the cellular uptake by folate receptor-overexpressing KB cells in vitro.[3] This suggests that under these specific experimental conditions, the linker length did not critically impact the ligand-receptor interaction.[3]

The following diagram illustrates the general mechanism of folate receptor-mediated endocytosis, a common strategy for targeted drug delivery.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Liposome Folate-PEG-Liposome (Drug Carrier) Folate_Receptor Folate Receptor Folate_Liposome->Folate_Receptor Binding Endosome Early Endosome Folate_Receptor->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH decrease) Endosome->Late_Endosome Maturation Drug_Release Drug Release to Cytosol Late_Endosome->Drug_Release

Caption: Mechanism of folate receptor-mediated endocytosis for targeted drug delivery.

In Vivo Performance: Pharmacokinetics, Biodistribution, and Efficacy

The in vivo setting is where the impact of PEG linker length becomes most apparent. Longer PEG chains generally lead to longer circulation times and altered biodistribution profiles, which can significantly enhance therapeutic efficacy.

Pharmacokinetics and Biodistribution

In a study on PEGylated polyacridine peptide DNA polyplexes, increasing the PEG length from 10 kDa to 30 kDa decreased liver accumulation from over 50% to just 13% of the injected dose.[1] This shift in biodistribution is attributed to the enhanced shielding effect of longer PEG chains, which reduces uptake by Kupffer cells in the liver.[1] Similarly, for methotrexate-loaded chitosan (B1678972) nanoparticles, an increase in PEG molecular weight resulted in a higher area under the plasma drug concentration-time curve (AUC), indicating prolonged systemic circulation.[2]

The table below summarizes key pharmacokinetic and biodistribution data from comparative studies.

Delivery SystemPEG Linker LengthKey FindingReference
Polyacridine Peptide DNA Polyplexes10 kDa~50% of dose in liver[1]
30 kDa~13% of dose in liver[1]
Methotrexate-Chitosan NanoparticlesIncreasing MWIncreased AUC (prolonged circulation)[2]
Folate-Liposomes (Doxorubicin-loaded)2 kDaLower tumor accumulation[3]
5 kDaIntermediate tumor accumulation[3]
10 kDaHighest tumor accumulation[3]
Antitumor Efficacy

The enhanced tumor accumulation afforded by longer PEG linkers often translates to improved antitumor activity. In a xenograft mouse model using folate-targeted liposomes loaded with doxorubicin, the formulation with a 10 kDa PEG linker resulted in a greater than 40% reduction in tumor size compared to those with 2 kDa or 5 kDa linkers.[3][4] This highlights the critical role of linker length in maximizing the therapeutic potential of targeted drug delivery systems in a complex in vivo environment.[3]

The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of drug delivery systems.

InVivo_Efficacy_Workflow In Vivo Efficacy Evaluation Workflow Model Tumor Xenograft Model (e.g., Nude Mice) Grouping Animal Grouping (Control, Different Formulations) Model->Grouping Administration Intravenous Administration of Drug Formulations Grouping->Administration Monitoring Tumor Volume & Body Weight Monitoring Administration->Monitoring Biodistribution Biodistribution Study (Ex vivo organ analysis) Administration->Biodistribution Efficacy Evaluation of Antitumor Efficacy Monitoring->Efficacy

Caption: Generalized workflow for in vivo efficacy studies of drug delivery systems.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable comparison of different drug delivery formulations. Below are methodologies for key experiments cited in this guide.

Characterization of Nanoparticles

a) Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. Zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

  • Protocol:

    • Prepare nanoparticle suspensions in deionized water or an appropriate buffer at a suitable concentration.

    • Sonicate the samples for a short period (e.g., 5-10 minutes) to ensure a homogenous dispersion.

    • Transfer the sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

    • Set the measurement parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).

    • Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.

    • For zeta potential, use a specific folded capillary cell and apply an electric field.

    • Analyze the data to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

In Vivo Biodistribution Study
  • Principle: This study determines the organ and tissue distribution of the drug delivery system over time after administration. This is often achieved by labeling the nanoparticles or the drug with a radioactive isotope or a fluorescent dye.

  • Protocol:

    • Administer the labeled nanoparticle formulations intravenously to tumor-bearing mice.

    • At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a subset of animals from each group.

    • Harvest major organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart) and collect blood samples.

    • Weigh each organ and tissue sample.

    • Quantify the amount of label (radioactivity or fluorescence) in each sample using an appropriate instrument (e.g., gamma counter or fluorescence imaging system).

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Quantification of PEG on Nanoparticles
  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a charged aerosol detector (CAD) can be used to quantify the amount of PEG on nanoparticles.

  • Protocol:

    • Separate the PEGylated nanoparticles from free, unbound PEG using centrifugation.

    • To measure the total PEG, dissolve the nanoparticle pellet using a suitable agent (e.g., potassium cyanide for gold nanoparticles).

    • To measure the bound PEG, displace the PEG from the nanoparticle surface using a displacing agent (e.g., dithiothreitol (B142953) for thiol-linked PEG).

    • Prepare a series of PEG standards of known concentrations.

    • Analyze the standards and the samples using an RP-HPLC-CAD system.

    • Construct a calibration curve from the standards and use it to determine the concentration of PEG in the samples.

Conclusion

The length of the PEG linker is a powerful tool for tuning the in vivo performance of drug delivery systems. While shorter linkers may be sufficient for some applications, the evidence strongly suggests that for systemic drug delivery, particularly in oncology, longer PEG chains can offer significant advantages. By enhancing circulation time and improving tumor accumulation, longer PEG linkers can lead to superior therapeutic outcomes. However, the optimal PEG length is likely dependent on the specific drug carrier, targeting ligand, and therapeutic application, underscoring the importance of empirical testing and rational design in the development of next-generation drug delivery technologies.

References

Safety Operating Guide

Proper Disposal of H2N-PEG2-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of H2N-PEG2-CH2COOH, a common bifunctional linker used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the disposal of this compound (also known as 8-Amino-3,6-dioxaoctanoic acid), its derivatives, and associated waste materials.

Immediate Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound and its contaminated materials is to never dispose of it down the drain or in regular solid waste .[1] All waste must be collected and managed as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired this compound powder, along with any grossly contaminated items such as weighing boats or paper, into a designated, sealable, and clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound, including reaction mixtures and rinsing solutions, in a designated hazardous liquid waste container.

    • Do not mix incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.

  • Sharps Waste:

    • Needles, syringes, or any other sharps contaminated with this compound should be disposed of in a designated, puncture-proof sharps container.

  • Empty Containers:

    • Thoroughly rinse empty containers of this compound with a suitable solvent (e.g., water or an appropriate organic solvent).

    • The first rinseate is considered hazardous and must be collected in the designated liquid waste container. Subsequent rinses may also need to be collected depending on local regulations.

    • After triple-rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with your institution's policies.

2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

  • Always follow your institution's specific procedures for hazardous waste disposal.

Quantitative Data for Chemical Waste

ContaminantCAS NumberRegulatory Limit (mg/L)
Arsenic7440-38-25.0
Barium7440-39-3100.0
Cadmium7440-43-91.0
Chromium7440-47-35.0
Lead7439-92-15.0
Mercury7439-97-60.2
Selenium7782-49-21.0
Silver7440-22-45.0
Benzene71-43-20.5
Chloroform67-66-36.0
Methyl ethyl ketone78-93-3200.0
Trichloroethylene79-01-60.5

Data sourced from the U.S. Environmental Protection Agency (EPA).[2]

Experimental Protocol: Amide Coupling using this compound

This compound is frequently used to link molecules by forming a stable amide bond. This often involves activating the carboxylic acid group with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The waste generated from such experiments must be disposed of as hazardous.

Objective: To conjugate a primary amine-containing molecule to a carboxyl-containing molecule using this compound as a linker.

Materials:

  • This compound

  • Molecule with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Appropriate purification equipment (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.

  • Conjugation Reaction: In a separate vessel, dissolve the primary amine-containing molecule (1.0-1.5 equivalents) in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated this compound mixture.

  • Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench any unreacted NHS esters. The product is then purified, typically by chromatography.

Waste from this protocol, including the reaction mixture and all rinsing solvents, must be collected and disposed of as hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinsate Collect First Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous rinse_container->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

References

Personal protective equipment for handling H2N-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling H2N-PEG2-CH2COOH (CAS RN: 134978-97-5), a bifunctional PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles with side-shields.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Inspect for tears or degradation before use.
Body Protection Laboratory CoatA long-sleeved, fully-fastened lab coat is required.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and contamination risks.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended long-term storage is at -20°C for the powder form[2][3].

  • For solutions, storage at -80°C can extend stability for up to 6 months[2][4].

2.2. Preparation of Solutions

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • To minimize air exposure, especially for hygroscopic compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon).

  • Given that many PEG reagents can be low-melting solids and difficult to weigh accurately, preparing a stock solution is recommended[5][6].

  • Dissolve the compound in a suitable, dry solvent such as DMSO or DMF[6][7].

2.3. Handling and Use

  • Always handle this compound within a chemical fume hood to avoid inhalation of dust or aerosols.

  • Use dedicated, clean spatulas and glassware. Avoid contact with incompatible materials.

  • When transferring solutions, use a calibrated pipette or a syringe with a non-coring needle through a septum to maintain an inert atmosphere if necessary[5][6].

Spill Management and Disposal Plan

3.1. Spill Response

  • In case of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent and wash thoroughly.

3.2. Waste Disposal

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as chemical waste.

  • Collect all waste in designated, sealed, and properly labeled containers.

  • While polyethylene (B3416737) glycol is generally considered biodegradable, it is crucial to avoid releasing it into wastewater systems[8].

  • Arrange for disposal through a licensed chemical waste disposal contractor in accordance with local and national regulations[8][9].

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound, from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Management receiving Receiving and Inspection storage Secure Storage (-20°C) receiving->storage equilibration Equilibrate to Room Temperature storage->equilibration weighing Weighing in Fume Hood equilibration->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution reaction_setup Reaction Setup in Fume Hood dissolution->reaction_setup Transfer of Solution monitoring Experiment Monitoring reaction_setup->monitoring waste_segregation Segregate Contaminated Waste monitoring->waste_segregation Post-Experiment Cleanup waste_collection Collect in Labeled, Sealed Containers waste_segregation->waste_collection spill_management Spill Cleanup Procedure spill_management->waste_collection final_disposal Disposal via Licensed Contractor waste_collection->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H2N-PEG2-CH2COOH
Reactant of Route 2
H2N-PEG2-CH2COOH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.